molecular formula C11H16N2OS B1498075 (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide CAS No. 36700-39-7

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Cat. No.: B1498075
CAS No.: 36700-39-7
M. Wt: 224.32 g/mol
InChI Key: NQKWXBJGZHHURS-AATRIKPKSA-N
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Description

Pyrantel Impurity B is an impurity of the broad-spectrum anthelminthic drug, pyrantel. Pyrantel is a medication, commonly indicated for the treatment of intestinal nematodes. Its mode of action involves the interference with ganglionic neurotransmission via blocking of the acetylcholine receptors and other sites, which in turn leads to paralysis of the parasites.>

Properties

IUPAC Name

(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKWXBJGZHHURS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCNC(=O)/C=C/C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656218
Record name (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36700-39-7
Record name N-(3-Methylaminopropyl)-2-thiopheneacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5VGT3JZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a compound of interest for researchers and professionals in drug development. The synthesis involves a strategic amidation reaction, emphasizing control over reactivity and stereochemistry to achieve a high-purity final product.

Introduction and Strategic Overview

This compound, also known as Pyrantel Impurity B, is a molecule featuring a thiophene ring linked to an acrylamide moiety.[1][2] Its structure includes a trans-alkene, the preservation of which is a key consideration during synthesis. The core of the synthetic strategy revolves around the formation of an amide bond between (2E)-3-(2-thienyl)acrylic acid and a selectively protected diamine.[1]

Direct amidation using N-methyl-1,3-propanediamine is problematic due to the presence of both a primary and a secondary amine.[1] The secondary amine can compete in the amidation reaction, leading to a complex mixture of products. To circumvent this, a protecting group strategy is employed. The secondary amine of N-methyl-1,3-propanediamine is protected, leaving the primary amine free to react with the activated carboxylic acid. This ensures regioselectivity and a cleaner reaction profile.[1]

Several protecting groups can be considered, including tert-butyloxycarbonyl (Boc), carbobenzoxy (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is often preferred due to its gentle introduction and removal conditions.[1] Deprotection of the Boc group typically involves acidic conditions, which are mild enough to avoid isomerization of the trans-double bond. The byproducts of Boc deprotection, isobutylene and carbon dioxide, are volatile, simplifying purification.[1]

Reaction Mechanism and Pathway

The synthesis can be broken down into three key stages: protection of the diamine, amide coupling, and deprotection to yield the final product.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine Boc-protected diamine Boc-protected diamine N-methyl-1,3-propanediamine->Boc-protected diamine (Boc)2O, Solvent (2E)-3-(2-thienyl)acrylic acid (2E)-3-(2-thienyl)acrylic acid Activated Acid Activated Acid (2E)-3-(2-thienyl)acrylic acid->Activated Acid Activating Agent (e.g., SOCl2, EDCI/HOBt) Protected Intermediate Protected Intermediate Activated Acid->Protected Intermediate Boc-protected diamine, Base Final Product Final Product Protected Intermediate->Final Product Acid (e.g., HCl, TFA)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from commercially available materials. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
(2E)-3-(2-thienyl)acrylic acid1124-65-8154.19 g/mol Starting carboxylic acid.
N-methyl-1,3-propanediamine6291-84-588.15 g/mol Amine source.
Di-tert-butyl dicarbonate ((Boc)2O)24424-99-5218.25 g/mol Boc protecting agent.
Thionyl chloride (SOCl2)7719-09-7118.97 g/mol Acid activating agent.[3]
Triethylamine (TEA)121-44-8101.19 g/mol Base.
Dichloromethane (DCM)75-09-284.93 g/mol Solvent.
Diethyl ether60-29-774.12 g/mol Solvent.
Hydrochloric acid (HCl)7647-01-036.46 g/mol For deprotection and salt formation.
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.37 g/mol Drying agent.
Step 1: Synthesis of tert-butyl (3-aminopropyl)(methyl)carbamate (Boc-protected diamine)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl-1,3-propanediamine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected diamine as an oil.

Step 2: Amide Coupling - Synthesis of (E)-N-[3-(methyl-tert-butoxycarbonyl-amino)propyl]-3-(thiophene-2-yl)acrylamide

There are several methods for activating the carboxylic acid for amidation.[4][5][6] The thionyl chloride method is effective and straightforward.[3]

  • In a separate flask, suspend (2E)-3-(2-thienyl)acrylic acid (1 equivalent) in DCM.

  • Add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours until a clear solution is formed, indicating the formation of the acyl chloride.[7]

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acyl chloride in fresh DCM and cool to 0 °C.

  • In a separate flask, dissolve the Boc-protected diamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM.

  • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the protected intermediate. This product can be purified by column chromatography on silica gel if necessary.

Step 3: Deprotection and Isolation of this compound
  • Dissolve the protected intermediate from Step 2 in a suitable solvent such as dichloromethane or ethyl acetate.[1]

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether.[1]

  • Stir the mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC.

  • The hydrochloride salt of the product will precipitate out of the solution.[1]

  • Filter the solid and wash with cold diethyl ether to obtain the crude hydrochloride salt.

  • To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to 11 with a base like triethylamine or sodium hydroxide.[1]

  • Extract the aqueous layer multiple times with dichloromethane.[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to yield this compound as a faint yellow oil.[1]

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the thiophene ring protons, the vinylic protons of the acrylamide group (with a large coupling constant indicative of the E-configuration), the propyl chain protons, and the N-methyl group should be observed at their characteristic chemical shifts.
¹³C NMR Resonances for all 11 carbon atoms should be present, including the carbonyl carbon of the amide, the olefinic carbons, and the carbons of the thiophene ring and the alkyl chain.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (224.32 g/mol ) should be observed.[2][8]
FT-IR Characteristic absorption bands for the N-H and C=O stretching of the secondary amide, C=C stretching of the alkene, and vibrations associated with the thiophene ring are expected.
HPLC A single major peak should be observed, with purity typically exceeding 99% after proper purification.[1]

Troubleshooting and Optimization

  • Incomplete Amide Coupling: If the amide coupling reaction is sluggish, consider using alternative coupling reagents such as HBTU or PyBOP in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7]

  • Low Yields in Deprotection: Ensure that the deprotection reaction goes to completion by monitoring with TLC. If the reaction stalls, a stronger acid or longer reaction time may be necessary.

  • Isomerization of the Double Bond: To minimize the risk of E/Z isomerization, avoid harsh basic or acidic conditions and prolonged heating.

  • Purification Challenges: The final product is an oil, which can be challenging to purify. Column chromatography on silica gel using a gradient of methanol in dichloromethane is often effective.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The use of a protecting group for the secondary amine is crucial for the success of the amide coupling step. The protocol described herein provides a robust and reliable method for the preparation of this compound, suitable for applications in pharmaceutical research and development.

References

  • CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents.
  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances. Available at: [Link]

  • Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride - Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Synthesis_of_Amides/Making_Amides_from_Carboxylic_Acids]([Link]_ Acids)

  • N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE - gsrs. Available at: [Link]

  • (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a molecule of significant interest in medicinal and synthetic chemistry, presents a unique combination of structural motifs: a thiophene ring, an acrylamide moiety, and a flexible alkylamine side chain. This guide provides a comprehensive overview of its chemical properties, drawing from available literature and expert analysis to inform researchers and drug development professionals. This compound is also recognized as an impurity of the well-known anthelmintic drug, Pyrantel, specifically identified as Pyrantel Impurity B.[1] Its structural relationship to a pharmacologically active agent underscores the importance of understanding its chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.

Structural Formula and Key Identifiers
  • IUPAC Name: (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide[2]

  • Synonyms: this compound, Pyrantel Impurity B[3], Pyrantel Related Compound B[4]

  • CAS Number: 36700-39-7 (free amine)[5], 1449108-90-0 (Hydrochloride salt)[6]

  • Molecular Formula: C₁₁H₁₆N₂OS[2][3]

  • Molecular Weight: 224.32 g/mol [2][3]

The structure features a trans-configured double bond in the acrylamide group, a key feature influencing its geometry and reactivity.

Physicochemical Data

While extensive experimental data on the physical properties of this compound are not widely published, computational predictions and data for its hydrochloride salt provide valuable insights.

PropertyValue (Computed)Source
XLogP31.3[PubChem][2]
Hydrogen Bond Donors2[PubChem][2]
Hydrogen Bond Acceptors3[PubChem][2]
Rotatable Bond Count5[PubChem][2]
Exact Mass224.09833431 Da[PubChem][2]
Topological Polar Surface Area69.4 Ų[PubChem][2]

The compound is available as a hydrochloride salt, which is expected to have higher solubility in aqueous media compared to the free base.[5][6]

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been described in the patent literature, providing a clear pathway for its preparation.

Synthetic Pathway

A documented synthesis involves a two-step process starting from (2E)-3-(2-thienyl)acrylic acid and a protected N-methyl-1,3-propanediamine.

Synthesis cluster_0 Step 1: Amidation cluster_1 Step 2: Deprotection Thiopheneacrylic_acid (2E)-3-(2-thienyl)acrylic acid Intermediate (E)-N-[3-(tert-butoxycarbonyl(methyl)amino)propyl]-3-(thiophen-2-yl)acrylamide Thiopheneacrylic_acid->Intermediate Coupling Agent (e.g., EDC, HOBt) Protected_diamine N-Boc-N-methyl-1,3-propanediamine Protected_diamine->Intermediate Final_Product This compound Intermediate->Final_Product Acidic Conditions (e.g., TFA or HCl)

This synthetic approach is logical, employing standard peptide coupling conditions for the amidation followed by a straightforward deprotection step. The choice of a tert-butoxycarbonyl (Boc) protecting group is common due to its stability under coupling conditions and its facile removal under acidic conditions.

Spectroscopic Analysis

Although the raw spectral data is not publicly available, the structural confirmation of this compound has been reported using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be expected to confirm the presence of the thiophene ring protons, the trans-alkene protons with their characteristic coupling constants, and the protons of the N-(3-methylaminopropyl) side chain.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the secondary amine and the amide, C=O stretching of the amide (Amide I band), N-H bending of the amide (Amide II band), and C=C stretching of the alkene and the thiophene ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups.

Reactivity of the Acrylamide Moiety

The α,β-unsaturated carbonyl system of the acrylamide group is an electrophilic center, making it susceptible to nucleophilic attack through a hetero-Michael addition reaction.[7][8] This is a crucial aspect of its chemical behavior, as it can react with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[7] The reactivity of acrylamides is influenced by substituents, with N-aryl groups generally increasing reactivity compared to N-alkyl groups.[9]

Michael_Addition cluster_0 Hetero-Michael Addition Acrylamide This compound Adduct Covalent Adduct Acrylamide->Adduct Nucleophile R-SH (e.g., Cysteine residue) Nucleophile->Adduct

Reactivity of the Amine Functionality

The secondary amine in the side chain is a nucleophilic and basic center. It can participate in acid-base reactions to form salts, such as the commercially available hydrochloride salt.[5][6] It can also undergo further alkylation or acylation reactions under appropriate conditions.

Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The electron-rich nature of the ring makes it susceptible to reactions such as halogenation, nitration, and sulfonation, typically at the 5-position. However, the reactivity of the thiophene ring in this molecule may be influenced by the deactivating effect of the acrylamide substituent.

Biological Activity and Significance

The biological profile of this compound is primarily understood through its identity as an impurity of pyrantel and the broader activities of thiophene-containing compounds.

Relationship to Pyrantel

Pyrantel is an anthelmintic drug that acts as a depolarizing neuromuscular blocking agent, causing spastic paralysis in parasitic worms.[10][11][12] It achieves this by activating nicotinic acetylcholine receptors in the parasites.[12] As an impurity, this compound is structurally related to pyrantel but lacks the tetrahydropyrimidine ring responsible for the anthelmintic activity. Therefore, it is not expected to possess the same pharmacological effect. The primary significance of this compound in a pharmaceutical context is as a process-related impurity that needs to be monitored and controlled during the manufacturing of pyrantel.[1]

Potential Biological Activities of Thiophene Derivatives

Thiophene-containing molecules are known to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of thiophene derivatives against various bacterial and fungal strains.[13]

  • Anti-inflammatory Activity: Some thiophene derivatives have shown potential as anti-inflammatory agents.

  • Anticancer Activity: Thiophene-based compounds have been investigated as potential anticancer agents, with mechanisms that include the inhibition of tubulin polymerization.

While these activities are associated with the broader class of thiophene derivatives, specific studies on the biological effects of this compound are limited. Its potential to form covalent adducts with proteins via its acrylamide moiety suggests that it could exhibit off-target biological effects if present in significant amounts.

Conclusion

This compound is a molecule with a rich chemical profile defined by its thiophene, acrylamide, and secondary amine functionalities. Its synthesis is well-defined, and its structure has been confirmed by standard spectroscopic methods. The reactivity of this compound, particularly the potential for Michael addition to its acrylamide moiety, is a key chemical property with implications for its stability and potential biological interactions. While its primary significance currently lies in its role as a pharmaceutical impurity of pyrantel, the diverse biological activities associated with thiophene and acrylamide scaffolds suggest that this and related compounds could be of interest in future drug discovery efforts. This guide provides a solid foundation for researchers and professionals working with this intriguing molecule.

References

  • precisionFDA. N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43600802, (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. [Link]

  • Ansari, F., & Al-Omary, F. A. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 24(1), 164. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 708857, Pyrantel. [Link]

  • Global Substance Registration System. N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. [Link]

  • Huchthausen, J., Escher, B. I., Grasse, N., König, M., Beil, S., & Henneberger, L. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(8), 1374–1385. [Link]

  • RSC Publishing. MedChemComm. [Link]

  • Delacruz, C. A., et al. (2023). Spectroscopic and thermal characterization of pyrantel pamoate ap-plied to solid pharmaceutical formulations. ResearchGate. [Link]

  • Wikipedia. Pyrantel. [Link]

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  • Huchthausen, J., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. PubMed. [Link]

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  • Delacruz, C. A., et al. (2023). Spectroscopic and thermal characterization of pyrantel pamoate ap- plied to solid pharmaceutical formulations Caracterização t. [Link]

  • Desowitz, R. S., et al. (1970). Anthelmintic activity of pyrantel pamoate. American Journal of Tropical Medicine and Hygiene, 19(5), 775-8. [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377. [Link]

  • ResearchGate. Chemical structures of praziquantel (a) and pyrantel pamoate (b). [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules, 25(21), 5028. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. [Link]

  • ResearchGate. Poly( N -isopropylacrylamide): Physicochemical Properties and Biomedical Applications: Chemistry, Properties and Applications. [Link]

  • Rahimli, A., et al. (2024). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. Macromol, 4(3), 398-410. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66561, Benzo(b)thiophene-3-ethylamine, N,N-dimethyl-. [Link]

  • Koufakis, E., et al. (2024). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity. Molecules, 29(10), 2372. [Link]

  • El-Zeiny, M. B. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [Link]

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Sources

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide molecular structure and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide (Pyrantel Impurity B)

Introduction

This compound is a distinct organic molecule of significant interest within the pharmaceutical sciences. It is recognized primarily as a process impurity and related compound of Pyrantel, a widely used anthelmintic agent for treating intestinal worm infections in humans and animals.[1][2] As designated by the European Pharmacopoeia (EP), this compound is specifically identified as "Pyrantel EP Impurity B".[1][2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) like Pyrantel is a critical quality attribute that must be meticulously controlled to ensure the safety and efficacy of the final drug product. Understanding the molecular structure, physicochemical properties, and synthesis of this compound is therefore essential for professionals in drug development, quality control, and regulatory affairs. This guide provides a comprehensive technical overview of the molecule, detailing its chemical identity, structural features, and a validated synthetic pathway, thereby serving as a crucial resource for researchers and scientists.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's identity and characteristics is foundational for its synthesis, analysis, and toxicological assessment.

Chemical Identity

The compound is systematically named and identified by several conventions. Its key identifiers are summarized below for clarity and cross-referencing in scientific literature and databases.

IdentifierValueSource(s)
IUPAC Name (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide[1][3]
Common Name This compound[1][4][5]
Synonym Pyrantel EP Impurity B[1][2]
CAS Number 36700-39-7 (Free Amine Base)[1][3][6]
CAS Number 1449108-90-0 (Hydrochloride Salt)[6][7]
Structural Elucidation

The molecular structure of this compound comprises three key functional components:

  • Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, which serves as the foundational scaffold.

  • Acrylamide Linker: An α,β-unsaturated amide system. The alkene portion possesses an (E)- or trans-configuration, which is a critical stereochemical feature.

  • Methylaminopropyl Tail: A flexible aliphatic chain terminating in a secondary amine, which provides basicity and polarity to the molecule.

The connectivity of these fragments results in a molecule with both hydrogen-bond donor (N-H) and acceptor (C=O, N) sites, influencing its solubility and potential for intermolecular interactions.

Caption: 2D Molecular Structure of the title compound.
Physicochemical Data

The fundamental physicochemical properties determine the compound's behavior in various environments, which is critical for developing analytical methods and understanding its pharmacokinetics if it were to be absorbed.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂OS[1][3][4]
Molecular Weight 224.32 g/mol [3][4]
SMILES CNCCCNC(=O)/C=C/c1cccs1[4]
InChIKey NQKWXBJGZHHURS-AATRIKPKSA-N[4]
Topological Polar Surface Area 69.4 Ų[3]
XLogP3 1.3[3]

Synthesis and Methodology

The synthesis of this compound is a multi-step process that requires careful selection of precursors and reaction conditions. The most logical approach involves the formation of the central amide bond between two key precursors: (2E)-3-(2-thienyl)acrylic acid and a suitably protected N-methyl-1,3-propanediamine.[8]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at its most feasible chemical bond—the amide linkage. This reveals the two primary building blocks.

Retrosynthesis Figure 2: Retrosynthetic Analysis Target This compound Disconnection Amide Disconnection Target->Disconnection Precursors Precursors Disconnection->Precursors Acid (2E)-3-(2-thienyl)acrylic acid Precursors->Acid Amine N-methyl-1,3-propanediamine (with protecting group) Precursors->Amine

Caption: Retrosynthetic disconnection of the target molecule.
Synthesis of Precursors

3.2.1 (2E)-3-(2-thienyl)acrylic acid This precursor is typically synthesized via the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a base like pyridine or piperidine (Doebner modification of the Knoevenagel condensation). Alternatively, Friedel-Crafts acylation of thiophene with acetic anhydride can yield 2-acetylthiophene, which can then be converted to the target acrylic acid.[9][10]

3.2.2 N-Boc-N-methyl-1,3-propanediamine Direct acylation using unprotected N-methyl-1,3-propanediamine would be problematic, as both the primary and secondary amines can react. Therefore, a protecting group strategy is necessary. The more nucleophilic primary amine can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group, which is stable under amide coupling conditions and can be readily removed later.

Experimental Protocol: Amide Coupling and Deprotection

The following protocol is adapted from established synthetic methodologies for amide bond formation and deprotection.[8]

Step 1: Activation of (2E)-3-(2-thienyl)acrylic acid

  • Dissolve (2E)-3-(2-thienyl)acrylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), along with an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Alternatively, convert the carboxylic acid to its more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. This method requires careful handling due to the corrosive nature of the reagents.

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add a solution of N-Boc-N-methyl-1,3-propanediamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture (to remove urea byproduct if DCC is used) and perform an aqueous workup. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude protected intermediate, (E)-N-[3-(N-Boc-N-methylamino)propyl]-3-(thiophen-2-yl)acrylamide.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude protected intermediate from the previous step in a suitable solvent such as DCM, dioxane, or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M solution in dioxane).

  • Stir the mixture at room temperature for 2-4 hours.[8]

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solvent in vacuo. Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the final product using column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow Figure 3: Overall Synthesis Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification & Analysis Acid 1. Synthesize (2E)-3-(2-thienyl)acrylic acid Activation 3. Activate Carboxylic Acid (e.g., with EDC/HOBt) Acid->Activation Amine 2. Synthesize & Protect N-Boc-N-methyl-1,3-propanediamine Coupling 4. Amide Coupling Reaction Amine->Coupling Activation->Coupling Deprotection 5. Acidic Deprotection (Removal of Boc group) Coupling->Deprotection Workup 6. Aqueous Workup & Extraction Deprotection->Workup Purify 7. Column Chromatography Workup->Purify Final Final Product: This compound Purify->Final

Caption: A step-by-step workflow for the synthesis of the title compound.

Relevance in Drug Development

As Pyrantel Impurity B, this molecule is of high importance in the quality control of Pyrantel-containing pharmaceuticals. Regulatory agencies require that API impurities are identified, quantified, and controlled within strict limits. The synthesis of this compound as a reference standard is therefore a critical activity. It enables the development and validation of analytical methods, typically High-Performance Liquid Chromatography (HPLC), to accurately detect and measure its presence in batches of the Pyrantel API and finished drug products. This ensures that each batch meets the stringent safety and quality standards set forth by pharmacopeias and health authorities.

Conclusion

This compound is more than a mere chemical curiosity; it is a molecule of direct relevance to the pharmaceutical industry. Its role as a designated impurity of Pyrantel underscores the importance of its chemical characterization and synthesis. This guide has provided a detailed technical overview of its molecular structure, properties, and a robust synthetic strategy. This information serves as a valuable resource for researchers engaged in pharmaceutical development, enabling better control over the quality and safety of essential medicines.

References

  • Global Substance Registration System (GSRS). (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101111469A - Method for preparing bis[(3-dimethylamino)propyl]amine (bisDMAPA).
  • precisionFDA. (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US20040147784A1 - Low pressure process for manufacture of 3-dimethylaminopropylamine (DMAPA).
  • Google Patents. (n.d.). CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • The Royal Society Publishing. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • ResearchGate. (2012). Improved synthesis of thiophene-2-acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Dimethylaminopropylamine (DMAPA): Properties, Synthesis, and Applications. Retrieved from [Link]

  • Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaminopropylamine. Retrieved from [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a novel small molecule featuring a thiophene core and an acrylamide functional group. While direct studies on this specific compound are not extensively documented in publicly available literature, its chemical structure suggests a compelling potential for biological activity. The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, and the acrylamide group is a known reactive center capable of covalent modification of protein targets.[1][2] This guide provides a comprehensive framework for investigating the mechanism of action of this compound, drawing on established principles of pharmacology and chemical biology. We will explore a plausible hypothesis for its molecular mechanism and detail the experimental workflows required for its rigorous validation.

Introduction: Deconstructing the Molecule

The structure of this compound presents two key features that likely dictate its biological activity: the thiophene ring and the acrylamide "warhead".

  • The Thiophene Scaffold: Thiophene and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[3][4] Its presence suggests that the compound may interact with biological pathways implicated in these disease areas.

  • The Acrylamide Moiety: The acrylamide functional group is a well-characterized electrophile that can participate in Michael addition reactions with nucleophilic residues on proteins, most notably cysteine.[5][6] This covalent interaction can lead to irreversible inhibition of enzyme activity or modulation of protein function. The incorporation of an acrylamide group has also been shown to improve the drug-like properties of molecules.[5]

Based on these structural features, we hypothesize that This compound acts as a covalent modulator of a specific protein target(s), leading to the perturbation of cellular signaling pathways. A compound with structural similarities, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), suggesting a potential target class for our compound of interest.[7][8][9]

Proposed Investigative Workflow

To elucidate the mechanism of action, a multi-pronged approach is necessary. The following workflow outlines a logical progression from broad cellular effects to specific molecular interactions.

G A Phenotypic Screening B Target Identification A->B Identify cellular phenotype C Target Validation B->C Confirm direct target engagement D Pathway Analysis C->D Elucidate downstream signaling E In Vivo Efficacy D->E Assess physiological relevance G A Biotinylated Probe C Incubation A->C B Cell Lysate B->C D Streptavidin Beads C->D E Pull-down D->E F LC-MS/MS Analysis E->F

Figure 2: Workflow for affinity-based proteomic target identification.

Direct Target Engagement Assays
  • Objective: To confirm direct binding of the compound to the identified protein target(s).

  • Methodology (example for a putative kinase target):

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd).

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over to measure binding kinetics.

    • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein in the presence of the compound in intact cells.

Phase 3: Pathway Analysis and Functional Consequences

Once a direct target is validated, the subsequent step is to understand the downstream functional consequences of this interaction.

Western Blotting for Signaling Pathway Modulation
  • Objective: To assess the effect of the compound on key signaling pathways downstream of the identified target.

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and perform SDS-PAGE and Western blotting for key pathway proteins and their phosphorylated (activated) forms. For example, if the target is a kinase in the MAPK pathway, probe for p-ERK, ERK, p-JNK, and JNK.

Gene Expression Profiling
  • Objective: To obtain a global view of the transcriptional changes induced by the compound.

  • Methodology:

    • Treat cells with the compound or vehicle control.

    • Isolate RNA and perform RNA-sequencing (RNA-Seq).

    • Analyze the data for differentially expressed genes and perform pathway enrichment analysis using tools like GO and KEGG.

G cluster_0 Cellular Treatment cluster_1 Sequencing & Analysis A Compound Treatment B RNA Isolation A->B C RNA-Seq B->C D Differential Gene Expression C->D E Pathway Enrichment Analysis D->E

Sources

An In-depth Technical Guide to the Predicted Biological Activity of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a small molecule belonging to the diverse and pharmacologically significant class of thiophene derivatives. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—a thiophene ring, an acrylamide linker, and a methylaminopropyl side chain—suggest a high potential for a range of biological activities. This guide synthesizes current research on structurally related thiophene acrylamides and other thiophene-containing compounds to build a predictive profile of its likely pharmacological effects. We will explore potential anticancer, anti-inflammatory, antimicrobial, and neuro-active properties, proposing testable hypotheses and detailing the experimental protocols necessary to validate these predictions. This document serves as a foundational resource for initiating research and development programs centered on this compound and its analogs.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutics. Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The nature and positioning of substituents on the thiophene ring significantly influence the compound's biological activity, allowing for the fine-tuning of its pharmacological profile.[4][5]

The subject of this guide, this compound, combines the thiophene core with an acrylamide moiety, a known reactive group that can participate in Michael additions with biological nucleophiles, and a flexible methylaminopropyl side chain that can influence solubility and receptor binding. While this compound is noted as an impurity of the anthelmintic drug Pyrantel, its intrinsic biological activities remain largely unexplored. This guide will, therefore, extrapolate from the known activities of similar compounds to build a predictive framework for its biological potential.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally analogous compounds, this compound is predicted to exhibit several key biological effects.

Anticancer Activity

Thiophene derivatives are well-documented as potential anticancer agents, acting through various mechanisms.[2][3][4][5]

  • Mechanism of Action: The anticancer effects of thiophene-containing molecules often stem from their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[4][5] These mechanisms include:

    • Kinase Inhibition: Many thiophene derivatives function as inhibitors of protein kinases, which are crucial for cell signaling and growth. For instance, novel fused thiophene derivatives have been identified as VEGFR-2/AKT dual inhibitors.

    • Tubulin Polymerization Inhibition: Some thiophene analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

    • Modulation of Apoptosis Pathways: Thiophene derivatives can induce apoptosis through the activation of caspases and modulation of key signaling pathways like AKT and MAPK.

    • Wnt/β-catenin Pathway Inhibition: Recent studies have shown that thiophene derivatives can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers.[7]

  • Experimental Validation: The potential anticancer activity of this compound can be investigated using a variety of in vitro assays.

    • Cell Viability and Cytotoxicity: The MTT assay is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10][11] A decrease in metabolic activity in cancer cell lines treated with the compound would suggest a cytotoxic or cytostatic effect.

Table 1: Predicted Anticancer Activity Profile

Activity Predicted Mechanism Key Molecular Targets
CytotoxicityInduction of Apoptosis, Cell Cycle ArrestCaspases, Cyclin-dependent kinases
Anti-proliferativeKinase Inhibition, Tubulin Polymerization InhibitionVEGFR-2, AKT, β-tubulin
Anti-metastaticInhibition of Wnt/β-catenin pathwayβ-catenin, TCF/LEF
Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. Thiophene derivatives have shown promise as anti-inflammatory agents.[12][13]

  • Mechanism of Action: The anti-inflammatory properties of thiophene-based compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[12]

    • COX and LOX Inhibition: Many anti-inflammatory drugs target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Thiophene derivatives have been shown to inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[12][14][15][16][17]

    • Modulation of Inflammatory Cytokines: Some thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[12][13][18]

  • Experimental Validation: The anti-inflammatory potential can be assessed using enzyme inhibition assays.

    • COX/LOX Inhibition Assays: Commercially available kits can be used to determine the inhibitory activity of the compound against COX-1, COX-2, and 5-LOX enzymes.[14][15][16][17][19]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity.[20]

  • Mechanism of Action: The exact mechanisms of antimicrobial action for many thiophene derivatives are still under investigation, but several possibilities exist:

    • Membrane Disruption: Some compounds may interfere with the integrity of the bacterial cell membrane.

    • Enzyme Inhibition: They may inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

  • Experimental Validation: Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency.

    • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Neuro-active Potential

A fascinating and more specific potential activity for this class of compounds is in the modulation of neuronal signaling. A structurally similar compound, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has been shown to have antinociceptive (pain-relieving) effects.[26][27]

  • Mechanism of Action: The antinociceptive activity of this related compound was found to be mediated through the positive allosteric modulation of the α7 nicotinic acetylcholine receptor (nAChR).[26][27] This suggests that this compound might also interact with nAChRs or other neuronal targets. The acrylamide moiety itself is a known neurotoxin at high concentrations, which underscores the importance of careful dose-response studies.[28][29][30][31][32][33]

  • Experimental Validation:

    • Receptor Binding Assays: To determine if the compound interacts with specific neuronal receptors like nAChRs.

    • In vivo pain models: To assess any antinociceptive effects.

Experimental Protocols

To empirically validate the predicted biological activities, the following detailed protocols are provided as a starting point for researchers.

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[8][9][10][11]

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the compound in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[21][22][23][24][25]

Visualizing the Concepts: Diagrams

To better illustrate the proposed mechanisms and workflows, the following diagrams are provided.

Anticancer_Mechanisms cluster_0 Thiophene Acrylamide Derivative cluster_1 Cellular Targets cluster_2 Cellular Outcomes Compound (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide Kinases VEGFR-2, AKT Compound->Kinases Inhibition Tubulin β-Tubulin Compound->Tubulin Inhibition Wnt_Pathway Wnt/β-catenin Pathway Compound->Wnt_Pathway Inhibition Apoptosis Apoptosis Kinases->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Anti_Metastasis Reduced Metastasis Wnt_Pathway->Anti_Metastasis

Caption: Predicted anticancer mechanisms of action.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add compound dilutions incubate_24h_1->add_compound incubate_48h Incubate 24-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the crossroads of established therapeutic scaffolds. While direct experimental evidence of its biological activity is currently lacking in the public domain, a comprehensive analysis of structurally related compounds strongly suggests a multifaceted pharmacological profile. The predictive framework outlined in this guide points towards promising avenues of investigation in oncology, inflammation, infectious diseases, and neuroscience.

The immediate future for research on this compound should focus on the systematic in vitro validation of the predicted activities. Should these initial screens yield positive results, subsequent studies should focus on elucidating the precise molecular mechanisms of action, followed by preclinical in vivo studies to assess efficacy and safety. The structural handles present on this compound also offer rich opportunities for medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a robust, evidence-based starting point for unlocking the therapeutic potential of this intriguing thiophene derivative.

References

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(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide CAS number 36700-39-7.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide (CAS: 36700-39-7)

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound this compound. As a known impurity and potential synthetic intermediate, a thorough understanding of its properties, synthesis, and analytical control is paramount. This guide moves beyond a simple recitation of facts to provide field-proven insights into its practical relevance and potential research avenues.

Core Identity and Significance

This compound, identified by its CAS number 36700-39-7, is a molecule of significant interest primarily within the pharmaceutical industry. Its principal claim to notability is its designation as "Pyrantel EP Impurity B," a recognized impurity and degradation product of Pyrantel, a widely used anthelmintic (deworming) agent.[1][2] The control and monitoring of such impurities are critical for ensuring the safety and efficacy of the final drug product. Beyond its role as an impurity, this compound is also recognized as a useful chemical intermediate and building block for the synthesis of more complex molecules and specialty chemicals.[3]

Chemical Profile

A summary of the fundamental properties of this compound is presented below.

PropertyValue
CAS Number 36700-39-7[3]
Molecular Formula C₁₁H₁₆N₂OS[1][3]
Molecular Weight 224.32 g/mol [2][3]
IUPAC Name (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide[1][3]
Synonyms (E)-N-[3-(Methylamino)propyl]-3-(2-thienyl)-2-propenamide, Pyrantel EP Impurity B[1][3]
Appearance Faint yellow transparent oily matter[4]
Density ~1 g/cm³[3]

Synthesis and Purification Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy, as derived from available literature, involves the amidation of a protected diamine followed by a deprotection step.[4]

Synthetic Workflow

The synthesis can be logically broken down into three key stages: preparation of the activated acid, amidation, and deprotection of the amine.

Synthesis_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection & Purification A (2E)-3-(2-Thienyl)acrylic acid C Amidation Reaction (Coupling Agents) A->C B N-Protected-N'-methyl-1,3-propanediamine B->C D Protected Intermediate C->D E Removal of Protecting Group D->E F Aqueous Workup & Extraction (pH Adjustment) E->F G Final Product (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical principles for this type of synthesis.[4]

Step 1: Amidation

  • In a reaction vessel, dissolve N-Boc-N'-methyl-1,3-propanediamine (a suitably protected diamine) in an aprotic solvent such as dichloromethane (DCM).

  • Add (2E)-3-(2-thienyl)acrylic acid to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a peptide coupling agent (e.g., EDC/HOBt) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the amide bond formation.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Purification

  • Dissolve the crude protected intermediate in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleave the Boc protecting group. The reaction is typically rapid (1-3 hours) at room temperature.[4]

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Dissolve the resulting crude salt in water and adjust the pH to approximately 11 using a base like sodium hydroxide or triethylamine. This neutralizes the salt and yields the free amine.[4]

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • Filter and concentrate the solution under reduced pressure to yield the final product as a faint yellow oil.[4] Purity can be assessed by HPLC, with reported purities exceeding 99%.[4]

Analytical Considerations for Quality Control

As Pyrantel Impurity B, the accurate detection and quantification of this compound are essential. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

HPLC Method Outline

A typical reversed-phase HPLC method would be employed. The following is a representative protocol.

Step 1: Sample Preparation

  • Accurately weigh a sample of the Pyrantel Active Pharmaceutical Ingredient (API).

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Prepare a reference standard of this compound in the same diluent.

Step 2: Chromatographic Conditions

  • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used to separate the polar impurity from the main API. For example, Mobile Phase A could be an aqueous buffer (e.g., 0.1% formic acid in water) and Mobile Phase B could be an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV spectrophotometer at a wavelength where both the API and impurity have significant absorbance.

  • Injection Volume: 10 µL.

Step 3: Data Analysis

  • The impurity is identified by comparing the retention time of the peak in the sample chromatogram to that of the reference standard.

  • Quantification is typically performed using the external standard method, where the peak area of the impurity in the sample is compared to the peak area of the known concentration reference standard.

Analytical Workflow Diagram

Analytical_Workflow A Sample & Standard Preparation C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase) D Chromatographic Separation B->D C->D E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Retention Time Matching F->G H Quantification vs. Reference Standard G->H

Caption: General workflow for HPLC analysis of Pyrantel Impurity B.

Potential Biological Activity and Future Research

While this compound is primarily studied as an impurity, its structural motifs—the thiophene ring and the acrylamide group—are present in many biologically active compounds.[5][6][7] This suggests potential, albeit unexplored, pharmacological activity.

Insights from Structurally Related Compounds

Recent research on thiophene-acrylamide derivatives has revealed interesting biological activities. For example, compounds with a similar (E)-3-(thiophen-2-yl)-N-aryl-acrylamide core have been identified as modulators of the α7 nicotinic acetylcholine receptor (nAChR).[8][9] Specifically, one derivative, DM497, was found to be a positive allosteric modulator of this receptor and demonstrated antinociceptive (pain-relieving) activity in a mouse model of neuropathic pain.[8][10]

This suggests a plausible, though hypothetical, mechanism of action for the title compound.

Potential_MoA cluster_0 Potential Mechanism of Action Compound (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide Receptor α7 Nicotinic Acetylcholine Receptor (nAChR) Compound->Receptor Binds to allosteric site Action Positive Allosteric Modulation (Hypothesized) Receptor->Action Enhances response to Acetylcholine Outcome Modulation of Neuronal Signaling Action->Outcome

Caption: Hypothesized mechanism of action based on structurally similar compounds.

Future Research Directions
  • Pharmacological Screening: The compound could be screened against a panel of neuronal receptors, particularly nAChRs, to determine if it possesses any modulatory activity.

  • Antimicrobial Studies: Various thiophene derivatives have demonstrated antibacterial and antifungal properties.[5][6] Screening for antimicrobial activity could be a fruitful area of investigation.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues could help elucidate the structural requirements for any observed biological activity, potentially leading to the development of novel therapeutic agents.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or mists and prevent contact with skin and eyes.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2°C - 8°C.[3] Keep away from strong oxidizing agents.[11][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound (CAS: 36700-39-7) holds a dual identity in the scientific landscape. It is a critical compound to understand from a pharmaceutical quality control perspective due to its status as a named impurity of Pyrantel. The methodologies for its synthesis and analytical detection are well-defined, allowing for robust control in a drug manufacturing setting. Concurrently, its chemical structure, shared with compounds of known biological relevance, presents intriguing possibilities for future research in areas such as neuropharmacology and antimicrobial discovery. This guide provides the foundational knowledge for professionals to navigate both the challenges and opportunities presented by this molecule.

References

  • This compound - 上海惠诚生物科技有限公司. Available from: [Link]

  • CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents.
  • 36700-39-7 this compound - ChemSigma. Available from: [Link]

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia. Available from: [Link]

  • N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE - GSRS. Available from: [Link]

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. ResearchGate. Available from: [Link]

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. PubMed. Available from: [Link]

  • Hafez, H. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available from: [Link]

  • N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE - precisionFDA. Available from: [Link]

  • (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide - PubChem. Available from: [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. Available from: [Link]

  • Wang, X., et al. (2014). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available from: [Link]

  • Al-Ayed, A. S. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. Available from: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. Available from: [Link]

  • Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC - NIH. Available from: [Link]

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A Technical Guide to the Spectroscopic Characterization of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound is a derivative of thiophene, a heterocyclic compound that is a common scaffold in medicinal chemistry.[1] The presence of the acrylamide moiety and the methylaminopropyl side chain suggests potential biological activity, making its unambiguous structural confirmation paramount for further investigation. Spectroscopic techniques like NMR and IR are powerful tools for determining the molecular structure and purity of organic compounds.[2][3] This guide will detail the expected spectroscopic signatures of this compound and provide a framework for its synthesis and characterization.

Molecular Structure and Key Functional Groups

The structure of this compound (Molecular Formula: C₁₁H₁₆N₂OS, Molecular Weight: 224.32 g/mol ) is characterized by several key functional groups that give rise to distinct spectroscopic signals.[4][5] Understanding these is crucial for interpreting the spectral data.

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Step-by-Step Methodology:

  • Amidation: (2E)-3-(2-thienyl)acrylic acid is reacted with a protected form of N-methyl-1,3-propanediamine in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine) in an appropriate solvent like dichloromethane. [6]2. Deprotection: The protecting group on the secondary amine is removed. For instance, an Fmoc protecting group can be cleaved using a solution of diethylamine in dichloromethane. [6]3. Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove byproducts. The crude product is then purified, typically by column chromatography on silica gel.

  • Salt Formation (Optional): For improved stability and handling, the final compound can be converted to its hydrochloride salt by treating a solution of the free base with dry hydrogen chloride gas. [6]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. [7]The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3300-3500N-H (Amide and Amine)StretchingMedium, broad
3000-3100C-H (Aromatic and Vinylic)StretchingWeak to medium
2800-3000C-H (Aliphatic)StretchingMedium
~1660C=O (Amide I)StretchingStrong
~1620C=C (Vinylic)StretchingMedium
~1540N-H Bend (Amide II)BendingMedium
~1450C-H (Aliphatic)BendingMedium
~1250C-NStretchingMedium
~850C-H (Thiophene Ring)Out-of-plane BendingStrong

Interpretation:

  • The presence of a broad band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibrations of both the secondary amide and the secondary amine.

  • A strong absorption around 1660 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) stretch, often referred to as the Amide I band.

  • The peak around 1620 cm⁻¹ corresponds to the C=C double bond of the acrylamide moiety.

  • The Amide II band, resulting from N-H bending, is expected around 1540 cm⁻¹.

  • The characteristic out-of-plane C-H bending vibration for the 2-substituted thiophene ring is anticipated around 850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [8]Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are key to assigning these signals.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-H (3, 4, 5)6.8 - 7.5Multiplet3H
Vinylic-H (α, β)6.2 - 7.6Doublets2H
Amide-NH7.5 - 8.5Broad Triplet1H
-CH₂-NH- (Amide side)3.2 - 3.4Quartet2H
-CH₂-CH₂-CH₂-1.6 - 1.8Quintet2H
-CH₂-NH- (Amine side)2.5 - 2.7Triplet2H
Amine-NH1.5 - 2.5Broad Singlet1H
-N-CH₃2.3 - 2.5Singlet3H

Causality of Assignments:

  • Thiophene Protons: The protons on the thiophene ring will appear in the aromatic region (6.8-7.5 ppm). Their exact chemical shifts and coupling constants will depend on the substitution pattern.

  • Vinylic Protons: The two protons of the acryloyl group will appear as doublets due to coupling with each other. The trans-configuration (E) will result in a large coupling constant (J ≈ 15 Hz).

  • Amide NH: The amide proton typically appears as a broad signal due to quadrupole broadening from the adjacent nitrogen. It will likely be a triplet due to coupling with the adjacent methylene group.

  • Alkyl Chain Protons: The methylene groups of the propyl chain will show characteristic splitting patterns based on their neighboring protons (quartet, quintet, triplet).

  • Methyl Protons: The methyl group attached to the nitrogen will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts:

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
Thiophene Ring Carbons125 - 145
Vinylic Carbons120 - 140
-CH₂-NH- (Amide side)35 - 40
-CH₂-CH₂-CH₂-25 - 30
-CH₂-NH- (Amine side)45 - 50
-N-CH₃30 - 35

Interpretation:

  • The amide carbonyl carbon will be the most downfield signal in the spectrum.

  • The carbons of the thiophene ring and the vinylic carbons will appear in the 120-145 ppm range.

  • The aliphatic carbons of the propyl chain and the methyl group will be found in the upfield region (25-50 ppm).

Conclusion

The combination of IR and NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By carefully analyzing the key spectroscopic features outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized material, which is a critical step in the drug discovery and development process. The provided synthesis protocol offers a reliable method for obtaining this compound for further studies.

References

  • Liu, X. (2021). Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Panchal, A. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. SlideShare. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Google Patents. (2013). CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.
  • Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy. [Link]

  • Global Substance Registration System. (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. [Link]

  • precisionFDA. (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. [Link]

  • PubChem. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. [Link]

  • Balachandran, V., & Murugan, M. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 143, 213–223.

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An In-Depth Technical Guide on (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a Pyrantel Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrantel impurity, (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, designated as Pyrantel EP Impurity B. Pyrantel, a widely utilized anthelmintic agent, undergoes rigorous quality control to ensure its safety and efficacy, with impurity profiling being a critical component. This document delves into the chemical identity, synthesis, and analytical characterization of this specific process-related impurity. Detailed protocols for its synthesis, analytical detection via High-Performance Liquid Chromatography (HPLC), and structural confirmation using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are presented. Furthermore, this guide explores the principles of forced degradation studies to understand the impurity's formation and the application of in-silico toxicological assessment to evaluate its potential risk in the absence of direct toxicological data. This guide is intended to be a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and regulatory compliance of pyrantel-based pharmaceutical products.

Introduction: The Significance of Impurity Profiling in Pyrantel

Pyrantel is a broad-spectrum anthelmintic agent effective against various intestinal nematodes, including pinworms and roundworms.[1] It functions as a depolarizing neuromuscular blocking agent, inducing paralysis in susceptible parasites.[1] The quality, safety, and efficacy of pyrantel drug products are paramount, necessitating stringent control over impurities that may arise during synthesis, formulation, or storage.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the identification, qualification, and control of impurities in drug substances and products.[3][4]

This compound is recognized as a process-related impurity of pyrantel, listed in the European Pharmacopoeia as Pyrantel EP Impurity B. Its presence, even in trace amounts, requires careful monitoring and control to ensure the final drug product meets the required quality standards. This guide provides a detailed examination of this impurity, from its molecular origins to its analytical control.

Chemical Profile of the Impurity

  • IUPAC Name: (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide[5]

  • Synonyms: this compound, Pyrantel EP Impurity B[5]

  • CAS Number: 36700-39-7[6]

  • Molecular Formula: C₁₁H₁₆N₂OS[5]

  • Molecular Weight: 224.32 g/mol [5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight224.32 g/mol [5]
XLogP31.3[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count5[5]

Synthesis of this compound

Understanding the synthetic route of an impurity is fundamental to controlling its formation. This impurity is a process-related impurity, meaning it is typically formed during the synthesis of the pyrantel active pharmaceutical ingredient (API). A plausible synthetic pathway involves the amidation of (2E)-3-(2-thienyl)acrylic acid or its derivative with N-methyl-1,3-propanediamine.[7]

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product 2_thienyl_acrylic_acid (2E)-3-(2-thienyl)acrylic acid Amidation Amidation Reaction (e.g., using a coupling agent or conversion to acyl chloride) 2_thienyl_acrylic_acid->Amidation N_methyl_propanediamine N-methyl-1,3-propanediamine N_methyl_propanediamine->Amidation Impurity_B (E)-N-(3-Methylaminopropyl)- 2-thiopheneacrylamide (Pyrantel Impurity B) Amidation->Impurity_B

Caption: Conceptual synthesis of Pyrantel Impurity B.

Detailed Laboratory-Scale Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from publicly available information.[7]

Step 1: Acyl Chloride Formation

  • To a solution of (2E)-3-(2-thienyl)acrylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (3 equivalents) dropwise at room temperature.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for approximately 6 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • In a separate flask, prepare a solution of N-methyl-1,3-propanediamine (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in the same solvent.

  • Slowly add the acyl chloride solution to the diamine solution at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization and Control

Robust analytical methods are essential for the detection, quantification, and control of impurities in pyrantel. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for structural confirmation and identification of unknown impurities.[1]

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial as it can resolve the API from its impurities and degradation products.[1]

Table 2: HPLC Method Parameters for Pyrantel and Impurities

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileA gradient elution is typically employed to resolve compounds with a range of polarities. TFA acts as an ion-pairing agent to improve peak shape.
Gradient Optimized to achieve separation of pyrantel and its known impurities. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.Ensures elution and separation of both polar and non-polar components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and improves peak shape.
Detection UV at 311 nmPyrantel and its related substances containing the thiophene chromophore exhibit strong absorbance at this wavelength.[8]
Injection Volume 10 µLA standard injection volume for analytical HPLC.

Protocol for HPLC Analysis:

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 2 and degas before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Sample Preparation: Prepare the pyrantel drug substance or drug product sample at a specified concentration in the same diluent.

  • Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using an appropriate method (e.g., external standard, area normalization).

LC-MS/MS for Structural Confirmation

LC-MS/MS provides definitive structural information through mass-to-charge ratio (m/z) and fragmentation patterns.

Table 3: LC-MS/MS Method Parameters

ParameterConditionRationale
LC System UPLC or HPLC systemCoupled to a mass spectrometer.
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Smaller particle size for better resolution and sensitivity.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid is a volatile modifier compatible with mass spectrometry.
Ionization Source Electrospray Ionization (ESI) - Positive ModeESI is a soft ionization technique suitable for polar molecules. The basic nitrogen atoms in the impurity are readily protonated.
MS Analysis Full Scan (MS1) and Product Ion Scan (MS/MS)MS1 to determine the parent ion m/z. MS/MS of the parent ion to obtain a fragmentation pattern for structural elucidation.

Expected Fragmentation Pattern: The fragmentation of the protonated molecule [M+H]⁺ of this compound (m/z 225.1) in the mass spectrometer would likely involve cleavage of the amide bond and the propyl chain, providing characteristic fragment ions that can be used to confirm its structure.

cluster_workflow Analytical Workflow Sample Pyrantel Sample HPLC HPLC Separation (C18 column, gradient elution) Sample->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector MS Mass Spectrometer (ESI+) HPLC->MS Identification Impurity Identification & Structural Confirmation UV_Detector->Identification MS1 MS1 Scan (Parent Ion m/z) MS->MS1 MS2 MS/MS Scan (Fragmentation Pattern) MS1->MS2 MS2->Identification

Caption: Analytical workflow for impurity identification.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to demonstrate the stability-indicating nature of the analytical methods.[1] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.

Protocol for Forced Degradation of Pyrantel:

  • Acid Hydrolysis: Treat a solution of pyrantel with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of pyrantel with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of pyrantel with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid pyrantel to dry heat (e.g., 105°C) for a specified duration.

  • Photodegradation: Expose a solution of pyrantel to UV light (e.g., 254 nm) and visible light.

The resulting stressed samples are then analyzed by the validated HPLC method to identify and quantify any degradation products formed, including this compound, if it is a degradation product.

Toxicological Assessment and Regulatory Considerations

The qualification of an impurity involves assessing its biological safety.[4] When toxicological data for a specific impurity is not available, in-silico (computational) toxicology methods can be employed to predict its potential toxicity based on its chemical structure.[2]

In-Silico Toxicological Prediction

Various computational models can predict endpoints such as mutagenicity, carcinogenicity, and developmental toxicity.[9] These models utilize quantitative structure-activity relationships (QSAR) and expert rule-based systems. For this compound, a structural assessment would be performed to identify any structural alerts that are associated with toxicity. The results of such an analysis would provide a rationale for the level of concern and the required control strategy for this impurity.

Regulatory Limits

The acceptable limit for an impurity is determined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3] The identification and qualification thresholds for impurities are based on the maximum daily dose of the drug. For a specified, identified impurity like this compound, its acceptance criterion in the drug substance specification should be justified based on batch analysis data and toxicological evaluation. If the level of the impurity in the generic drug product is similar to that in the reference listed drug, it is generally considered qualified.[10]

Conclusion

The control of impurities is a critical aspect of ensuring the quality and safety of pyrantel drug products. This compound, or Pyrantel EP Impurity B, is a known process-related impurity that requires diligent monitoring. This in-depth technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization. The detailed protocols for synthesis, HPLC analysis, and LC-MS/MS confirmation, along with insights into forced degradation and in-silico toxicology, serve as a valuable resource for scientists and professionals in the pharmaceutical industry. A thorough understanding and implementation of these principles are essential for the development and manufacturing of high-quality, safe, and effective pyrantel-based medicines.

References

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A Technical Guide to the Structural Analogs of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a molecule of significant interest in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. Notably, this compound is recognized as Pyrantel Impurity B, an entity related to the widely used anthelmintic drug, Pyrantel[1][2][3]. The structural features of this molecule—a thiophene ring, an acrylamide linker, and a flexible aminoalkyl side chain—offer multiple points for modification, enabling the exploration of a broad chemical space and diverse biological activities. Thiophene-containing compounds, in general, are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities[4][5].

This in-depth technical guide provides a comprehensive overview of the known structural analogs of this compound. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide is structured to provide a logical progression from the core molecule to its derivatives, supported by experimental protocols and data.

Core Scaffold: this compound

The parent molecule consists of three key pharmacophoric elements, each amenable to chemical modification to modulate its physicochemical properties and biological activity.

DOT Script for Core Scaffold Visualization

Core_Scaffold cluster_thiophene Thiophene Ring cluster_acrylamide Acrylamide Linker cluster_sidechain Amino Side Chain Thiophene Thiophene Acrylamide (E)-Acrylamide Thiophene->Acrylamide C-C bond SideChain N-(3-Methylaminopropyl) Acrylamide->SideChain Amide bond

Caption: Key pharmacophoric regions of the core molecule.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs has been primarily driven by the desire to discover novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The modifications can be broadly categorized based on the region of the molecule being altered.

Modifications of the Thiophene Ring

The thiophene ring is a bioisostere of the phenyl ring and plays a crucial role in the biological activity of many compounds by participating in various non-covalent interactions with biological targets[4].

  • Substitution: Introduction of substituents on the thiophene ring can significantly impact activity. For instance, in a series of thiophene-3-carboxamide derivatives, substitutions at the 4 and 5-positions with methyl groups resulted in a decrease in JNK1 inhibitory activity compared to the unsubstituted analog[6]. Conversely, halogenation of the thiophene ring is a common strategy in the development of insecticides and other bioactive molecules[7].

  • Ring Variation: Replacement of the thiophene with other heterocyclic or aromatic systems can lead to compounds with different biological profiles. For example, replacing the thiophene with a quinazoline core has been explored in the context of EGFR inhibitors[8].

Modifications of the Acrylamide Linker

The acrylamide moiety is a critical component, often acting as a Michael acceptor in covalent inhibitors or providing a rigid linker to orient the other parts of the molecule for optimal target engagement[9].

  • Isosteric Replacement: Replacing the acrylamide with a carboxamide, as seen in thiophene-3-carboxamide JNK inhibitors, demonstrates that the double bond is not always essential for activity and that the amide bond's orientation is a key determinant[6][10].

  • Linker Length and Rigidity: Altering the length and flexibility of the linker can influence how the molecule fits into a binding pocket. While direct examples for the target molecule are scarce, the principle is well-established in medicinal chemistry.

Modifications of the N-(3-Methylaminopropyl) Side Chain

The amino side chain is crucial for modulating physicochemical properties such as solubility and basicity, which in turn affect cell permeability and bioavailability.

  • N-Alkylation: The degree of N-alkylation on the terminal amine can influence biological activity. For instance, in a series of N-alkyl diamines, the length of the alkyl chain was found to be a critical factor for their antileishmanial activity[11].

  • Chain Length and Functionalization: Varying the length of the propyl chain or introducing other functional groups can impact target binding and pharmacokinetics. The synthesis of various N,N-dialkylaminoalkyl-substituted compounds has been explored to modulate properties like TNF-alpha production and apoptotic activity[12].

  • Cyclization: Incorporating the diamine side chain into a cyclic system, such as a piperazine, is a common strategy to reduce conformational flexibility and potentially improve binding affinity and metabolic stability[13].

  • Derivatization: The secondary amine in the side chain can be derivatized, as seen with the N-nitroso analog of Pyrantel Impurity B, (E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide[14].

Synthesis of this compound and its Analogs

The synthesis of the parent compound and its analogs generally follows a convergent approach, involving the preparation of a substituted 2-thiopheneacrylic acid followed by amidation with a suitable diamine.

General Synthetic Workflow

DOT Script for General Synthetic Workflow

Synthesis_Workflow Thiophene Substituted Thiophene Acrylic_Acid Substituted 2-Thiopheneacrylic Acid Thiophene->Acrylic_Acid e.g., Vilsmeier-Haack, Heck Acyl_Chloride Acyl Chloride Intermediate Acrylic_Acid->Acyl_Chloride SOCl2 or (COCl)2 Final_Product Final Analog Acyl_Chloride->Final_Product Amidation Amine Substituted Diamine Amine->Final_Product

Caption: General synthetic route to thiophene acrylamide analogs.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described in patent CN103232429A[15].

Step 1: Synthesis of (E)-3-(2-thienyl)acrylic acid

  • This starting material can be synthesized via methods such as the Perkin or Knoevenagel condensation of 2-thiophenecarboxaldehyde with acetic anhydride or malonic acid, respectively.

Step 2: Amidation with N-Boc-N-methyl-1,3-propanediamine

  • To a stirred solution of (E)-3-(2-thienyl)acrylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-Boc-N-methyl-1,3-propanediamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate. Purify by column chromatography if necessary.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in dioxane (e.g., 4M solution).

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting product can be purified by recrystallization or chromatography to yield this compound, often as its hydrochloride salt[15].

Biological Activities and Therapeutic Potential

The structural analogs of this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

Anthelmintic Activity

The parent compound is an impurity of Pyrantel, a known anthelmintic that acts as a depolarizing neuromuscular blocking agent, causing spastic paralysis in parasitic worms[1][16]. While the activity of the impurity itself is not extensively documented, its structural similarity to Pyrantel suggests potential activity in this area.

Kinase Inhibition

Thiophene carboxamide and acrylamide derivatives have emerged as potent inhibitors of various protein kinases, which are key targets in cancer and inflammatory diseases.

  • JNK Inhibition: Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics[6][10].

  • EGFR Inhibition: Acrylamide-containing quinazoline derivatives have shown potent epidermal growth factor receptor (EGFR) inhibitory activity[8]. The acrylamide moiety in some of these inhibitors forms a covalent bond with a cysteine residue in the active site of the kinase[9].

  • BCR-ABL Inhibition: Novel acrylamide analogs have been designed as inhibitors of the BCR-ABL kinase, a key driver of chronic myeloid leukemia[17].

DOT Script for Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR) JNK_Pathway JNK Signaling Pathway Receptor->JNK_Pathway Proliferation Cell Proliferation & Survival JNK_Pathway->Proliferation BCR_ABL BCR-ABL Fusion Protein BCR_ABL->Proliferation Inhibitor Thiophene Acrylamide Analog Inhibitor->Receptor Inhibits Inhibitor->JNK_Pathway Inhibits Inhibitor->BCR_ABL Inhibits

Caption: Inhibition of key signaling pathways by thiophene acrylamide analogs.

Anticancer and Antimicrobial Activities

Various thiophene derivatives have demonstrated broad biological effects.

  • Anticancer: Thiophene carboxamide analogs of the natural product Annonaceous acetogenin have shown growth inhibitory activity against human cancer cell lines[18]. Other 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have also been reported as potent anticancer agents[19].

  • Antimicrobial: Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds showing significant activity against various bacterial strains[13][20].

Quantitative Data Summary

The following table summarizes the biological activity of selected thiophene acrylamide and carboxamide analogs.

Compound ClassTarget/AssayRepresentative IC50 ValuesReference
Thiophene-3-carboxamidesJNK1 Inhibition1.8 µM - 11.9 µM[6]
Acryloyl QuinazolinesEGFR Inhibition8.7 nM - >1.0 µM[8]
Acrylamide AnalogsBCR-ABL Inhibition20.6 nM (cpd 13f)[17]
N-alkyl DiaminesLeishmania chagasi< 10 µM[11]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The existing body of research demonstrates that modifications to the thiophene ring, the acrylamide linker, and the aminoalkyl side chain can lead to potent compounds with diverse biological activities, including anthelmintic, kinase inhibitory, anticancer, and antimicrobial effects.

Future research in this area should focus on:

  • Systematic SAR studies: A more systematic exploration of the chemical space around the core scaffold is warranted to delineate the structural requirements for optimal activity and selectivity against various targets.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these analogs exert their biological effects will be crucial for their further development.

  • Pharmacokinetic optimization: Improving the drug-like properties of potent analogs, such as solubility, metabolic stability, and oral bioavailability, will be essential for translating in vitro activity into in vivo efficacy.

The versatility of the thiophene acrylamide scaffold, coupled with the established synthetic methodologies, provides a solid foundation for the discovery of next-generation therapeutics.

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In vitro pharmacology of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Introduction

This compound is a synthetic compound featuring a thiophene ring linked to an acrylamide moiety. While direct pharmacological data for this specific molecule is not extensively published, the thiophene acrylamide scaffold is of significant interest in medicinal chemistry. Structurally related compounds have shown diverse biological activities, including anticancer, acetylcholinesterase (AChE) inhibition, and modulation of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] Notably, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), a close structural analog, has been identified as a positive allosteric modulator (PAM) of the α7 subtype of the nAChR, exhibiting antinociceptive properties in preclinical models.[6][7][8]

This guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound. We will proceed from broad, hypothesis-generating screening to detailed mechanistic studies, outlining field-proven protocols and the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action and therapeutic potential.

Hypothesized Molecular Targets and Rationale

Based on the established activities of structurally related thiophene derivatives, we can formulate three primary hypotheses for the molecular mechanism of this compound:

  • α7 Nicotinic Acetylcholine Receptor Modulation: The strong precedent set by DM497 suggests that the α7 nAChR is a prime candidate target.[6][7] The α7 nAChR is a ligand-gated ion channel involved in cognitive processes and inflammation, making it a key target for neurological and inflammatory disorders.[9] We hypothesize that the compound may act as a positive allosteric modulator, enhancing the receptor's response to its endogenous agonist, acetylcholine.

  • Acetylcholinesterase (AChE) Inhibition: The acrylamide core is a known Michael acceptor and can potentially form covalent bonds with nucleophilic residues in enzyme active sites. Thiophene-based compounds have been reported as AChE inhibitors.[3][4] Inhibition of AChE, the enzyme responsible for acetylcholine degradation, is a validated therapeutic strategy for Alzheimer's disease and myasthenia gravis.[10]

  • Anticancer Activity: A wide range of thiophene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][11] The mechanism often involves the induction of apoptosis or cell cycle arrest. Therefore, screening for broad anticancer activity is a logical starting point.

The following experimental plan is designed to systematically test these hypotheses.

Experimental Workflow for In Vitro Pharmacological Profiling

A tiered approach is recommended to efficiently characterize the compound's activity, starting with primary screening against the hypothesized targets, followed by more detailed functional and mechanistic assays for any confirmed "hits."

G cluster_0 Phase 1: Primary Screening A Compound: (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide B α7 nAChR Radioligand Binding Assay A->B C AChE Enzyme Inhibition Assay (Ellman's Method) A->C D Anticancer Cell Viability Screen (e.g., NCI-60 Panel) A->D E α7 nAChR Functional Assay (Calcium Flux or Electrophysiology) B->E F Determine IC50 and Mechanism of Inhibition (e.g., Lineweaver-Burk) C->F G Secondary Assays (Apoptosis, Cell Cycle, Target Deconvolution) D->G If GI50 < 10 µM in any cell line I EC50, Emax, Fold-Potentiation E->I H Ki, IC50 F->H J GI50, TGI, LC50 G->J G cluster_0 α7 nAChR Signaling Pathway ACh Acetylcholine (Agonist) Receptor α7 nAChR Orthosteric Binding Site Closed State ACh->Receptor:f1 Binds PAM (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide Allosteric Binding Site PAM:f0->Receptor:f0 Binds Receptor_Open α7 nAChR Orthosteric Binding Site Open State Receptor:f2->Receptor_Open:f2 Conformational Change Ca_Influx Ca²⁺ Influx Receptor_Open:f0->Ca_Influx Mediates Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_Influx->Downstream

Caption: Hypothesized signaling pathway for α7 nAChR positive allosteric modulation.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical Primary Screening Results
AssayTarget/Cell LineParameterResult
Radioligand Bindingα7 nAChRKi (µM)1.2
Enzyme InhibitionAcetylcholinesteraseIC50 (µM)> 100
Cell ViabilityA549 (Lung Cancer)GI50 (µM)25.4
Cell ViabilityMCF-7 (Breast Cancer)GI50 (µM)> 100

Interpretation: The hypothetical data in Table 1 suggests that the compound has moderate affinity for the α7 nAChR, but is inactive against AChE and shows weak, non-specific cytotoxicity. This would justify prioritizing the functional characterization of its effects on the α7 nAChR.

Table 2: Hypothetical α7 nAChR Functional Data (Calcium Flux)
ModeParameterResult
AgonistEC50 (µM)> 100
AgonistEmax (%)< 5%
PAMEC50 (µM)0.8
PAMEmax (Fold-Potentiation)5.2-fold

Interpretation: The data in Table 2 would strongly support the hypothesis that the compound is a positive allosteric modulator. It shows no significant direct agonist activity but potently enhances the response to a sub-maximal concentration of a natural agonist, with an EC50 consistent with its binding affinity (Ki).

Conclusion

This in-depth technical guide provides a scientifically rigorous and logically structured framework for the complete in vitro pharmacological characterization of this compound. By starting with a hypothesis-driven primary screen and progressing to detailed mechanistic studies, researchers can efficiently elucidate the compound's mechanism of action. The provided protocols are based on industry-standard, self-validating methodologies. Based on the pharmacology of structurally related molecules, a primary investigation into the compound's activity at the α7 nicotinic acetylcholine receptor is highly warranted. The successful execution of this experimental plan will provide the critical data needed to guide further preclinical development and establish the therapeutic potential of this novel chemical entity.

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  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Yang, Y., et al. (2018). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 8(5), 671-683. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

  • Papke, R. L., et al. (2010). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. Journal of pharmacological and toxicological methods, 61(2), 179-191. [Link]

  • An, W. F. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

  • Asati, V., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Medicinal chemistry research, 21(11), 3846-3855. [Link]

  • Asati, V., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(7), 8358-8370. [Link]

  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2631-2641. [Link]

  • Luo, J., et al. (2022). Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3. YouTube. [Link]

  • Khalil, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ChemInform, 41(18). [Link]

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia and analgesia. [Link]

  • ResearchGate. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. ResearchGate. [Link]

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia. [Link]

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Methodological & Application

Protocol for the Cellular Characterization of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a Putative Formin-Like 2 (FMNL2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Formin-Like 2 as a Therapeutic Target in Oncology

Formin-Like 2 (FMNL2) is a member of the diaphanous-related formins (DRFs), a group of proteins that are pivotal regulators of the actin cytoskeleton. FMNL2 plays a crucial role in diverse cellular processes requiring dynamic actin remodeling, including the formation of filopodia, cell migration, and invasion. It functions as a downstream effector of Rho GTPases, such as RhoC and Cdc42, to promote the nucleation and elongation of actin filaments.

Elevated expression of FMNL2 has been implicated in the progression and metastasis of various cancers, including colorectal, gastric, and melanoma.[1][2] In these contexts, FMNL2 activity is associated with increased tumor cell motility and invasiveness, contributing to poor patient prognosis. Consequently, the development of small molecule inhibitors that specifically target the actin-organizing functions of FMNL2 presents a promising therapeutic strategy to impede cancer metastasis.

This document provides a comprehensive guide for the initial characterization of a novel putative FMNL2 inhibitor, (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, in a cell-based setting. The following protocols are designed to systematically evaluate its effects on cell viability, actin-dependent cellular processes, and key signaling pathways related to FMNL2 function.

Candidate Compound Profile: this compound

This compound is a small molecule with the following chemical properties. Its biological activity as a specific FMNL2 inhibitor is the subject of the investigative protocols outlined herein.

PropertyValue
Molecular Formula C₁₁H₁₆N₂OS
Molecular Weight 224.32 g/mol
CAS Number 36700-39-7 (free base)

Data sourced from PubChem CID 43600802.

Phase 1: Initial Compound Handling and Cytotoxicity Assessment

The initial steps in characterizing a novel compound involve proper handling, preparation of stock solutions, and determination of its cytotoxic profile to establish a suitable working concentration range for subsequent cellular assays.

Preparation of Stock Solution

The accurate preparation of a concentrated stock solution is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for use in cell culture.

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Determination of Working Concentration Range via Cytotoxicity Assay

A cytotoxicity assay is essential to determine the concentration range of the compound that can be used in functional assays without causing significant cell death, which could confound the results. The MTT or resazurin reduction assays are common methods for assessing cell viability.

Protocol:

  • Cell Seeding: Seed the cancer cell line of interest (e.g., SW620 colorectal cancer cells, which have high FMNL2 expression) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Dilution Series: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for a duration relevant to the planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or resazurin).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited). For subsequent functional assays, use concentrations well below the IC50 value.

Phase 2: Assessment of FMNL2-Mediated Cellular Functions

Once a non-toxic working concentration range is established, the next phase is to investigate the effect of the compound on cellular processes known to be regulated by FMNL2, such as cell migration and invasion.

Cell Migration/Wound Healing (Scratch) Assay

The scratch assay is a straightforward method to assess collective cell migration.[3][4]

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.[3]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the test compound at the desired non-toxic concentrations. Include a vehicle control and a positive control (e.g., the general formin inhibitor SMIFH2).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time relative to the initial scratch area.

Transwell Invasion Assay

The transwell invasion assay assesses the ability of cells to migrate through a basement membrane matrix, mimicking the invasion of surrounding tissues.[5][6]

Protocol:

  • Chamber Preparation: Rehydrate transwell inserts with a porous membrane (typically 8 µm pores) and coat the upper surface of the membrane with a thin layer of Matrigel or a similar basement membrane extract. Allow the Matrigel to solidify.

  • Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Seed the cells into the upper chamber of the transwell inserts.

  • Treatment: Add the test compound at the desired concentrations to the cell suspension in the upper chamber.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Imaging and Quantification: Capture images of the stained cells and count the number of invaded cells per field of view.

Phase 3: Visualization of Effects on the Actin Cytoskeleton

FMNL2 directly influences the organization of the actin cytoskeleton. Therefore, visualizing changes in actin structures following compound treatment is a key step in characterization.

Phalloidin Staining of F-actin

Phalloidin conjugated to a fluorophore is used to specifically stain filamentous actin (F-actin), allowing for the visualization of structures like stress fibers and filopodia.[7][8]

Protocol:

  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow.

  • Treatment: Treat the cells with the test compound at the desired concentrations for a relevant time period (e.g., 4-24 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Phalloidin-iFluor 488) in the dark for 30-60 minutes at room temperature.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Image the cells using a fluorescence or confocal microscope to observe changes in the actin cytoskeleton.

Phase 4: Investigation of Downstream Signaling and Target Engagement

To further validate that the compound's effects are mediated through the FMNL2 pathway, it is important to assess downstream signaling events and to use genetic controls for comparison.

RhoA Activation Assay

FMNL2 is a downstream effector of the RhoA GTPase. Inhibition of FMNL2 may lead to feedback effects on RhoA activity. A pull-down assay can be used to measure the levels of active, GTP-bound RhoA.[9][10]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a short duration (e.g., 30-60 minutes), then lyse the cells in a buffer that preserves GTPase activity.

  • Pull-down of Active RhoA: Incubate the cell lysates with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) coupled to glutathione-agarose beads. The RBD will specifically bind to GTP-bound (active) RhoA.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.

  • Western Blotting: Analyze the eluted samples by SDS-PAGE and western blotting using an anti-RhoA antibody to detect the amount of active RhoA. Also, probe the total cell lysates to determine the total RhoA levels.

Control Experiments: siRNA-mediated Knockdown of FMNL2

To confirm that the observed cellular phenotypes are indeed due to the inhibition of FMNL2, a parallel experiment using small interfering RNA (siRNA) to specifically silence FMNL2 expression should be performed.[11] The phenotypes observed with the test compound should phenocopy those seen with FMNL2 knockdown.

Protocol:

  • siRNA Transfection: Transfect the cells with a validated siRNA targeting FMNL2 or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for FMNL2 protein depletion.

  • Validation of Knockdown: Confirm the knockdown efficiency by performing western blotting or qRT-PCR for FMNL2.

  • Functional Assays: Perform the same functional assays (migration, invasion, phalloidin staining) on the FMNL2-knockdown and control cells. Compare the results to those obtained with the test compound.

Data Presentation and Visualization

Experimental Workflow for Characterizing a Putative FMNL2 Inhibitor

G cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Functional Assays cluster_phase3 Phase 3: Cytoskeletal Analysis cluster_phase4 Phase 4: Mechanistic Validation prep Compound Preparation (Stock Solution in DMSO) cyto Cytotoxicity Assay (e.g., MTT) prep->cyto Determine Non-Toxic Working Concentration migration Migration Assay (Scratch Assay) cyto->migration invasion Invasion Assay (Transwell) cyto->invasion phalloidin F-actin Staining (Phalloidin) cyto->phalloidin rho RhoA Activation Assay cyto->rho sirna FMNL2 siRNA Knockdown (Phenocopy Control) cyto->sirna

Caption: Workflow for the cellular characterization of a putative FMNL2 inhibitor.

Simplified FMNL2 Signaling Pathway

G RhoGTPases Rho GTPases (e.g., RhoC, Cdc42) FMNL2_inactive FMNL2 (Inactive) Autoinhibited RhoGTPases->FMNL2_inactive Activation FMNL2_active FMNL2 (Active) FMNL2_inactive->FMNL2_active Actin G-actin FMNL2_active->Actin Nucleation & Filament F-actin Elongation Actin->Filament CellProcesses Cell Migration & Invasion Filament->CellProcesses Inhibitor (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide Inhibitor->FMNL2_active Inhibition

Caption: Simplified signaling pathway of FMNL2 in regulating actin dynamics.

References

  • Gomez, T. S., et al. (2007). Formins regulate the Actin-related protein 2/3 complex-independent polarization of the centrosome to the immunological synapse. Immunity, 26(2), 177-190.
  • Li, Y., et al. (2010). FMNL2 is a positive regulator of cell motility and metastasis in colorectal carcinoma.
  • Zhu, L., et al. (2018). Silencing Formin-like 2 inhibits growth and metastasis of gastric cancer cells through suppressing internalization of integrins. Journal of Cellular and Molecular Medicine, 22(6), 3049-3059.
  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy.
  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), 51046.
  • Marshall, J. (2011). Transwell® invasion assays. Methods in Molecular Biology, 769, 97-110.
  • Chazotte, B. (2011). Labeling actin with phalloidin. Cold Spring Harbor Protocols, 2011(1), pdb-prot5571.
  • Melak, M., Pless, J., & Grosse, R. (2017). Staining for F-actin with phalloidin. CSH Protocols, 2017(4), pdb-prot095488.
  • Pellegrin, S., & Mellor, H. (2008). Rho GTPase activation assays. Current Protocols in Cell Biology, Chapter 14, Unit 14.8.

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Application Notes & Protocols: Thiophene Derivatives in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of current scientific literature reveals a significant gap in information regarding the specific compound "(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide" for the application in neuropathic pain models. Research databases and scientific publications do not contain studies or data related to this molecule's efficacy or mechanism of action in this context.

Therefore, this guide will instead focus on a closely related and well-researched class of compounds—Thiophene Derivatives —that have shown promise in preclinical neuropathic pain models. The principles, protocols, and mechanisms discussed herein are based on representative molecules from this class and are intended to provide a foundational framework for researchers exploring novel thiophene-based compounds for analgesic drug discovery.

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and analgesic therapy.

Introduction to Neuropathic Pain and the Therapeutic Potential of Thiophene Derivatives

Neuropathic pain is a debilitating chronic condition arising from a lesion or disease affecting the somatosensory nervous system. Its complex pathophysiology, involving both peripheral and central sensitization, presents significant challenges for effective treatment, with current therapies often providing only partial relief and carrying a substantial side effect burden. This has spurred the search for novel therapeutic agents targeting distinct molecular pathways.

Thiophene-containing compounds have emerged as a promising class of molecules in medicinal chemistry due to their versatile structure and ability to interact with a wide range of biological targets. In the context of neuropathic pain, various thiophene derivatives have been investigated for their ability to modulate key signaling pathways implicated in the initiation and maintenance of pain hypersensitivity. These targets often include ion channels, G-protein coupled receptors (GPCRs), and inflammatory mediators that drive neuronal hyperexcitability.

These notes will provide a detailed guide to the preclinical evaluation of novel thiophene derivatives, using established protocols and explaining the scientific rationale behind each experimental step.

PART 1: Preclinical Evaluation Workflow for Thiophene Derivatives

The successful evaluation of a novel thiophene compound requires a systematic, multi-tiered approach, progressing from in vitro characterization to in vivo behavioral assessment.

Diagram: Preclinical Drug Discovery Workflow

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy & Safety a Compound Synthesis & Characterization b Primary Target Binding (e.g., Radioligand Assays) a->b c Functional Assays (e.g., Calcium Imaging, Electrophysiology) b->c d ADME Profiling (Absorption, Distribution, Metabolism, Excretion) c->d Lead Candidate Selection e Blood-Brain Barrier Penetration Assessment d->e f Induction of Neuropathic Pain Model (e.g., CCI) e->f Dose Selection g Behavioral Testing (Mechanical & Thermal Hyperalgesia) f->g h Side Effect Profiling (e.g., Rotarod, Open Field) g->h i Post-mortem Tissue Analysis (e.g., Immunohistochemistry) h->i cluster_0 Presynaptic Neuron (DRG) cluster_1 Postsynaptic Neuron (Spinal Cord) cluster_2 Microglia NerveInjury Nerve Injury ATP_release ATP Release NerveInjury->ATP_release P2X3 P2X3 Receptor ATP_release->P2X3 P2X4 P2X4 Receptor ATP_release->P2X4 Ca_influx Ca2+ Influx P2X3->Ca_influx NT_release Neurotransmitter Release (Glutamate, CGRP) Ca_influx->NT_release NMDA_R NMDA Receptor NT_release->NMDA_R Activation Central_Sens Central Sensitization (Pain Hypersensitivity) NMDA_R->Central_Sens p38_MAPK p38 MAPK Activation P2X4->p38_MAPK Pro_Inflam Pro-inflammatory Cytokine Release (TNF-α, IL-1β) p38_MAPK->Pro_Inflam Pro_Inflam->NMDA_R Potentiation Thiophene Thiophene Derivative Thiophene->P2X3 Antagonism Thiophene->P2X4 Antagonism

Caption: A potential mechanism involving antagonism of P2X receptors by a thiophene derivative.

References

As the specific compound "this compound" is not documented in scientific literature for neuropathic pain, a conventional reference list cannot be generated. The protocols and mechanisms described are based on established methodologies and concepts in the field of pain research. For further reading on the methodologies cited, please refer to foundational publications in the field of neuropathic pain modeling and assessment.

Application Notes & Protocols: Characterization of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a Putative Ligand for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a novel ligand for nicotinic acetylcholine receptors (nAChRs). While direct pharmacological data for this specific compound is not extensively published, its structural similarity to known nAChR modulators, particularly those with a thiophene acrylamide scaffold, suggests its potential as a therapeutic agent targeting neurological disorders. These notes offer detailed protocols for the synthesis, purification, and comprehensive pharmacological evaluation of this compound, including radioligand binding assays to determine affinity and selectivity for various nAChR subtypes, and electrophysiological studies to characterize its functional activity as an agonist, antagonist, or allosteric modulator. The overarching goal is to provide researchers with a robust framework for the systematic investigation of novel thiophene-based compounds in the context of nAChR drug discovery.

Introduction: The Therapeutic Promise of nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a myriad of physiological processes, including cognitive function, attention, and reward pathways, has rendered them significant targets for the development of therapeutics for a range of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] The heterogeneity of nAChRs, arising from the assembly of different α and β subunits into pentameric structures, allows for the development of subtype-selective ligands that can offer targeted therapeutic effects with fewer side effects.

The thiophene moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various receptor-ligand interactions.[2] Recent studies have highlighted the potential of thiophene acrylamide derivatives as modulators of nAChRs. For instance, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide has been identified as a positive allosteric modulator of the α7 nAChR, a subtype critically involved in cognitive processes and neuroinflammation.[3][4] This precedent provides a strong rationale for the investigation of structurally related compounds, such as this compound, as potential nAChR ligands.

This guide will provide the necessary protocols to synthesize and thoroughly characterize this compound, with the aim of elucidating its binding affinity, subtype selectivity, and functional effects at key nAChR subtypes.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature. The general scheme involves the amidation of (2E)-3-(2-thienyl)acrylic acid with a protected N-methyl-1,3-propanediamine, followed by deprotection.

Protocol 2.1: Synthesis of this compound

Materials:

  • (2E)-3-(2-thienyl)acrylic acid

  • N-Boc-N-methyl-1,3-propanediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Amidation: a. Dissolve (2E)-3-(2-thienyl)acrylic acid (1 equivalent) and N-Boc-N-methyl-1,3-propanediamine (1.1 equivalents) in anhydrous DCM. b. Add DMAP (0.1 equivalents) to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Add a solution of DCC (1.1 equivalents) in DCM dropwise. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add TFA (5-10 equivalents) dropwise at 0 °C. c. Stir the mixture at room temperature for 1-2 hours, monitoring by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Pharmacological Characterization

Radioligand Binding Assays: Determining Affinity and Selectivity

Competitive radioligand binding assays are a fundamental technique to determine the affinity (Ki) of a test compound for a specific receptor subtype. This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Protocol 3.1.1: Competitive Radioligand Binding Assay for nAChR Subtypes

Materials:

  • Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).

  • Radioligands:

    • For α4β2: [³H]Cytisine or [³H]Epibatidine

    • For α7: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA)

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and prepared in a serial dilution.

  • Non-specific Binding (NSB) Ligand: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine for α4β2, 1 µM unlabeled α-bungarotoxin for α7).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound A1 Aliquot buffer, membranes, and ligands into 96-well plate (Total, NSB, Competition) P1->A1 P2 Prepare membrane homogenates, radioligand, and NSB ligand P2->A1 A2 Incubate at specified temperature and duration A1->A2 H1 Rapidly filter plate contents through glass fiber filters A2->H1 H2 Wash filters to remove unbound radioligand H1->H2 H3 Place filters in scintillation vials with cocktail H2->H3 H4 Count radioactivity (CPM) using a scintillation counter H3->H4 D1 Calculate specific binding H4->D1 D2 Plot % specific binding vs. log[test compound] D1->D2 D3 Determine IC50 using non-linear regression D2->D3 D4 Calculate Ki using the Cheng-Prusoff equation D3->D4

Caption: Workflow for nAChR competitive radioligand binding assay.

Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer + radioligand + membrane preparation.

    • Non-specific Binding (NSB): Assay buffer + radioligand + membrane preparation + NSB ligand.

    • Competition: Assay buffer + radioligand + membrane preparation + varying concentrations of the test compound.

  • Initiate the binding reaction by adding the membrane preparation. The final assay volume is typically 200-250 µL.

  • Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

  • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add a scintillation cocktail, and quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Example Data Table (Hypothetical):

nAChR Subtype Radioligand Kᵢ of Test Compound (nM)
α4β2 [³H]Cytisine 150
α7 [¹²⁵I]α-Bungarotoxin 25

| α3β4 | [³H]Epibatidine | >10,000 |

This table illustrates how to present the binding affinity data. The values are hypothetical and should be determined experimentally.

Electrophysiology: Functional Characterization

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on mammalian cells, are essential for determining the functional activity of a compound. These methods directly measure the ion flow through the nAChR channel upon ligand binding, allowing for the classification of the compound as an agonist, antagonist, or allosteric modulator.

Protocol 3.2.1: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits (e.g., α7 or α4 and β2)

  • Collagenase solution

  • Barth's solution (for oocyte incubation)

  • TEVC setup (amplifier, digitizer, perfusion system)

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Acetylcholine (ACh) or other known agonist

  • Test compound: this compound

Workflow Diagram:

G cluster_prep Oocyte Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis O1 Harvest and defolliculate Xenopus oocytes O2 Inject oocytes with nAChR subunit cRNA O1->O2 O3 Incubate for 2-5 days to allow receptor expression O2->O3 R1 Place oocyte in recording chamber O3->R1 R2 Impale with voltage and current electrodes R1->R2 R3 Clamp membrane potential (e.g., -70 mV) R2->R3 R4 Perfuse with agonist and/or test compound R3->R4 R5 Record agonist-evoked currents R4->R5 A1 Measure peak current amplitude R5->A1 A2 Generate dose-response curves A1->A2 A3 Determine EC50 (agonist) or IC50 (antagonist) A2->A3 A4 Assess allosteric modulation A3->A4

Caption: Workflow for TEVC recording of nAChR currents in Xenopus oocytes.

Procedure:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment. Inject the oocytes with cRNA encoding the nAChR subunits of interest and incubate for 2-5 days.

  • Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Activity Assessment: a. Apply increasing concentrations of the test compound to the oocyte and record any evoked inward currents. b. If currents are observed, generate a dose-response curve and calculate the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximum efficacy relative to a full agonist like ACh.

  • Antagonist Activity Assessment: a. Apply a fixed concentration of ACh (typically its EC₅₀) to elicit a control current. b. Co-apply the test compound at various concentrations with the fixed concentration of ACh. c. Measure the inhibition of the ACh-evoked current. Generate an inhibition curve and calculate the IC₅₀.

  • Allosteric Modulator Assessment: a. To test for positive allosteric modulation (PAM), co-apply a low concentration of the test compound with a full dose-response curve of ACh. A leftward shift in the ACh EC₅₀ or an increase in the maximal response indicates PAM activity. b. To test for negative allosteric modulation (NAM), follow a similar procedure, looking for a rightward shift in the ACh EC₅₀ or a decrease in the maximal response.

Signaling Pathway Diagram:

G Ligand nAChR Agonist (e.g., Acetylcholine) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., Putative Thiophene Acrylamide) PAM->Receptor Binds to allosteric site Channel Ion Channel Opening Receptor->Channel Conformational Change Ion_Influx Na+ / Ca2+ Influx Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Signaling

Caption: Simplified signaling pathway of nAChR activation and positive modulation.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a novel nAChR ligand. By systematically determining its binding affinity, subtype selectivity, and functional properties, researchers can gain crucial insights into its therapeutic potential. Given the promising activity of related thiophene acrylamide compounds at the α7 nAChR, a particular focus on this subtype is warranted. Successful characterization of this compound could pave the way for further preclinical development and contribute to the discovery of novel treatments for a range of neurological and psychiatric disorders.

References

  • The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia. Available at: [Link]

  • The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. ResearchGate. Available at: [Link]

  • Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor. Journal of Biological Chemistry. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Assay Development for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, strategy-driven guide for the development of biological assays for the novel compound (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. Given the limited extent of publicly available data on this specific molecule[1][2], this guide adopts a first-principles approach rooted in modern phenotypic drug discovery.[3][4] We will leverage the compound's structural features—a thiophene core and a reactive acrylamide warhead—to inform a logical, tiered screening cascade designed to first identify a biological phenotype and then systematically deconvolve the molecular mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery with uncharacterized small molecules.

Scientific Introduction & Strategic Rationale

This compound is a small molecule featuring a thiophene ring, a common scaffold in medicinal chemistry known to be present in numerous bioactive compounds with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] Furthermore, the presence of an α,β-unsaturated amide (an acrylamide group) is of high significance. This functional group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, most notably cysteine, within protein targets. This suggests a potential mechanism of action as a covalent inhibitor, a class of drugs that has seen a major resurgence due to its potential for high potency and prolonged duration of action.

Due to the compound's novelty, a target-based screening approach is not feasible.[8] Therefore, our strategy will follow the principles of classical or phenotypic pharmacology : an unbiased screen to identify a cellular or organismal effect, followed by rigorous target deconvolution to identify the protein(s) responsible for that effect.[3][4]

This guide is structured as a multi-tier workflow:

  • Tier 1: Broad Phenotypic Screening: To cast a wide net and identify any primary biological activity.

  • Tier 2: Hit Confirmation & Mechanistic Elucidation: To confirm activity, assess potency, and investigate the potential for covalent modification.

  • Tier 3: Target Deconvolution & Validation: To identify the specific molecular target(s) of the compound.

  • Tier 4: Target-Specific Assay Development: An exemplary protocol based on a plausible target class for thiophene derivatives.

Analysis of a Structurally Related Analog

Research on the structurally related compound, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has shown it to be a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), exhibiting antinociceptive properties in preclinical models.[9][10][11] This finding provides a strong rationale for including a neuroscience-relevant assay in our primary screening panel, as nAChRs represent a plausible target class for this compound family.

Tier 1: Primary Phenotypic Screening

The initial goal is to efficiently screen the compound across diverse biological systems to uncover a tractable biological effect. We recommend a parallel screening approach in three key areas: oncology, infectious disease, and neuroscience.

Protocol: Multiplexed Cancer Cell Line Viability Screen

Rationale: To identify cytotoxic or anti-proliferative effects against a panel of human cancer cell lines, a common starting point for oncology drug discovery.[12]

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver)) in 96-well, clear-bottom plates at their empirically determined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final assay concentrations ranging from 100 µM to 1 nM.

  • Cell Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTS Assay):

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each concentration.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The thiophene scaffold is present in many antimicrobial agents.[7] This assay will determine if the compound has activity against representative Gram-positive and Gram-negative bacteria.

Methodology:

  • Bacterial Strains: Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Compound Preparation: Perform a two-fold serial dilution of the 10 mM stock in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations should range from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Hit Confirmation & Initial Mechanistic Studies

If a reproducible "hit" is identified in Tier 1 (e.g., >50% reduction in cell viability at 10 µM), the next steps are to confirm the activity and investigate the mechanism.

Protocol: Dose-Response Curve and IC₅₀ Determination

Rationale: To quantify the potency of the compound in the phenotypic assay where it was active.

Methodology:

  • Repeat the primary assay (e.g., the cell viability assay for the most sensitive cell line).

  • Use a finer, 10-point, 3-fold serial dilution series centered around the initial hit concentration.

  • Generate a dose-response curve by plotting the % inhibition against the log of the compound concentration.

  • Fit the curve using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.

Table 1: Example Dose-Response Data for Compound in HCT-116 Cells

Concentration (µM)% Inhibition (Mean ± SD)
10098.5 ± 1.2
33.395.1 ± 2.5
11.185.3 ± 3.1
3.760.2 ± 4.5
1.225.7 ± 3.8
0.48.1 ± 2.1
0.12.3 ± 1.5
Protocol: Glutathione (GSH) Trapping Assay by Mass Spectrometry

Rationale: The acrylamide moiety is a potential electrophile. This assay determines if the compound covalently modifies glutathione, a cellular nucleophile, which strongly suggests it may act as a covalent inhibitor.

Methodology:

  • Reaction: Incubate the compound (100 µM) with an excess of glutathione (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, and 24 hours).

  • Analysis: Analyze the samples directly by liquid chromatography-mass spectrometry (LC-MS).

  • Interpretation: Look for the appearance of a new mass peak corresponding to the [Compound + GSH] adduct. The expected mass would be the mass of the parent compound (224.32 Da)[1] plus the mass of GSH (~307.32 Da), minus any leaving groups (none in this case for Michael addition), resulting in an expected adduct mass of ~531.64 Da.

Tier 3: Target Deconvolution & Validation

Identifying the molecular target is the most challenging step in phenotypic drug discovery but is essential for further development.[13][14]

Strategy 1: Affinity-Based Proteomics

Rationale: This classical approach uses an immobilized version of the compound to "fish" for its binding partners in a cell lysate.[14]

Workflow:

  • Synthesis: Synthesize an analog of the compound with a linker arm suitable for attachment to a solid support (e.g., sepharose beads).

  • Immobilization: Covalently attach the synthesized analog to the beads.

  • Pull-down: Incubate the beads with a whole-cell lysate.

  • Washing: Wash extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry (proteomics).

Strategy 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method to validate direct target engagement in intact cells or lysates. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization.

Diagram 1: The Phenotypic Drug Discovery Workflow

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Target Deconvolution cluster_3 Tier 4: Target-Specific Assay pheno_screen Primary Screens (Viability, Antimicrobial, etc.) dose_response Dose-Response (IC50) pheno_screen->dose_response 'Hit' Found covalent_check Covalent Mechanism Check (e.g., GSH Trapping) dose_response->covalent_check deconvolution Target ID Strategies (Affinity, CETSA, ABPP) covalent_check->deconvolution Confirmed Hit target_assay Biochemical / Cellular Target-Based Assay deconvolution->target_assay Target Identified CETSA cluster_0 cluster_1 prot_unbound Target Protein Unbound heat_unbound Heat Gradient (40-70°C) prot_unbound->heat_unbound prot_denatured Denatured Protein Insoluble heat_unbound->prot_denatured prot_stable Stabilized Protein Soluble at Higher Temp prot_denatured->prot_stable Thermal Shift prot_bound Target Protein + Compound (Bound) heat_bound Heat Gradient (40-70°C) prot_bound->heat_bound heat_bound->prot_stable

Caption: CETSA workflow comparing unbound vs. ligand-bound protein stability.

Tier 4: Example Target-Specific Assay Protocol

Rationale: Based on literature for a related analog,[9][11] the α7 nAChR is a plausible target. This protocol describes a calcium flux assay to measure the modulation of α7 nAChR activity in a cellular context.

Protocol: FLIPR Calcium Flux Assay for α7 nAChR Modulation

Materials:

  • CHO or HEK293 cell line stably expressing the human α7 nAChR.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: PNU-282987 (a selective α7 agonist).

  • Test Compound: this compound.

Methodology:

  • Cell Plating: Seed α7-nAChR expressing cells into 384-well, black-walled, clear-bottom plates and grow to confluence (24-48 hours).

  • Dye Loading:

    • Prepare the Calcium 6 dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove growth media from cells and add 50 µL of the dye solution to each well.

    • Incubate for 2 hours at 37°C, then 15 minutes at room temperature.

  • Compound Preparation:

    • Prepare a 4X final concentration plate of the test compound in Assay Buffer.

    • Prepare a 4X final concentration plate of the PNU-282987 agonist (e.g., at its EC₂₀ concentration for potentiation mode, or EC₈₀ for inhibition mode).

  • FLIPR Assay:

    • Place the cell plate and compound plates into the FLIPR instrument (e.g., FLIPR Penta).

    • For Agonist/Potentiator Mode:

      • Initiate reading. Establish a baseline fluorescence for 10-20 seconds.

      • Add 25 µL of the test compound (or buffer). Read for 3-5 minutes to test for direct agonist activity and to establish a new baseline.

      • Add 25 µL of the EC₂₀ concentration of PNU-282987. Read for an additional 2-3 minutes.

    • Data Analysis: A positive allosteric modulator (PAM) will show little activity on its own but will significantly increase the fluorescence signal induced by the EC₂₀ concentration of the agonist.

  • Interpretation: Quantify the fluorescence response (e.g., max-min peak height or area under the curve). Compare the response in the presence of the test compound to the agonist-only control.

Conclusion and Future Directions

This application note outlines a systematic and logical pathway for characterizing the novel compound this compound. By starting with broad phenotypic screens, researchers can efficiently identify potential therapeutic areas. The subsequent confirmation, mechanistic, and target deconvolution steps provide a rigorous framework to understand how the compound works, a critical requirement for any drug discovery program. The inherent reactivity of the acrylamide moiety should be considered a key feature, guiding the use of specific assays like GSH trapping and chemoproteomic methods to identify potentially unique covalent interactions that could be exploited for therapeutic benefit.

References

Sources

Application Note: A Framework for the Electrophysiological Characterization of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide and Related Thiophene-Based Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the electrophysiological characterization of novel thiophene-based compounds, with a focus on (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide.

Introduction

Thiophene-containing molecules represent a significant class of heterocyclic compounds with broad pharmacological potential, including the modulation of ion channel activity. This compound is a novel compound within this class. While specific data on this molecule is not yet widely available in peer-reviewed literature, its structural motifs—a thiophene ring and an acrylamide group—suggest a potential interaction with voltage-gated or ligand-gated ion channels.

This document provides a comprehensive framework for the systematic electrophysiological investigation of this and other novel thiophene-based compounds. The protocols and workflows outlined below are designed to guide researchers, scientists, and drug development professionals through the process of initial screening, hit validation, and in-depth mechanistic characterization.

PART 1: Pre-Experimental Compound Validation

Before any electrophysiological experiments are conducted, the integrity, solubility, and stability of the test compound must be rigorously assessed. This ensures that any observed biological effects are attributable to the compound itself and not to impurities or degradation products.

1.1. Compound Quality Control

  • Purity Assessment: The purity of the compound should be verified using methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). A purity of >98% is recommended for electrophysiological studies.

  • Identity Confirmation: The chemical identity of the compound should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

1.2. Solubility and Stability

  • Solubility Testing: The solubility of the compound should be determined in the external and internal solutions that will be used for electrophysiology experiments. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the recording solutions. The final concentration of DMSO should typically be kept below 0.1% to avoid off-target effects.

  • Stability Assessment: The stability of the compound in the recording solutions should be evaluated over the time course of a typical experiment. This can be done by preparing the solution, letting it sit at room temperature for several hours, and then re-analyzing its concentration and purity via HPLC.

PART 2: Tier 1 - Primary Screening using High-Throughput Automated Electrophysiology

The initial step in characterizing a novel compound is to screen it against a panel of relevant ion channels to identify any potential activity. Automated patch-clamp systems are ideal for this purpose, as they allow for rapid and standardized testing of multiple compounds against multiple targets.

2.1. Recommended Ion Channel Panel

A typical primary screening panel should include key ion channels implicated in physiological and pathophysiological processes, such as:

  • Voltage-gated sodium channels (NaV): NaV1.1-1.8

  • Voltage-gated calcium channels (CaV): CaV1.2, CaV2.2, CaV3.2

  • Voltage-gated potassium channels (KV): KV1.3, KV2.1, KV4.3, KV7.1 (KCNQ1)

  • ether-à-go-go-related gene (hERG) channel: A critical component of cardiac safety profiling.

2.2. Experimental Workflow

The following diagram illustrates a typical workflow for primary screening:

cluster_prep Preparation cluster_screening Automated Patch-Clamp Screening cluster_analysis Analysis Compound Compound Preparation (QC, Stock Solution) Assay Assay Development (Voltage Protocols, Solution Exchange) Compound->Assay Cells Cell Culture (HEK293 or CHO expressing target channel) Cells->Assay Screen Primary Screen (Single concentration, e.g., 10 µM) Assay->Screen Hit Hit Identification (% Inhibition > 30%) Screen->Hit Data Data Analysis (Peak Current, % Inhibition) Hit->Data Report Reporting (Heatmap of Activity) Data->Report

Caption: Workflow for primary screening of a novel compound.

2.3. Protocol: Automated Patch-Clamp Screening

  • Cell Preparation: Use cell lines stably expressing the ion channel of interest (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 1 EGTA (pH 7.2 with KOH).

  • Compound Application: Prepare a stock solution of this compound in DMSO. Dilute to a final concentration of 1, 10, and 30 µM in the external solution.

  • Voltage Protocols: Apply specific voltage protocols to elicit channel activity. For example, for a voltage-gated sodium channel, a step from a holding potential of -100 mV to 0 mV for 20 ms would be appropriate.

  • Data Acquisition and Analysis: Record the current before (baseline) and after compound application. Calculate the percentage of inhibition or activation. A "hit" is typically defined as a compound that produces >30% inhibition at 10 µM.

PART 3: Tier 2 - In-Depth Mechanistic Characterization using Manual Patch-Clamp

Once a "hit" has been identified, manual patch-clamp electrophysiology is used to perform a more detailed characterization of the compound's effects.

3.1. Potency Determination (IC50/EC50)

The concentration-response relationship of the compound is determined to calculate its half-maximal inhibitory (IC50) or effective (EC50) concentration.

Protocol: IC50 Determination

  • Cell Preparation and Solutions: As described in the automated screening protocol.

  • Whole-Cell Recording: Establish a stable whole-cell recording from a cell expressing the target ion channel.

  • Compound Application: Apply a range of concentrations of the compound (e.g., from 1 nM to 100 µM) in a cumulative or non-cumulative manner.

  • Data Acquisition: Record the peak current at each concentration.

  • Data Analysis: Plot the percentage of inhibition as a function of the compound concentration and fit the data to the Hill equation to determine the IC50.

Concentration (µM)Peak Current (pA)% Inhibition
Baseline10000
0.19505
175025
1050050
10010090

3.2. Mechanism of Action Studies

These experiments are designed to understand how the compound interacts with the ion channel.

  • State-Dependence: Does the compound preferentially bind to the resting, open, or inactivated state of the channel?

    • Resting State: Apply the compound at a hyperpolarized holding potential where most channels are in the resting state.

    • Inactivated State: Use a depolarized holding potential or a pre-pulse to inactivate the channels before compound application.

  • Voltage-Dependence: Does the compound's effect change at different membrane potentials? This can be assessed by examining the effect of the compound on the channel's current-voltage (I-V) relationship and its steady-state activation and inactivation properties.

  • Use-Dependence (for open channel blockers): Does the effect of the compound increase with repeated channel activation? This is tested by applying a train of depolarizing pulses.

Hypothetical Mechanism of Action

cluster_drug Drug Binding Resting Resting (C) Open Open (O) Resting->Open Activation Open->Resting Deactivation Inactivated Inactivated (I) Open->Inactivated Inactivation Inactivated->Resting Recovery Drug (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide Drug->Inactivated Preferential Binding

Caption: Hypothetical state-dependent binding of the compound.

PART 4: Data Interpretation and Reporting

All experimental data should be carefully analyzed and documented. Key parameters to report include:

  • IC50/EC50 values with confidence intervals.

  • Hill slope.

  • Effects on channel gating (activation and inactivation curves).

  • Kinetics of block (onset and offset rates).

  • A clear statement on the proposed mechanism of action.

The framework presented here provides a robust and systematic approach to the electrophysiological characterization of novel thiophene-based compounds like this compound. By following these guidelines, researchers can generate high-quality, reproducible data that will be crucial for understanding the compound's pharmacological profile and its potential as a therapeutic agent or research tool.

References

  • Thiophene-Based Compounds in Medicinal Chemistry. Molecules. [Link]

  • The role of thiophene in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • hERG channel: a critical target in drug-induced cardiotoxicity. Journal of Pharmacological and Toxicological Methods. [Link]

Application Notes and Protocols for the Preparation of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a compound of interest in various research and drug development applications. As with any experimental work, the accuracy and reproducibility of results are fundamentally reliant on the precise and consistent preparation of starting materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound and its hydrochloride salt. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the prepared solutions, thereby underpinning the reliability of downstream experimental outcomes.

This guide emphasizes the rationale behind procedural steps, providing a framework for adapting the protocols to specific experimental needs while maintaining the highest standards of scientific rigor.

Compound Specifications

Before proceeding with the preparation of stock solutions, it is crucial to be familiar with the key chemical properties of the compound. This information is vital for accurate calculations and for understanding the compound's general behavior in solution.

PropertyThis compound (Free Amine)This compound Hydrochloride
Synonyms (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Hydrochloride
CAS Number 36700-39-7[1]1449108-90-0[1][2]
Molecular Formula C₁₁H₁₆N₂OS[3]C₁₁H₁₇ClN₂OS
Molecular Weight 224.32 g/mol [3]260.78 g/mol [2]
Appearance Faint yellow transparent oily matterWhite to Beige Solid[2]
Storage Store at 4°C[1][2]Store at 4°C[1][2]

Principles of Stock Solution Preparation

The preparation of a stock solution is a foundational laboratory technique that demands meticulous attention to detail. The primary goal is to create a concentrated solution of known accuracy that can be diluted to lower concentrations for working experiments. Key principles include:

  • Accuracy in Weighing: The precision of the final stock solution concentration is directly dependent on the accuracy of the initial mass of the compound.

  • Purity of Solvents: The use of high-purity, anhydrous solvents is critical to prevent degradation of the compound and to ensure the stability of the stock solution.

  • Complete Dissolution: Ensuring the compound is fully dissolved is essential for a homogenous stock solution and accurate subsequent dilutions.

  • Proper Storage: The chemical stability of the compound in solution is paramount for the longevity and reliability of the stock solution.

Solvent Selection: A Critical Decision

Solvent Selection Workflow

Caption: A workflow diagram for selecting an appropriate solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent choice for creating high-concentration stock solutions of many organic molecules. It is a polar aprotic solvent with a high capacity for dissolving a wide range of compounds. For this compound, DMSO is the recommended primary solvent.

  • Ethanol: Based on the general solubility of thiophene and acrylamide derivatives in alcohols, ethanol can be considered a secondary solvent option.[4] It may be particularly useful if DMSO is incompatible with downstream applications.

  • Sterile Water: For the hydrochloride salt of the compound, sterile, deionized water is a viable solvent. The salt form increases the polarity of the molecule, enhancing its solubility in aqueous solutions.

It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound hydrochloride in DMSO. The principles can be adapted for the free amine or other solvents and concentrations.

Materials and Equipment:

  • This compound hydrochloride

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with Teflon-lined caps

Protocol Workflow

ProtocolWorkflow start Start weigh 1. Accurately weigh the compound using a calibrated analytical balance. start->weigh transfer 2. Quantitatively transfer the weighed compound to a volumetric flask. weigh->transfer add_solvent 3. Add approximately half the final volume of DMSO. transfer->add_solvent dissolve 4. Dissolve the compound (vortex, sonicate if needed). add_solvent->dissolve qs 5. Bring the solution to the final volume with DMSO. dissolve->qs mix 6. Cap and mix thoroughly by inversion. qs->mix aliquot 7. Aliquot into amber glass vials. mix->aliquot label 8. Label vials clearly. aliquot->label store 9. Store at the recommended temperature (-20°C). label->store end End store->end

Caption: A step-by-step workflow for preparing the stock solution.

Step-by-Step Procedure:

  • Calculation:

    • Determine the required mass of the compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.01 mol/L) stock solution in a 10 mL (0.01 L) volumetric flask: Mass = 0.01 mol/L * 0.01 L * 260.78 g/mol = 0.0026078 g = 2.61 mg

  • Weighing:

    • Tare a clean, dry weigh boat on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of the compound. Record the exact mass.

  • Dissolution:

    • Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Add approximately 5 mL of anhydrous DMSO to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Bringing to Volume:

    • Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

    • Use a pipette for the final addition to ensure accuracy.

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogenous.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials with Teflon-lined caps. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Stability and Storage Recommendations

The stability of the stock solution is critical for ensuring the validity of experimental results over time.

ParameterRecommendationRationale
Storage Temperature -20°C for long-term storage. 4°C for short-term (days to a week).Lower temperatures slow down the rate of chemical degradation.
Light Protection Store in amber vials or in the dark.Thiophene-containing compounds can be susceptible to photodegradation.
Moisture Protection Use anhydrous solvents and tightly sealed vials.The acrylamide moiety can be susceptible to hydrolysis.
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated freezing and thawing can introduce moisture and may cause the compound to precipitate out of solution.

Long-term Stability: While specific long-term stability data for this compound is not available, studies on large compound libraries stored in DMSO at -20°C have shown that a significant percentage of compounds remain stable for years. It is good practice to perform a quality control check on the stock solution after prolonged storage.

Quality Control

Regular quality control (QC) checks are essential to verify the concentration and integrity of the stock solution, especially before initiating critical experiments or after long-term storage.

Recommended QC Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed to assess the purity of the stock solution and to detect any degradation products. A general method for aromatic amines can be adapted.

Example HPLC Conditions (to be optimized for your system):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by a UV scan of the compound (likely in the 254-320 nm range).
Injection Volume 10 µL

Procedure:

  • Dilute a small aliquot of the stock solution to an appropriate concentration for HPLC analysis (e.g., 10-50 µM).

  • Inject the diluted sample onto the HPLC system.

  • Analyze the resulting chromatogram for the presence of a single, sharp peak at the expected retention time.

  • The peak area can be used to quantify the concentration against a standard curve. The presence of additional peaks may indicate impurities or degradation.

Safety Precautions

As a standard laboratory practice, always handle chemical compounds with appropriate safety measures.

  • Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile solvents.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal information.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a prerequisite for reliable and reproducible research. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the quality of their starting materials, thereby enhancing the integrity of their experimental data. The principles of accurate weighing, appropriate solvent selection, complete dissolution, and proper storage are fundamental to achieving this goal. Regular quality control checks are also strongly recommended to monitor the long-term stability and concentration of the stock solutions.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. (n.d.). precisionFDA. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Characterization of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a Modulator of CaV2.2 Channels

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Significance of CaV2.2 in Nociception and as a Therapeutic Target

Voltage-gated calcium channels (VGCCs) are fundamental to neuronal signaling, translating membrane depolarization into intracellular calcium transients.[1] Among the various subtypes, the N-type voltage-gated calcium channel, CaV2.2, is of significant interest to the research and drug development community.[1][2] Predominantly expressed at presynaptic terminals in the central and peripheral nervous systems, CaV2.2 channels are pivotal in the release of neurotransmitters that mediate pain signaling.[2][3][4]

Dysregulation and upregulation of CaV2.2 channel activity have been strongly implicated in the pathophysiology of chronic and neuropathic pain states.[1][5] This makes CaV2.2 a validated and compelling target for novel analgesic therapies.[1][3] The development of selective CaV2.2 inhibitors is a key strategy in the pursuit of more effective and safer pain treatments.[3][4]

This document provides a comprehensive guide for the initial characterization of a novel compound, (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, as a potential modulator of CaV2.2 channels. The protocols outlined below are designed to establish a foundational understanding of its potency, selectivity, and mechanism of action using standard in vitro electrophysiology and calcium imaging techniques.

Compound Profile: this compound

Property Information
IUPAC Name (E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide
Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol [6]
Structure this compound structure
Solubility To be determined empirically. It is recommended to initially attempt dissolution in DMSO to create a high-concentration stock solution. Further dilution into aqueous buffer solutions should be performed for final experimental concentrations.
Stability Stability in solution and under experimental conditions should be determined. Short-term and long-term storage recommendations should be established based on empirical data.

Hypothesized Mechanism of Action and Experimental Rationale

While the precise mechanism of action for this compound on CaV2.2 channels is yet to be elucidated, its structure, containing a thiophene acrylamide moiety, suggests potential interactions with the channel protein. Thiophene derivatives have been explored in various medicinal chemistry contexts.[7] The acrylamide group can, in some cases, act as a Michael acceptor, potentially forming covalent bonds, though this is highly speculative and requires experimental validation. A more likely interaction is non-covalent, where the compound binds to a modulatory site on the channel, possibly at the interface of its subunits or within the voltage-sensing domains.

The primary experimental goal is to determine if and how this compound modulates CaV2.2 channel function. The following protocols are designed to answer these key questions:

  • Does the compound inhibit or enhance CaV2.2 channel currents?

  • What is the potency (IC50) of the compound?

  • Is the modulation voltage-dependent?

  • Does the compound alter the channel's gating properties (activation, inactivation)?

  • Is the effect specific to CaV2.2 over other VGCC subtypes?

Experimental Workflows and Protocols

Electrophysiological Characterization using Patch-Clamp

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ionic currents with high temporal resolution.[8][9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A HEK293 cells stably expressing human CaV2.2, α2δ-1, and β subunits B Prepare stock solution of This compound in DMSO A->B C Prepare external and internal patch-clamp solutions B->C D Obtain whole-cell patch-clamp configuration C->D E Record baseline CaV2.2 currents using a voltage-step protocol D->E F Perfuse cells with increasing concentrations of the compound E->F G Record CaV2.2 currents at each concentration F->G H Measure peak current amplitude G->H I Construct concentration-response curve H->I K Analyze voltage-dependence of block and effects on channel gating H->K J Calculate IC50 value I->J

Caption: Workflow for characterizing a novel compound using whole-cell patch-clamp electrophysiology.

  • Cell Culture:

    • Use a stable cell line, such as HEK293, expressing the human CaV2.2 (α1B), α2δ-1, and β subunits.[2][8]

    • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and selection agents) and maintain at 37°C in a 5% CO2 incubator.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to avoid calcium-dependent inactivation).

    • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Subsequent dilutions to final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) should be made in the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse with external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Record baseline Ba2+ currents (IBa) by applying a depolarizing voltage step (e.g., to +10 mV for 50 ms) every 15-20 seconds.

    • Once a stable baseline is achieved, perfuse the cell with increasing concentrations of the test compound.

    • Allow the effect of each concentration to reach steady-state before recording the current.

    • After the highest concentration, perform a washout with the control external solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each voltage step.

    • Normalize the current at each compound concentration to the baseline current.

    • Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.

    • To assess voltage-dependence, compare the percentage of block at different test potentials.

    • Analyze the kinetics of channel activation and inactivation by fitting the current traces to appropriate exponential functions.

Calcium Imaging using Fluorescent Indicators

Calcium imaging provides a higher-throughput method to assess compound activity by measuring changes in intracellular calcium concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate CaV2.2-expressing cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Prepare compound dilutions in assay buffer B->C E Add compound to wells and incubate C->E D Acquire baseline fluorescence D->E F Stimulate cells with a depolarizing agent (e.g., high KCl) E->F G Record fluorescence changes F->G H Calculate the change in fluorescence (ΔF/F0) G->H I Construct concentration-response curve H->I J Calculate IC50 value I->J

Sources

Experimental Use of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide hydrochloride is a research chemical with the CAS number 1449108-90-0.[1][2][3] It is a white to beige solid with a molecular weight of 260.78 g/mol and the molecular formula C₁₁H₁₇ClN₂OS.[1][3] This compound is recognized as "Pyrantel Impurity B," a known impurity of the widely used anthelmintic drug, pyrantel.[4][5][6] While direct biological studies on this specific impurity are not extensively published, its structural similarity to pyrantel, a potent nicotinic acetylcholine receptor (nAChR) agonist, provides a strong basis for investigating its potential pharmacological activities.[1][2][7] This document provides detailed application notes and experimental protocols for researchers interested in exploring the biological effects of this compound, with a primary focus on its potential as a modulator of nicotinic acetylcholine receptors.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1449108-90-0[1][2]
Molecular Formula C₁₁H₁₇ClN₂OS[1][3]
Molecular Weight 260.78 g/mol [1][3]
Appearance White to Beige Solid[1]
Storage 4°C[1]
Synonyms (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Hydrochloride, Pyrantel Impurity B[2][4][5]

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for this compound hydrochloride is the modulation of nicotinic acetylcholine receptors (nAChRs). This is inferred from the well-established mechanism of its parent compound, pyrantel. Pyrantel acts as a depolarizing neuromuscular blocking agent in helminths by agonizing nAChRs, leading to spastic paralysis.[2] Structurally similar thiophene-acrylamide derivatives have also been shown to modulate α7 nAChRs.[8] Therefore, it is plausible that this compound exhibits similar activity.

Experimental Protocols

Protocol 1: In Vitro Evaluation of nAChR Agonist Activity in a Model Organism (C. elegans)

This protocol describes a method to assess the potential nAChR agonist activity of the test compound using the nematode Caenorhabditis elegans, a common model for studying anthelmintic drug action.

Objective: To determine if this compound hydrochloride induces paralysis in C. elegans, indicative of nAChR agonism.

Materials:

  • This compound hydrochloride

  • Wild-type (N2) C. elegans (synchronized L4 stage)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 buffer

  • Levamisole (positive control)

  • Milli-Q water (vehicle control)

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in Milli-Q water. A concentration range of 1 µM to 100 µM is recommended for initial screening. Prepare a stock solution of Levamisole (100 µM) as a positive control.

  • Worm Preparation: Synchronize C. elegans to the L4 stage using standard methods. Wash the worms off NGM plates with M9 buffer and collect them in a centrifuge tube. Allow the worms to settle by gravity and remove the supernatant. Resuspend the worms in M9 buffer to a concentration of approximately 10-20 worms per 10 µL.

  • Assay Setup: In a 96-well plate, add 90 µL of M9 buffer to each well. Add 10 µL of the appropriate compound dilution (or control) to each well. Finally, add 10 µL of the worm suspension to each well.

  • Incubation and Observation: Incubate the plate at 20°C. Observe the worms under a microscope at 30, 60, 90, and 120 minutes.

  • Data Analysis: Count the number of paralyzed (immotile) worms in each well. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick. Calculate the percentage of paralyzed worms for each concentration and time point. Plot the dose-response curve to determine the EC₅₀ value.

Expected Outcome: If the compound is an nAChR agonist, it will induce a dose-dependent paralysis in C. elegans. The potency can be compared to that of levamisole.

Protocol 2: Cell-Based Assay for a7 nAChR Modulation

This protocol outlines a method to investigate the direct interaction of the compound with a specific subtype of mammalian nAChR, the α7 receptor, using a cell line expressing this receptor and a fluorescent calcium indicator.

Objective: To determine if the compound modulates α7 nAChR activity by measuring changes in intracellular calcium concentration.

Materials:

  • This compound hydrochloride

  • SH-SY5Y or other suitable cell line endogenously or recombinantly expressing α7 nAChRs

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Acetylcholine (ACh) or another known α7 nAChR agonist

  • PNU-120596 (a positive allosteric modulator, for comparison)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with calcium imaging capabilities

Procedure:

  • Cell Culture and Plating: Culture the cells according to standard protocols. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation and Addition: Prepare serial dilutions of the test compound in HBSS. After incubation with the dye, wash the cells with HBSS. Add the compound dilutions to the respective wells and incubate for 15-20 minutes.

  • Calcium Imaging: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 488 nm and 525 nm, respectively).

  • Agonist Addition and Data Acquisition: Establish a baseline fluorescence reading. Add a known concentration of ACh to stimulate the α7 nAChRs and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the response of a positive control (ACh alone). Plot the dose-response curve to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Expected Outcome:

  • Agonist activity: The compound will induce an increase in intracellular calcium in the absence of ACh.

  • Antagonist activity: The compound will inhibit the calcium influx induced by ACh.

  • Positive allosteric modulator (PAM) activity: The compound will enhance the calcium response to a sub-maximal concentration of ACh.

Visualization of Hypothesized Signaling Pathway and Experimental Workflow

G cluster_pathway Hypothesized Signaling Pathway TestCompound This compound HCl nAChR Nicotinic Acetylcholine Receptor (nAChR) TestCompound->nAChR Agonist Binding IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Paralysis Spastic Paralysis (in Helminths) Depolarization->Paralysis G cluster_workflow Experimental Workflow for In Vitro Screening start Prepare Compound Stock Solutions step1 Culture & Plate C. elegans or α7-expressing cells start->step1 step2 Expose Organism/Cells to Compound Series step1->step2 step3a Observe Paralysis (C. elegans Assay) step2->step3a step3b Measure Intracellular Ca2+ (Cell-based Assay) step2->step3b analyze Analyze Data & Determine EC50/IC50 step3a->analyze step3b->analyze

Caption: General workflow for in vitro screening.

Concluding Remarks

This compound hydrochloride presents an interesting opportunity for pharmacological research, particularly in the field of nicotinic acetylcholine receptor modulation. Its identity as an impurity of pyrantel provides a strong rationale for the experimental avenues outlined in this guide. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental systems and objectives. Further investigation into its selectivity for different nAChR subtypes and its potential off-target effects will be crucial in fully characterizing the biological activity of this compound.

References

  • Aubry, M. L., & Cowell, P. (1970). Aspects of the pharmacology of a new anthelmintic: Pyrantel. British Journal of Pharmacology, 38(2), 332–344.
  • PubChem. (n.d.). Pyrantel. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Chemistry of Pyrantel, Morantel and Oxantel. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of PP and Pyrantel related impurities. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Pyrantel. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Pyrantel in small animal medicine: 30 years on. Retrieved from [Link]

  • Haridevamuthu, B., et al. (2022). Amelioration of acrylamide induced neurotoxicity by benzo[b]thiophene analogs via glutathione redox dynamics in zebrafish larvae.
  • PubChem. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. Retrieved from [Link]

  • Acevedo-Guzmán, L. J., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia, 136(5), 967-979.

Sources

Application Notes and Protocols for the Purification of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a compound of interest in pharmaceutical research and drug development. Recognizing the potential challenges in purifying this molecule, which contains a basic secondary amine, an acrylamide moiety, and a thiophene ring, we present a multi-modal purification strategy. This guide details protocols for liquid-liquid extraction, column chromatography, and recrystallization, explaining the scientific principles behind each technique. Furthermore, it offers insights into troubleshooting common issues and methods for assessing the final purity of the compound.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring several functional groups that dictate its chemical behavior and, consequently, the strategies for its purification. The presence of a methylaminopropyl group imparts basicity and polarity, while the thiophene ring introduces aromaticity and potential for specific interactions.[1] The acrylamide functional group, while contributing to the molecule's overall structure, can also present stability challenges. A patent for a related compound suggests it may be a faint yellow, transparent oily matter in its free base form.[2]

The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and any degradation products formed during the synthesis. Given the compound's structure, potential impurities could include the starting amine (N-methyl-1,3-propanediamine), (E)-3-(2-thienyl)acrylic acid, and products from side reactions.

This guide will explore a logical workflow for the purification of this target compound, starting from a crude reaction mixture.

Purification Workflow Overview

A robust purification strategy for this compound will typically involve a multi-step process to address the different types of impurities. The proposed workflow is as follows:

Purification_Workflow Crude_Mixture Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid-Base Workup) Crude_Mixture->LLE Initial Cleanup Column_Chromatography Column Chromatography (Normal or Reversed-Phase) LLE->Column_Chromatography Removal of Polar Impurities Recrystallization Recrystallization (Salt Formation) Column_Chromatography->Recrystallization High-Purity Polishing Purity_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->Purity_Analysis Final Quality Control

Figure 1: Proposed multi-step purification workflow.

Detailed Protocols and Methodologies

Initial Purification: Liquid-Liquid Extraction (Acid-Base Workup)

Principle: The basic nature of the secondary amine in the target molecule allows for its separation from neutral and acidic impurities through acid-base extraction. By adjusting the pH of the aqueous phase, the solubility of the amine-containing compound can be manipulated.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic target compound will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[3]

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and adjust the pH to approximately 11 by the dropwise addition of a base, such as 2 M sodium hydroxide or triethylamine.[2] This deprotonates the amine, making the target compound less water-soluble.

  • Back-Extraction: Extract the basified aqueous solution multiple times with fresh portions of an organic solvent (e.g., DCM).[2]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude free base of this compound.[2]

Parameter Recommendation Rationale
Organic Solvent Dichloromethane (DCM)Good solubility for a wide range of organic compounds.
Aqueous Acid 1 M HClEffectively protonates the secondary amine.
Aqueous Base 2 M NaOH or TriethylamineEfficiently deprotonates the ammonium salt to the free base.[2]
Intermediate Purification: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[4] Given the polar and basic nature of the target compound, careful selection of the stationary and mobile phases is crucial to achieve good separation and avoid issues like peak tailing.

Option A: Normal-Phase Chromatography with Amine-Functionalized Silica

Rationale: The basic amine group in the target molecule can strongly interact with the acidic silanol groups on standard silica gel, leading to poor separation.[5] Using an amine-functionalized silica column can mitigate this issue by masking the acidic sites.[5][6]

Protocol:

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase Selection: Start with a non-polar solvent and gradually increase the polarity with a more polar solvent. A common solvent system is a gradient of ethyl acetate in hexanes. For more polar compounds, a system of methanol in dichloromethane can be used.[7]

  • Column Packing: Pack the column with the amine-functionalized silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product from the liquid-liquid extraction in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with the starting mobile phase composition and gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Option B: Reversed-Phase Chromatography

Rationale: Reversed-phase chromatography is an excellent alternative for purifying polar and ionizable compounds.[6][8] By using a non-polar stationary phase (like C18-silica) and a polar mobile phase, separation is achieved based on hydrophobicity.

Protocol:

  • Stationary Phase: C18-bonded silica gel.

  • Mobile Phase Selection: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is typically used. To improve peak shape for basic compounds, a modifier such as triethylamine (TEA) or ammonium hydroxide can be added to the mobile phase to maintain a basic pH.[6][9]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Sample Loading: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.

  • Elution: Run a gradient from a low to a high concentration of the organic solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC or TLC (if applicable).

  • Solvent Removal: Combine the pure fractions and remove the solvents. This may require lyophilization if the mobile phase is primarily aqueous.

Chromatography_Options cluster_0 Normal-Phase cluster_1 Reversed-Phase NP_Stationary Amine-Functionalized Silica NP_Mobile Hexane/Ethyl Acetate or DCM/Methanol Gradient RP_Stationary C18-Bonded Silica RP_Mobile Water/Acetonitrile Gradient with Basic Modifier (e.g., TEA) Crude_Product Crude Product Crude_Product->NP_Stationary Crude_Product->RP_Stationary

Figure 2: Key considerations for chromatographic purification.

Final Polishing: Recrystallization via Salt Formation

Principle: Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[10][11] For compounds that are oils or difficult to crystallize as a free base, forming a salt can often induce crystallization.

Protocol:

  • Salt Formation: Dissolve the purified free base in a suitable organic solvent, such as dichloromethane or ethyl acetate.[2] Cool the solution in an ice bath.

  • Acid Addition: Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in ether or ethanol) to precipitate the hydrochloride salt. A patent for the hydrochloride salt of the target compound describes its preparation.[2]

  • Recrystallization Solvent Selection: Choose a solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol or methanol, or mixtures with less polar solvents like methyl tertiary butyl ether, can be effective.[2]

  • Dissolution and Crystallization: Dissolve the salt in the minimum amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Purity Assessment and Characterization

Principle: It is essential to verify the purity and confirm the identity of the final product. A combination of analytical techniques should be employed.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Use a suitable HPLC method (either normal-phase or reversed-phase) to determine the purity of the final compound.[12][13] The peak area of the product relative to the total peak area gives a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.[14]

Analytical Technique Purpose Expected Outcome
HPLC Purity AssessmentA single major peak corresponding to the target compound, with purity >98%.
¹H and ¹³C NMR Structural ConfirmationChemical shifts, integrations, and coupling patterns consistent with the assigned structure.
MS Identity ConfirmationA molecular ion peak corresponding to the calculated molecular weight of the compound.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Emulsion during LLE High concentration of surfactants or fine particulates.Add brine (saturated NaCl solution) to break the emulsion. Filter the crude mixture before extraction.
Peak Tailing in Normal-Phase Chromatography Strong interaction of the basic amine with acidic silica gel.Use an amine-functionalized silica column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.[5][6]
Poor Recovery from Column Compound is too polar and irreversibly adsorbs to the stationary phase.Switch to reversed-phase chromatography or use a more polar mobile phase in normal-phase (e.g., with methanol and a basic modifier).[7]
Failure to Crystallize Presence of impurities inhibiting crystal lattice formation. The compound may be an oil at room temperature.Further purify by chromatography. Attempt salt formation with different acids (e.g., HBr, tartaric acid).

Conclusion

The purification of this compound requires a systematic and multi-faceted approach. By leveraging the compound's basicity through acid-base liquid-liquid extraction, followed by tailored column chromatography to remove closely related impurities, and finally achieving high purity through recrystallization of a suitable salt, researchers can obtain a high-quality product suitable for downstream applications. Rigorous analytical characterization is paramount to ensure the final product meets the required specifications for research and development.

References

  • Basha, S. J. S., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(6), 1167-1203. [Link]

  • ResearchGate. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

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Application Notes & Protocols: (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a Dual-Function Chemical Probe for Protein Aggregation and Covalent Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bifunctional Tool for Interrogating Protein Homeostasis

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, hereafter referred to as Thio-Acr Probe, is a versatile chemical tool designed for the nuanced investigation of protein aggregation and covalent target engagement. Its unique molecular architecture, featuring a thiophene-acrylamide core, suggests a dual-modality application profile. The electron-rich thiophene moiety, a structural component reminiscent of amyloid-binding dyes like Thioflavin T (ThT), imparts the potential for non-covalent, fluorescence-based detection of protein aggregates.[1][2] Concurrently, the acrylamide functional group serves as a Michael acceptor, enabling covalent modification of nucleophilic residues, particularly cysteine, on target proteins.[3][4][5] This bifunctionality positions the Thio-Acr Probe as a powerful instrument for researchers in neurodegenerative disease, cancer biology, and drug discovery, facilitating both the quantification of protein aggregation and the identification of covalently-ligandable sites within the proteome.

This guide provides a comprehensive overview of the theoretical basis and practical application of the Thio-Acr Probe. We will delve into detailed protocols for its use in both non-covalent aggregate sensing and covalent protein labeling, supported by insights into data interpretation and validation strategies.

Physicochemical Properties of Thio-Acr Probe

A thorough understanding of the probe's characteristics is paramount for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OS[6]
Molecular Weight 224.32 g/mol [6]
IUPAC Name (E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide[6]
Solubility Soluble in DMSO, DMF, and alcohols. Aqueous solubility is limited.General knowledge of similar compounds
Purity >98% (recommended for all applications)N/A

PART 1: Thio-Acr Probe as a Non-Covalent Sensor for Protein Aggregation

Principle of Detection

Drawing parallels with Thioflavin T, the Thio-Acr Probe is hypothesized to exhibit enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[1] In its unbound state in aqueous solution, the probe's fluorescence is likely quenched due to rotational freedom. Upon intercalation within the cross-β structure of protein aggregates, this rotation is restricted, leading to a significant increase in fluorescence quantum yield.[1][7] This "light-up" property allows for real-time monitoring of aggregation kinetics.

cluster_0 Unbound State cluster_1 Bound State Unbound Probe Thio-Acr Probe (Low Fluorescence) Bound Probe Thio-Acr Probe (High Fluorescence) Unbound Probe->Bound Probe Binding to β-sheets Monomeric Protein Soluble Monomeric Protein Aggregated Protein Protein Aggregate (β-sheet rich) Monomeric Protein->Aggregated Protein Aggregation

Caption: Proposed mechanism of fluorescence enhancement of the Thio-Acr Probe upon binding to protein aggregates.

Protocol 1: In Vitro Protein Aggregation Assay

This protocol describes the use of the Thio-Acr Probe to monitor the kinetics of protein aggregation in a 96-well plate format.

Materials:

  • Thio-Acr Probe

  • Protein of interest (e.g., Amyloid-beta, alpha-synuclein)

  • Aggregation buffer (protein-specific, e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation and emission filters appropriate for the Thio-Acr Probe (determine spectral properties empirically, but a starting point based on similar thiophene dyes could be Ex: ~440 nm, Em: ~480-520 nm)[8][9]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the Thio-Acr Probe in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a stock solution of the protein of interest at a concentration of 1-10 mg/mL in an appropriate buffer. Ensure the protein is in its monomeric form.

  • Assay Setup:

    • In a 96-well plate, prepare triplicate reactions for each condition.

    • To each well, add the aggregation buffer.

    • Add the Thio-Acr Probe to a final concentration of 10-20 µM.

    • Initiate the aggregation reaction by adding the monomeric protein to a final concentration of 10-50 µM.

    • Include negative controls: buffer with the Thio-Acr Probe only, and protein only.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (typically 24-72 hours). Ensure gentle shaking between readings to promote aggregation.

Data Analysis and Interpretation:

The resulting data will be a series of fluorescence intensity readings over time. A sigmoidal curve is typically observed, characterized by a lag phase (nucleation), an exponential phase (elongation), and a plateau phase (equilibrium).[7] The length of the lag phase, the maximum fluorescence intensity, and the slope of the exponential phase can be used to compare the aggregation kinetics under different conditions (e.g., in the presence of inhibitors).

Complementary Techniques for Validation

Fluorescence-based assays should be corroborated with orthogonal methods to confirm the nature of the aggregates.[10]

  • Size-Exclusion Chromatography (SEC): To separate and quantify monomers, oligomers, and larger aggregates.[11]

  • Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.

  • Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize the morphology of the aggregates and confirm the presence of fibrils.[10]

PART 2: Thio-Acr Probe as a Covalent Modifier of Cysteine Residues

Principle of Covalent Labeling

The acrylamide moiety of the Thio-Acr Probe is an electrophile that can react with nucleophilic amino acid side chains. At physiological pH, the thiol group of cysteine is the most reactive nucleophile, making it a prime target for covalent modification via a Michael addition reaction.[3][4][12] This reaction is typically irreversible and results in the formation of a stable thioether bond.

cluster_0 Before Reaction cluster_1 After Reaction Probe Thio-Acr Probe (Acrylamide) Adduct Covalently Labeled Protein Probe->Adduct Michael Addition Protein Protein with Cysteine Protein->Adduct

Caption: Covalent modification of a protein cysteine residue by the Thio-Acr Probe via Michael addition.

Protocol 2: In-Gel Fluorescence-Based Covalent Labeling

This protocol allows for the visualization of proteins that are covalently modified by the Thio-Acr Probe in a complex mixture.

Materials:

  • Thio-Acr Probe

  • Cell lysate or purified protein solution

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Labeling Reaction:

    • Incubate the cell lysate (e.g., 50 µg of total protein) or purified protein with the Thio-Acr Probe at a final concentration of 1-10 µM.

    • Incubate at 37°C for 30-60 minutes.

    • Include a DMSO-only control.

  • SDS-PAGE:

    • Quench the reaction by adding 4X SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Fluorescence Imaging:

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission settings.

Data Analysis and Interpretation:

The appearance of fluorescent bands on the gel indicates that the Thio-Acr Probe has covalently labeled specific proteins. The intensity of the bands can provide a semi-quantitative measure of the extent of labeling. Competition experiments, where the lysate is pre-incubated with an unlabeled inhibitor of a target protein, can be used to confirm specific labeling.

Protocol 3: Chemoproteomic Target Identification

For a more global and unbiased identification of protein targets, the Thio-Acr Probe can be used in conjunction with mass spectrometry-based proteomics. This requires a modified version of the probe that includes a bioorthogonal handle (e.g., an alkyne or azide) for subsequent enrichment. Assuming such a derivative is available, the general workflow is as follows:

Lysate Cell Lysate Labeling Label with Alkyne-Thio-Acr Probe Lysate->Labeling Click Click Chemistry with Biotin-Azide Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Target Protein Identification LCMS->Identification

Caption: Chemoproteomics workflow for the identification of protein targets of the Thio-Acr Probe.

Validation of this compound as a Chemical Probe

For any new chemical probe, rigorous validation is essential to ensure that the experimental data are reliable and correctly interpreted.[13][14]

Key Validation Steps:
  • Characterization of Spectroscopic Properties:

    • Determine the excitation and emission maxima of the free probe and the probe bound to a model amyloid fibril (e.g., insulin or Aβ42).

    • Calculate the quantum yield enhancement upon binding.

  • Confirmation of Covalent Modification:

    • Use mass spectrometry to confirm the covalent adduction of the probe to a model cysteine-containing peptide or protein.

    • Determine the reaction kinetics of the covalent modification.

  • Demonstration of Target Engagement in Cells:

    • For the non-covalent application, demonstrate that the probe can stain protein aggregates in a cellular model of protein aggregation (e.g., cells overexpressing a fluorescently tagged aggregating protein).

    • For the covalent application, use the in-gel fluorescence or chemoproteomics workflow to show target engagement in a cellular context.

  • Assessment of Selectivity:

    • For the non-covalent application, test the probe's fluorescence response to various types of protein aggregates (amyloid vs. amorphous) and other cellular components to assess specificity.

    • For the covalent application, perform whole-proteome profiling to identify off-target interactions.

  • Use of a Negative Control:

    • Synthesize or procure a structurally related analog of the Thio-Acr Probe that lacks the acrylamide warhead. This control should be inactive in covalent labeling experiments but may still bind non-covalently to aggregates, allowing for the deconvolution of the two activities.

Conclusion

This compound is a promising chemical probe with the potential for dual-modal applications in the study of protein aggregation and covalent ligand discovery. Its thiophene core suggests utility as a "light-up" probe for amyloid fibrils, while the acrylamide warhead enables covalent modification of cysteine residues. The protocols and validation strategies outlined in this guide provide a framework for researchers to harness the capabilities of this novel tool. As with any new probe, careful experimental design and thorough validation are crucial for generating robust and meaningful data.

References

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  • Vanden-Akker, W. M., Engel, M. F., Velikov, K. P., & Koenderink, G. H. (2021). A guide to studying protein aggregation. The FEBS journal, 288(23), 6334–6356. [Link]

  • Barbarella, G., et al. (2011). Thiophene Fluorophores for Cellular Staining: Synthesis and Application. Journal of Fluorescence, 21(2), 707-718. [Link]

  • Cardone, A., et al. (2015). Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(2), 385-392. [Link]

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  • Sharma, A., et al. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ACS Chemical Neuroscience. [Link]

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  • Rasmussen, S. C. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Chemical Communications, 51(20), 4113-4134. [Link]

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  • Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2005). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Mass Spectrometry in Structural Biology (pp. 207-229). John Wiley & Sons, Inc. [Link]

  • Lopéz-López, D., et al. (2019). Michael addition reaction between acrylamide and a Cys residue of a target protein. Frontiers in chemistry, 7, 74. [Link]

  • U.S. Patent No. US20080268549A1. (2008).
  • Chen, Y.-C., et al. (2023). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. Journal of Materials Chemistry B, 11(22), 5035-5043. [Link]

  • Zhang, L., et al. (2022). Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders. Nature chemical biology, 18(12), 1409–1417. [Link]

  • Kunjumon, M. M., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society open science, 4(1), 160651. [Link]

  • Wang, Z., Zhang, Y., & He, W. (2015). Phospha-Michael Addition as a New Click Reaction for Protein Functionalization. ACS chemical biology, 10(6), 1453–1457. [Link]

  • Sharma, A., et al. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ACS Chemical Neuroscience. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. JACS Au, 5(11), 3045-3055. [Link]

  • Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et biophysica acta, 1804(7), 1405–1412. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. This document is designed for researchers, scientists, and formulation professionals encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, experimental protocols, and frequently asked questions to help you overcome these issues and advance your research.

Compound Profile
PropertyValue
IUPAC Name (E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide[1]
Molecular Formula C₁₁H₁₆N₂OS[1][2]
Molecular Weight 224.32 g/mol [1][2]
Known Salt Forms Hydrochloride[3][4]

Part 1: Frequently Asked Questions - Understanding the Solubility Challenge

Q1: Why is this compound expected to have low aqueous solubility?

A1: The limited aqueous solubility of this compound arises from its distinct structural features, which create a delicate balance between hydrophilic and hydrophobic properties.

  • Hydrophobic Moieties : The thiophene ring is an aromatic heterocycle that is inherently hydrophobic, similar to a benzene ring.[5] The acrylamide group, while capable of hydrogen bonding, can also contribute to low aqueous solubility, though its incorporation can sometimes improve overall drug-like properties compared to precursors.[6] These parts of the molecule prefer non-polar environments.

  • Hydrophilic Moiety : The N-(3-Methylaminopropyl) side chain contains a secondary amine. Aliphatic amines can form hydrogen bonds with water, which generally promotes solubility.[7] However, as the hydrocarbon portion of the molecule increases in size, its hydrophobic nature can counteract the amine's hydrophilic contribution, reducing overall water solubility.[7][8]

  • Basicity : The secondary amine group is basic.[9] This means that in neutral or alkaline aqueous solutions (pH ≥ 7), the amine is predominantly in its neutral, uncharged form, which is less soluble than its protonated, charged counterpart.[10]

Q2: What are the primary consequences of poor solubility in my experiments?

A2: Poor aqueous solubility is a significant hurdle in drug development and can impact your research in several critical ways:

  • Reduced Bioavailability : For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[11] Low solubility is a primary reason for poor and erratic absorption, leading to insufficient drug concentration in the bloodstream to elicit a therapeutic effect.[11]

  • Difficulty in Formulation : Developing both oral and parenteral (injectable) dosage forms is challenging. For injectable formulations, complete solubility is often mandatory.[12] For oral formulations, poor solubility can necessitate complex and costly formulation strategies to achieve desired dissolution rates.

  • Inaccurate In Vitro Assay Results : In biological assays, if the compound precipitates from the media, the actual concentration exposed to the cells or target is unknown and lower than intended. This can lead to an underestimation of the compound's potency (e.g., higher IC₅₀ values) and unreliable structure-activity relationship (SAR) data.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step strategies to systematically address and improve the solubility of this compound.

Strategy 1: pH Adjustment
Why It Works

The presence of a basic secondary amine in the side chain is the key to this strategy.[9] By lowering the pH of the aqueous medium with an acid, the amine group becomes protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral free base.[8][9][10] This is often the simplest and most effective initial approach for amine-containing compounds.[13]

Experimental Protocol: Determining the pH-Solubility Profile

This experiment will help you quantify the relationship between pH and the solubility of your compound.

  • Preparation : Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Addition : Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation : After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification : Carefully remove a known volume of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis : Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the measured final pH of each solution.

Data Logging Table
Buffer pH (Initial)Final pH (Measured)Peak Area (HPLC)Concentration (µg/mL)Solubility (mM)Observations (e.g., precipitation)
2.0
3.0
4.0
5.0
6.0
7.0
8.0
Workflow for pH-Solubility Profiling

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_compound Add Excess Compound to each buffer vial prep_buffers->add_compound equilibrate Equilibrate (e.g., 24h at 25°C) add_compound->equilibrate separate Centrifuge to Separate Solid equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify plot Plot log(Solubility) vs. Final pH quantify->plot start Select Co-solvents (e.g., PG, PEG 400, Ethanol) prep Prepare Blends (0% to 100% in water) start->prep sol_test Determine Solubility in each blend via Shake-Flask Method prep->sol_test analyze Plot log(Solubility) vs. % Co-solvent sol_test->analyze end Identify Optimal Co-solvent & Concentration analyze->end

Caption: A systematic process for screening co-solvents.

Strategy 4: Complexation with Cyclodextrins
Why It Works

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity. [14][15]The hydrophobic thiophene ring of your compound can be encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex." [16][17]The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, significantly enhancing the apparent solubility of the guest molecule. [14][17]

Experimental Protocol: Preparation of an Inclusion Complex (Kneading Method)
  • Molar Ratio Selection : Start with a 1:1 molar ratio of the compound to a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD, is a common choice due to its high water solubility and safety profile). 2. Kneading : In a mortar, mix the compound and cyclodextrin. Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) dropwise and knead the mixture vigorously for 30-60 minutes to form a thick, homogenous paste.

  • Drying : Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed, or use a vacuum oven for more sensitive compounds.

  • Pulverization : Grind the dried mass into a fine powder and pass it through a sieve.

  • Evaluation : Determine the aqueous solubility of the complex using the shake-flask method. Compare this value to the intrinsic solubility of the uncomplexed drug. Further characterization (e.g., using DSC or FTIR) can confirm complex formation. [18]

Diagram of Cyclodextrin Inclusion Complex Formation

cluster_components Components cluster_process Complexation cluster_result Result drug Poorly Soluble Drug (Hydrophobic Moiety) process_node Aqueous Medium drug->process_node cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->process_node complex Soluble Inclusion Complex process_node->complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

References

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Chaudhary, A., & Nagaich, U. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide. Available at: [Link]

  • Higashi, K., et al. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Reddy's, Dr. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. Available at: [Link]

  • Wang, Z., et al. (2006). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed. Available at: [Link]

  • Avdeef, A., et al. (2000). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]

  • Unnamed Author. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Friedman, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Basavoju, S., et al. (2008). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Brittain, H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • Brittain, H. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. Available at: [Link]

  • Unnamed Author. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Unnamed Author. (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. GSRS. Available at: [Link]

  • Unnamed Author. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. PubChem. Available at: [Link]

  • O'Donovan, D., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Unnamed Author. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Available at: [Link]

  • Unnamed Author. (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. precisionFDA. Available at: [Link]

  • Unnamed Author. (2004). Solubility study of polyacrylamide in polar solvents. ResearchGate. Available at: [Link]

  • Unnamed Author. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]

  • Unnamed Author. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Patel, D., & Patel, M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Unnamed Author. (n.d.). Amine compounds. SlidePlayer. Available at: [Link]

  • Unnamed Author. (2015). Methods of solubility enhancements. SlideShare. Available at: [Link]

  • Chen, Y., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Unnamed Author. (1976). Solvent effects in radical copolymerization. I. Acrylamide. ResearchGate. Available at: [Link]

  • Unnamed Author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Available at: [Link]

  • Doke, V., et al. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT METHOD FOR THE SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this target molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

Troubleshooting Guide: Common Synthesis Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and corrective actions.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes?

Several factors can lead to poor or no product formation in the amide coupling reaction to form this compound. The most common culprits are inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid, (E)-2-thiopheneacrylic acid, must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[2] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]

    • Solution: Ensure you are using a suitable coupling reagent such as HATU, HBTU, or EDC, often in slight excess (1.1-1.2 equivalents).[3][4] The choice of reagent can be critical, and screening different options may be necessary to find the optimal one for your specific substrate.[5]

  • Amine Deactivation: The primary amine of N-methyl-1,3-propanediamine can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[1][6] This acid-base reaction competes with the desired amide bond formation.

    • Solution: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the reaction mixture and ensure the amine remains a free nucleophile.[7][8] Typically, 2-3 equivalents of the base are used.

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM, THF) and ensure all glassware is thoroughly dried before use.[1][3] Reagents should also be stored under anhydrous conditions.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly hinder the reaction.

    • Solution: Most amide coupling reactions are run at room temperature. However, for sterically hindered substrates or less reactive partners, gentle heating (e.g., 40-50 °C) might be beneficial. Reaction progress should be monitored by an appropriate technique like TLC or LC-MS to determine the optimal reaction time.[1][3]

Q2: I'm observing significant side product formation. How can I minimize these impurities?

The formation of side products is a common issue in amide coupling reactions. Identifying the nature of these impurities is the first step toward their elimination.

Common Side Products & Mitigation Strategies:

  • Guanidinium By-product: When using uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction can occur where the amine attacks the coupling reagent itself, forming a guanidinium by-product.

    • Solution: The order of addition is critical. Always activate the carboxylic acid with the coupling reagent first before adding the amine to the reaction mixture. A pre-activation time of 5-15 minutes is generally recommended.

  • Racemization: While not applicable to (E)-2-thiopheneacrylic acid, if you were working with a chiral carboxylic acid, racemization at the alpha-carbon can be a concern, especially with carbodiimide reagents like DCC.[5]

    • Solution: The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization.[1] Running the reaction at lower temperatures can also be beneficial.

  • Polymerization of Acrylamide Moiety: The acrylamide functionality is susceptible to polymerization, especially under conditions of heat or in the presence of radical initiators.

    • Solution: Avoid excessive heating. If purification by distillation is attempted, it should be done under vacuum and at the lowest possible temperature. The addition of a radical inhibitor, such as a small amount of hydroquinone, during storage or purification might be considered, though its compatibility with downstream applications should be verified.

Q3: The purification of the final product is proving difficult. What are the best practices?

Purification of this compound can be challenging due to its potential solubility in both organic and aqueous phases, especially if residual starting materials or by-products are present.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, quenching with water or a saturated aqueous solution of NH₄Cl is a standard procedure.[1] Subsequent extraction with an organic solvent like ethyl acetate or DCM is typically performed. To remove the urea by-product from carbodiimide couplings (e.g., DCU from DCC), filtration is often effective as it is usually insoluble in the reaction solvent. For water-soluble ureas (from EDC), an acidic wash can help in their removal.

  • Column Chromatography: This is a very common and effective method for purifying the final product.[3][4] A silica gel column is typically used with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from streaking on the column.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.[9] A patent for a similar compound suggests recrystallization from an ethanol/methyl tertiary butyl ether mixture.[10] Experimenting with different solvent systems is often necessary to find the optimal conditions.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis to provide a foundational understanding.

What are the recommended starting materials and reagents?
  • (E)-2-Thiopheneacrylic Acid: This is a commercially available starting material.[11][12] Its purity should be confirmed before use.

  • N-Methyl-1,3-propanediamine (also known as 3-(Methylamino)propylamine): This is also commercially available.[13][14] It is a primary and secondary amine, and care should be taken to ensure the desired amide formation occurs at the primary amine, which is generally more reactive.

  • Coupling Reagents: A variety of coupling reagents can be used. Common choices include:

    • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][4][6]

    • Uronium/Aminium Salts: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU.[3][8] These are often preferred for their high efficiency and lower rates of racemization.

  • Bases: A non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential.[4][8]

  • Solvents: Anhydrous polar aprotic solvents are typically used, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF).[3][4]

What is a typical experimental protocol for this synthesis?

While specific conditions should be optimized, a general protocol would be as follows:

  • Dissolve (E)-2-thiopheneacrylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add N-methyl-1,3-propanediamine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[3]

How can I monitor the progress of the reaction?
  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product. A suitable solvent system might be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing for the confirmation of the product's mass and an estimation of the reaction's conversion.[3]

What are the key safety considerations for this synthesis?
  • Coupling Reagents: Many coupling reagents are sensitizers and should be handled with care, avoiding skin contact and inhalation.

  • Solvents: The solvents used (DMF, DCM, THF) have their own specific hazards and should be used in a well-ventilated fume hood.

  • Amines: N-methyl-1,3-propanediamine is corrosive and can cause skin and eye irritation.[14]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizing the Workflow

Amide Coupling Workflow

The following diagram illustrates the general workflow for the amide coupling reaction.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps carboxylic_acid (E)-2-Thiopheneacrylic Acid activation 1. Carboxylic Acid Activation (Pre-activation) amine N-Methyl-1,3-propanediamine coupling 2. Amine Addition & Coupling coupling_reagent Coupling Reagent (e.g., HATU) base Base (e.g., DIPEA) solvent Anhydrous Solvent (e.g., DMF) activation->coupling Add Amine workup 3. Aqueous Work-up & Extraction coupling->workup Reaction Complete purification 4. Purification (Chromatography/Recrystallization) workup->purification product Final Product: (E)-N-(3-Methylaminopropyl)- 2-thiopheneacrylamide purification->product

Sources

Stability issues with (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule in solution. The structure of this compound, featuring a thiophene ring, an acrylamide functional group, and a secondary amine, presents specific vulnerabilities that require careful consideration during experimental design and execution. This guide provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues observed when handling solutions of this compound.

Q1: I've observed a gradual loss of my compound in aqueous solution over time, confirmed by HPLC. What are the likely causes?

A1: The loss of the parent compound in solution is typically attributable to two primary chemical degradation pathways:

  • Amide Hydrolysis: The acrylamide bond is susceptible to hydrolysis, particularly under non-neutral pH conditions. This reaction cleaves the amide bond to yield (E)-3-(thiophen-2-yl)acrylic acid and N1-methylpropane-1,3-diamine. While amide bonds are kinetically stable at neutral pH, the rate of hydrolysis is significantly accelerated by both acidic and basic conditions.[1][2] Basic conditions, in particular, rapidly hydrolyze acrylamide.[3]

  • Thiophene Ring Oxidation: The thiophene ring, an electron-rich aromatic system, can be susceptible to oxidation.[4][5] This can be initiated by dissolved oxygen, trace metal contaminants, or exposure to oxidizing agents. The resulting oxides or ring-opened products would not be detected at the parent compound's retention time.

Expert Insight: The rate of degradation is often temperature-dependent. If you are working at elevated temperatures, expect an accelerated loss of material due to increased rates of both hydrolysis and oxidation.[6]

Q2: My solution has turned slightly yellow and/or has become hazy or formed a precipitate. What is happening?

A2: These visual changes are classic indicators of two distinct instability issues:

  • Haziness/Precipitation - Probable Cause: Polymerization. The acrylamide moiety is a monomer that can undergo free-radical polymerization.[3] This process links individual molecules together to form long-chain polymers, which are often insoluble in the original solvent, leading to haziness or precipitation. This reaction can be initiated by:

    • Light Exposure: UV light can generate radicals that initiate polymerization.[7][8]

    • Heat: Elevated temperatures can promote thermal initiation.[3]

    • Contaminants: Trace amounts of metals (like iron from rust) or residual radical initiators (like peroxides or persulfates) can catalyze polymerization.[3][6]

  • Yellowing - Probable Cause: Degradation/Oxidation. A color change to yellow often suggests the formation of new chromophores. This is commonly associated with the degradation or oxidation of the thiophene ring system, leading to conjugated byproducts that absorb visible light.

Causality: It is crucial to understand that these processes can occur concurrently. For instance, oxidative stress might not only affect the thiophene ring but could also generate radicals that subsequently initiate the polymerization of the acrylamide group.

Q3: How does pH impact the stability of my this compound solution?

A3: The pH of the solution is a critical stability parameter.

  • Alkaline Conditions (pH > 8): Strongly discouraged. The amide bond will undergo base-catalyzed hydrolysis, leading to rapid degradation of the molecule.[1][3]

  • Acidic Conditions (pH < 6): While amides are more resistant to acid hydrolysis than esters, acidic conditions can still promote degradation over time.[1][9] Furthermore, a significant decrease in pH can reduce the overall stability of acrylamide solutions, potentially increasing the risk of self-polymerization.[3]

  • Neutral to Slightly Acidic (pH 6.0 - 7.5): This is the generally recommended range for maximizing stability by minimizing the rates of both acid- and base-catalyzed hydrolysis.

Recommendation: Always prepare solutions in well-buffered systems if pH control is critical for your application. Periodic monitoring of the solution's pH is advised during long-term storage or experiments.[3]

Q4: What are the best practices for preparing and storing stock solutions?

A4: Proper preparation and storage are essential to maintain the integrity of the compound. The primary goal is to mitigate the risks of hydrolysis, oxidation, and polymerization.

ParameterRecommendationRationale
Solvent Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, use buffered systems (pH 6.0-7.5).Minimizes contaminants like metals or peroxides that can initiate degradation or polymerization.[3] Buffering prevents pH drift that could accelerate hydrolysis.
Temperature Store solutions at 2-8°C. For long-term storage (>1 week), consider aliquoting and storing at -20°C or -80°C.Reduces the rate of all chemical degradation pathways.[3] Aliquoting avoids repeated freeze-thaw cycles.
Light Protect solutions from light at all times. Use amber vials or wrap containers in aluminum foil.The thiophene ring is known to be susceptible to photodegradation.[4][5] Light can also initiate radical polymerization.[7][8]
Atmosphere For long-term storage of sensitive organic solutions, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen).Removes oxygen, thereby minimizing the potential for oxidation of the thiophene ring.

Visual Troubleshooting and Degradation Workflow

The following diagrams provide a logical workflow for troubleshooting stability issues and illustrate the primary degradation pathways.

G cluster_0 Troubleshooting Workflow cluster_1 Visual Observation cluster_2 Analytical Observation (e.g., HPLC) cluster_3 Probable Cause & Action start Observed Instability in Solution precipitate Precipitate / Haziness start->precipitate color_change Color Change (Yellowing) start->color_change peak_loss Loss of Parent Peak Area start->peak_loss new_peaks Appearance of New Peaks start->new_peaks poly Cause: Polymerization Action: Protect from light/heat, check for contaminants. precipitate->poly oxidation Cause: Oxidation / Degradation Action: Store under inert gas, protect from light. color_change->oxidation peak_loss->oxidation hydrolysis Cause: Hydrolysis Action: Buffer pH to 6.0-7.5, store cold. peak_loss->hydrolysis new_peaks->oxidation new_peaks->hydrolysis DegradationPathways cluster_products Degradation Products Parent (E)-N-(3-Methylaminopropyl)- 2-thiopheneacrylamide (Parent Compound) Hydrolysis_Acid (E)-3-(thiophen-2-yl)acrylic acid + Diamine Parent->Hydrolysis_Acid Hydrolysis (Acid/Base, Heat) Polymer Poly(thiopheneacrylamide derivative) Parent->Polymer Polymerization (Light, Heat, Initiators) Oxidized Oxidized Thiophene Species (e.g., Sulfoxide) Parent->Oxidized Oxidation / Photodegradation (O₂, Light)

Caption: Potential degradation pathways for the target molecule.

Recommended Experimental Protocols

Protocol 1: Monitoring Compound Stability by RP-HPLC

This protocol describes a forced degradation study to identify potential instabilities and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

1. Materials and Instrumentation

  • This compound

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) [10]* HPLC-grade acetonitrile and water

  • Buffers, acids (HCl), bases (NaOH), and oxidizing agent (H₂O₂)

  • Calibrated pH meter and analytical balance

2. Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Stress Samples: For each condition, dilute the stock solution to a working concentration of ~100 µg/mL in the respective stress medium.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidative Degradation: 3% H₂O₂.

    • Thermal Stress: Buffered solution (pH 7.0).

    • Photolytic Stress: Buffered solution (pH 7.0).

  • Control Sample: Dilute the stock solution in the same buffered solution (pH 7.0) as the stress samples.

3. Stress Conditions Protocol

  • Incubation:

    • Incubate the Acid, Base, and Oxidative samples at 60°C for 8 hours. [11] * Incubate the Thermal stress sample at 60°C in the dark.

    • Expose the Photolytic stress sample to direct UV light (e.g., in a photostability chamber) at room temperature.

    • Keep the Control sample protected from light at 2-8°C.

  • Sample Quenching: After incubation, allow samples to return to room temperature.

    • Neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis by HPLC:

    • Mobile Phase: Isocratic or gradient elution using a mixture of buffer (e.g., 20 mM phosphate buffer, pH 6.5) and acetonitrile. A typical starting point could be 70:30 Buffer:Acetonitrile. [10] * Flow Rate: 1.0 mL/min. [10] * Detection: UV detection at the λmax of the thiopheneacrylamide chromophore.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation by measuring the decrease in the main peak area.

    • Observe the formation of any new peaks, noting their retention times and peak areas. This helps in identifying a stability-indicating method where degradation products are resolved from the parent peak. [10] Trustworthiness: This forced degradation protocol is a self-validating system. By intentionally stressing the molecule, you confirm that your analytical method can separate the intact drug from its degradation products, which is a cornerstone of reliable stability assessment. [11][12]

References

  • SNF. (n.d.). AQUEOUS ACRYLAMIDE. Retrieved from [Link]

  • Pérez-Peralta, N., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. Available from: [Link]

  • Gao, H., et al. (2018). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Polymer Degradation and Stability, 154, 137-146. Available from: [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • Gao, H., et al. (2018). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Available from: [Link]

  • Li, Y., et al. (2017). Investigation of the degradation and stability of acrylamide-based polymers in acid solution: Functional monomer modified polyacrylamide. Journal of the Taiwan Institute of Chemical Engineers, 70, 234-242. Available from: [Link]

  • Ahmadi, M. (2010). The Rheological Properties of Aqueous Polyacrylamide Solutions. Library and Archives Canada. Available from: [Link]

  • Wang, L., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 15(12), 2686. Available from: [Link]

  • Shashvaten, J., et al. (2020). Degradation of Polyacrylamide and Its Derivatives in Aqueous Solutions. ResearchGate. Available from: [Link]

  • MDPI. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • ResearchGate. (2026). Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovir Disoproxil Fumarate Using Sophisticated Techniques. Retrieved from [Link]

  • PubMed. (2011). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from [Link]

  • Google Patents. (1977). US4051151A - Thiophene derivatives and process for preparation thereof.
  • Royal Society of Chemistry Publishing. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Retrieved from [Link]

  • ResearchGate. (2012). The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells. Retrieved from [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available from: [Link]

  • PubMed. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Retrieved from [Link]

  • Hooijmaaijer, E., et al. (1999). Degradation products of mycophenolate mofetil in aqueous solution. Drug Development and Industrial Pharmacy, 25(3), 361-365. Available from: [Link]

Sources

Technical Support Center: Troubleshooting (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide in Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for binding assays involving this compound. Here, we address common and complex issues with a focus on the underlying scientific principles to ensure your experiments are robust and reproducible.

I. Frequently Asked Questions (FAQs)

This section covers common questions regarding the handling and properties of this compound and its use in binding assays.

Q1: What are the key structural features of this compound that I should be aware of for my binding assay?

A1: Understanding the structure of this compound is crucial for designing a successful binding assay. Its key features include:

  • Thiophene Ring: This sulfur-containing aromatic ring is a core component. Thiophene-based compounds can possess intrinsic fluorescence, which can be either a benefit or a hindrance in fluorescence-based assays.[1][2][3]

  • Acrylamide Group: This is a reactive moiety. The α,β-unsaturated carbonyl structure of acrylamide is an electrophile that can form covalent bonds with nucleophiles, particularly the thiolate groups of cysteine residues in proteins.[4][5] This reactivity is a critical consideration for potential covalent binding to your target protein.

  • Methylaminopropyl Side Chain: This flexible chain contains a secondary amine. Amines can be protonated at physiological pH, imparting a positive charge to the ligand.[6] This charge can influence solubility and interactions with the target protein and assay components.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper handling and storage are essential for maintaining the integrity of the compound.

  • Solubility: Based on its structure, the compound is likely soluble in organic solvents like DMSO or ethanol. For aqueous buffers, the hydrochloride salt form is generally more soluble.[7][8] It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.

  • Stability: Acrylamide derivatives can be sensitive to light and high temperatures. Stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

  • pH Considerations: The secondary amine in the side chain has a pKa that will determine its protonation state. In acidic to neutral buffers, the amine will likely be protonated. This is an important factor to consider for buffer selection.[9]

Q3: I am observing high background noise in my fluorescence-based binding assay. What could be the cause?

A3: High background noise in fluorescence assays can stem from several sources when working with thiophene-containing compounds:

  • Intrinsic Fluorescence: Thiophene-based molecules can be fluorescent.[2][10][11] It is crucial to measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay to determine its contribution to the background signal.

  • Non-Specific Binding: The compound may bind to surfaces of the assay plate or to other proteins in your sample, such as BSA if used as a blocking agent.[12][13]

  • Light Scattering: Particulates or aggregates in the solution can cause light scattering, leading to an artificially high fluorescence reading.

To mitigate these issues, consider optimizing blocking conditions, testing different plate types, and ensuring all solutions are properly filtered.[12][13]

II. Troubleshooting Guide: Specific Assay Problems

This section provides a structured approach to resolving specific issues you may encounter during your binding assays.

Problem 1: Low or No Detectable Binding Signal

A weak or absent signal is a common issue that can be frustrating. A systematic approach to troubleshooting is key.

Troubleshooting Workflow: Low/No Binding Signal

cluster_c1 Reagent Integrity cluster_c2 Assay Conditions cluster_c3 Covalent Binding cluster_c4 Protein Activity start Low or No Binding Signal c1 Verify Reagent Integrity start->c1 c2 Optimize Assay Conditions c1->c2 Reagents OK c3 Check for Covalent Modification c2->c3 Conditions Optimized c4 Assess Protein Activity c3->c4 No Covalent Binding c1_1 Confirm Compound Concentration c1_2 Check Protein Concentration & Folding c2_1 Adjust Buffer pH & Ionic Strength c2_2 Optimize Incubation Time & Temperature c2_3 Include Necessary Cofactors c3_1 Perform Washout Experiment c3_2 Use Mass Spectrometry c4_1 Test with a Known Ligand c4_2 Perform a Functional Assay cluster_c1 Protocol Standardization cluster_c2 Reagent Consistency cluster_c3 Environmental Control cluster_c4 Assay Robustness start Poor Reproducibility c1 Standardize Protocols start->c1 c2 Evaluate Reagent Consistency c1->c2 Protocols Standardized c3 Control Environmental Factors c2->c3 Reagents Consistent c4 Assess Assay Robustness c3->c4 Environment Controlled c1_1 Consistent Pipetting Technique c1_2 Standardized Incubation Times c1_3 Uniform Plate Washing c2_1 Use Single Batches of Reagents c2_2 Freshly Prepare Buffers c2_3 Aliquot Compound and Protein Stocks c3_1 Consistent Assay Temperature c3_2 Control for Evaporation c4_1 Determine Z'-factor c4_2 Assess Signal-to-Background Ratio

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Troubleshooting Steps:
  • Standardize Protocols:

    • Ensure all experimental steps are performed consistently. This includes pipetting techniques, incubation times, and washing procedures. [12]

  • Evaluate Reagent Consistency:

    • Use reagents from the same lot to minimize batch-to-batch variability. [12][13]Prepare fresh buffers for each experiment and use aliquoted stocks of the compound and protein to avoid degradation from multiple freeze-thaw cycles.

  • Control Environmental Factors:

    • Temperature fluctuations can significantly impact binding kinetics. [12]Ensure that all incubations are performed at a consistent temperature. For plate-based assays, be mindful of evaporation, especially from the outer wells.

Problem 3: High Non-Specific Binding

Non-specific binding can obscure the true binding signal and lead to inaccurate results.

Strategies to Reduce Non-Specific Binding
StrategyRationaleKey Considerations
Optimize Blocking Agents Blocking agents like Bovine Serum Albumin (BSA) or casein saturate non-specific binding sites on the assay surface and can prevent the compound from binding non-specifically to other proteins. [13]Test different blocking agents and concentrations. Ensure the blocking agent itself does not interact with your target protein or the compound.
Adjust Buffer Composition Increasing the ionic strength of the buffer can disrupt non-specific electrostatic interactions. Adding a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) can reduce hydrophobic interactions. [14]Be cautious as high salt or detergent concentrations can also disrupt the specific binding interaction or denature your protein.
Modify Assay Format If possible, consider immobilizing the compound and detecting the binding of the protein, or vice versa, to see if this alters the non-specific binding profile.This may require chemical modification of the compound or protein, which could affect their binding properties.
Include a Counter-Screen Test the compound's binding to a control protein or in a system lacking the target protein to quantify the level of non-specific binding.This provides a baseline for non-specific interactions and helps to validate the specificity of the observed binding.

III. Experimental Protocols

Standard Binding Assay Protocol (Example: Fluorescence Polarization)

This protocol provides a general framework for a fluorescence polarization (FP) binding assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a fluorescently labeled tracer that is known to bind to the target protein.

    • Prepare the binding buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a serial dilution of the this compound compound in the binding buffer.

  • Assay Procedure:

    • In a suitable microplate, add the binding buffer, the fluorescent tracer at its Kd concentration, and the target protein.

    • Add the serially diluted this compound or DMSO as a control.

    • Incubate the plate at room temperature for the predetermined optimal time, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the log of the compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50.

IV. References

  • Borghesi, B., et al. (2014). Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes. PubMed.

  • Thermo Fisher Scientific. (n.d.). Optimize elution conditions for immunoaffinity purification.

  • PlumX. (n.d.). Thiophene-containing covalent organic framework as “turn-on” fluorescence sensor for sensitive detection of Pb 2+ in the practical water and tobacco samples.

  • Hasher, I., & Qvortrup, K. (n.d.). Reusable thiophene-based fluorescent sensor for detection of toxic Au³ ⁺ in real samples: Integrated spectroscopic and computational insight. DTU Research Database.

  • (n.d.). Thiophene Fluorophores for Cellular Staining: Synthesis and Application. PDF.

  • (2025). Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications. ResearchGate.

  • (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.

  • (n.d.). Coupling Protocol for Primary Amine of a Ligand.

  • (n.d.). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E). ResearchGate.

  • Blatt, E., Husain, A., & Sawyer, W. H. (1986). The association of acrylamide with proteins. The interpretation of fluorescence quenching experiments. PubMed.

  • (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. PubMed Central.

  • Sword Bio. (2024). Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers.

  • (2017). A guide to simple, direct, and quantitative in vitro binding assays. PMC.

  • (n.d.). Development of an acrylamide-based inhibitor of protein S-acylation. ChemRxiv.

  • (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. PubChem.

  • LGC Standards. (n.d.). This compound Hydrochloride.

  • (n.d.). Molecular determinants of acrylamide neurotoxicity through covalent docking. PMC.

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. PubMed.

  • (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. gsrs.

  • (n.d.). Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof. Google Patents.

  • (2026). Discovery of Dimer-Dependent Aminoacrylamide Molecular Glues for 14–3–3 Protein–Protein Interactions. ACS Medicinal Chemistry Letters.

  • (n.d.). This compound Hydrochloride [1449108-90-0]. King-Pharm.

  • (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. precisionFDA.

  • (n.d.). Expression levels of the proteins affected by acrylamide treatment. ResearchGate.

  • (n.d.). Acrylamide-induced oxidative stress and biochemical perturbations in rats. PubMed.

  • (2025). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. ResearchGate.

  • (2022). Amelioration of acrylamide induced neurotoxicity by benzo[b]thiophene analogs via glutathione redox dynamics in zebrafish larvae. PubMed.

  • (n.d.). Amelioration of acrylamide induced neurotoxicity by benzo[b]thiophene analogs via glutathione redox dynamics in zebrafish larvae. Request PDF - ResearchGate.

  • (n.d.). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. PMC - PubMed Central.

Sources

How to prevent degradation of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

A Guide to Preventing Chemical Degradation and Ensuring Experimental Integrity

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the stability and purity of your reagents. This guide is designed to provide you with in-depth, field-proven insights into the handling, storage, and use of this compound, ensuring the reliability and reproducibility of your experiments. We will explore the causality behind its degradation pathways and provide actionable protocols to maintain its integrity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research, providing explanations and solutions based on the chemical properties of this compound.

Q1: I've observed cloudiness or precipitate forming in my aqueous experimental solution. What is the likely cause?

A1: This is a common issue that typically points to one of two phenomena: polymerization of the acrylamide moiety or compound precipitation due to low aqueous solubility.

  • Polymerization: The acrylamide functional group is highly susceptible to free-radical polymerization.[1] This process can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical initiators (e.g., residual persulfates from other lab procedures).[2][3] The resulting polymer is insoluble and will appear as a cloudiness or precipitate. To prevent this, always prepare solutions fresh, protect them from light using amber vials, and maintain a controlled, cool temperature.[4][5]

  • Solubility: While the compound has some aqueous solubility, it can precipitate if the concentration exceeds its solubility limit in your specific buffer system. Thiophene derivatives can have limited solubility in purely aqueous media. Consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before the experiment.[6]

Q2: My LC-MS or NMR analysis shows unexpected peaks that are not present in the reference standard. What are these impurities?

A2: The appearance of new peaks strongly suggests chemical degradation. Based on the structure of this compound, there are three primary degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed under either strongly acidic or basic conditions, breaking the molecule into 2-thiopheneacrylic acid and N-methylpropane-1,3-diamine.[7][8][9] This is particularly relevant if you are using buffers with a pH outside the neutral range (pH < 6 or pH > 8).[2][10]

  • Oxidation: The thiophene ring is an electron-rich heterocycle susceptible to oxidation.[11][12] This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light, leading to the formation of sulfoxides or other ring-opened byproducts.[13]

  • Polymerization: As mentioned in A1, the formation of oligomers or polymers via the acrylamide group is a significant risk. These may appear as a series of repeating-mass peaks in mass spectrometry or as broadened signals in NMR.

The diagram below illustrates these potential degradation routes.

cluster_main Degradation Pathways cluster_products Parent (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide Polymer Polymer/Oligomer Parent->Polymer Heat, Light, Radical Initiators Hydrolysis Hydrolysis Products (Thiophene Acrylate + Diamine) Parent->Hydrolysis Strong Acid/Base (pH) Oxidation Oxidized Products (e.g., Sulfoxides) Parent->Oxidation Oxygen, Light, Metal Ions

Caption: Potential degradation pathways for the target compound.

Q3: The biological activity of my compound has significantly decreased after storing the solution for a week. Why?

A3: A loss of biological activity is a direct consequence of the degradation pathways described above. The specific three-dimensional structure and electronic properties of this compound are critical for its interaction with its biological target. Chemical modifications, such as the hydrolysis of the amide bond or oxidation of the thiophene ring, alter this structure and can abolish its activity. Solutions, especially dilute aqueous solutions, are more prone to degradation than the solid compound. It is a critical best practice to prepare working solutions fresh for each experiment from a properly stored, concentrated stock.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the definitive optimal storage conditions for the solid compound?

A1: Proper storage of the solid material is the first and most critical step in preventing degradation.[4][14] The key is to protect it from the primary degradation catalysts: temperature, light, and moisture.

ConditionRecommendation for Solid CompoundRationale
Temperature -20°C or below. [4]Reduces the rate of all chemical reactions, including potential auto-polymerization and slow oxidation.
Atmosphere Store under an inert gas (Argon or Nitrogen). Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation of the thiophene ring and hydrolysis.[11]
Light Store in an amber or opaque vial. [4][5]The thiophene and acrylamide moieties are sensitive to UV light, which can catalyze polymerization and oxidation.[13][15][16]
Moisture Store in a desiccator. [4][6]Prevents uptake of atmospheric water, which can lead to hydrolysis of the amide bond over long-term storage.

Q2: What is the best practice for preparing and storing solutions of the compound?

A2: The stability of the compound decreases significantly once it is in solution.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in a dry, aprotic solvent such as anhydrous DMSO. When properly stored at -20°C or -80°C in small, single-use aliquots, these stock solutions can be stable for several weeks to months. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Aqueous Working Solutions: Always prepare fresh for each experiment. The compound is most vulnerable in aqueous buffers. Do not store dilute aqueous solutions for more than a few hours. If your experiment runs for an extended period, assess the compound's stability in your specific assay medium.[11]

  • pH Considerations: Avoid buffers with extreme pH values. The amide linkage is more susceptible to hydrolysis at pH levels below 6 and above 8.[2][10] A pH range of 6.5-7.5 is generally recommended for maximal stability in aqueous solutions.

Q3: Are there any incompatible materials or chemicals I should avoid?

A3: Yes. To prevent unintended reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Chemicals like persulfates, peroxides, or strong acids can aggressively degrade the thiophene ring.[2][12]

  • Strong Bases and Acids: As discussed, these will catalyze the hydrolysis of the amide bond.[8]

  • Metals: Certain metals, such as iron, copper, and aluminum, can act as catalysts for both polymerization and oxidation.[2] Ensure all storage containers and handling equipment are made of inert materials like glass or polypropylene.[2]

  • Radical Initiators: Keep the compound away from sources of free radicals. Ensure lab equipment is thoroughly cleaned to remove any traces of polymerization initiators like ammonium persulfate (APS) or TEMED.[1]

Experimental Protocols

Protocol 1: Recommended Storage of Solid this compound

  • Environment: Perform all manipulations in a controlled environment with low humidity, such as a glove box or a benchtop with a stream of inert gas.

  • Aliquoting: Upon receipt, if the quantity is large, divide the solid compound into smaller, single-use amounts in separate, appropriately sized amber glass vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.

  • Inerting: For each aliquot, flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace air.

  • Sealing: Immediately cap the vial tightly. For long-term storage, seal the cap with parafilm as an extra barrier against moisture and air.

  • Desiccation and Freezing: Place the sealed vials inside a labeled secondary container within a laboratory desiccator. Store the entire desiccator in a freezer at -20°C or -80°C.[4][6]

Protocol 2: Preparation of Stock and Working Solutions

cluster_workflow Solution Preparation Workflow Start Retrieve Solid Compound from -20°C/-80°C Storage Equilibrate Allow Vial to Equilibrate to Room Temperature in Desiccator Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO (e.g., to 20 mM) Under Inert Atmosphere Equilibrate->Dissolve Aliquot Dispense into Single-Use Amber Microtubes Dissolve->Aliquot Store_Stock Store Stock Aliquots at -20°C/-80°C Aliquot->Store_Stock Dilute Dilute One Aliquot into Aqueous Buffer (pH 6.5-7.5) Immediately Before Use Store_Stock->Dilute For Experiment Use Use Fresh Working Solution in Experiment Dilute->Use

Caption: Workflow for preparing stable stock and fresh working solutions.

  • Equilibration: Remove a single vial of the solid compound from the freezer and place it in a desiccator at room temperature. Allow it to warm completely to ambient temperature before opening (approx. 30-60 minutes). This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Dissolution: In a fume hood or under an inert atmosphere, add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting Stock: Immediately dispense the stock solution into small-volume, single-use amber or opaque microcentrifuge tubes.

  • Stock Storage: Flush the headspace of each microtube with inert gas, cap tightly, and store in a labeled box at -20°C or -80°C.

  • Working Solution Preparation: For your experiment, retrieve one aliquot of the frozen DMSO stock. Dilute it to the final desired concentration in your pre-warmed experimental buffer (ideally with a pH between 6.5 and 7.5). Use this working solution immediately. Do not store the dilute aqueous solution.

By adhering to these guidelines, you can significantly mitigate the risk of chemical degradation, ensuring the integrity of your experiments and the validity of your results.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Vertex AI Search.
  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
  • Acrylamide Polymeriz
  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018). The Journal of Physical Chemistry C.
  • Hydrolysis of polyacrylamide and investigation of characteristics of its hydrolyzed forms. (2024). Journal of Chemical Technology and Metallurgy.
  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018). American Chemical Society.
  • Acrylamide Gel Safe Operating Procedure. University of California, Santa Cruz.
  • Safe Handling, Use, and Storage of Aqueous Acrylamide. SNF.
  • Photocatalytic of Thiophene Desulfuriz
  • What is meant by partial alkaline hydrolysis of acrylamide? (2017).
  • Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. (2016). PubMed.
  • Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
  • Thiophene Stability in Photodynamic Therapy: A Mathem
  • Acrylamide (A3553)
  • Experiment 1: Polymerization of acrylamide in water. Massachusetts Institute of Technology.
  • Hydrolytic stability of methacrylamide in acidic aqueous solution. (2007). PubMed.
  • pH dependent thermoresponsive behavior of acrylamide–acrylonitrile UCST-type copolymers in aqueous media. (2016). Polymer Chemistry.

Sources

Technical Support Center: Synthesis of Thiopheneacrylamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of thiopheneacrylamide derivatives. As a Senior Application Scientist, I understand that navigating the complexities of synthetic chemistry requires both a deep understanding of reaction mechanisms and practical, field-tested insights. Thiopheneacrylamide derivatives are a crucial class of compounds, valued for their versatile biological and medicinal properties.[1] However, their synthesis is not without challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to directly address the common issues encountered in the lab, explaining the causality behind these problems and offering robust, validated solutions to get your research back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm getting very low yields in my amide coupling reaction to form the thiopheneacrylamide derivative. What are the most common culprits?

Answer: Low yield is one of the most frequent yet multifaceted problems in synthesis.[2] A systematic approach is the most effective way to diagnose the root cause. The issue can typically be traced back to one of three areas: reactants and reagents, reaction conditions, or the work-up and purification process.

Troubleshooting Guide: Low Yields

Low yields often result from issues with starting materials, reaction setup, or suboptimal conditions.[3] Below is a logical workflow to help you identify and resolve the problem.

Low_Yield_Troubleshooting start Low Yield Observed reagents Step 1: Verify Starting Materials start->reagents conditions Step 2: Evaluate Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity Check (NMR, LC-MS) Are reagents and solvents pure and anhydrous? reagents->sub_reagents1 sub_reagents2 Stoichiometry Check Are molar ratios correct? reagents->sub_reagents2 workup Step 3: Assess Work-up & Purification conditions->workup Conditions OK sub_conditions1 Temperature & Time Is the reaction going to completion (monitor by TLC/LC-MS)? conditions->sub_conditions1 sub_conditions2 Solvent & Catalyst Is the solvent polarity optimal? Is the catalyst active? conditions->sub_conditions2 success Yield Improved workup->success Work-up OK sub_workup1 Product Loss Is the product partially soluble in the aqueous phase during extraction? workup->sub_workup1 sub_workup2 Purification Issues Is the product degrading on the column or lost during recrystallization? workup->sub_workup2

Caption: A logical flowchart for systematic troubleshooting of low-yield reactions.

Detailed Action Plan:

  • Starting Material Integrity :

    • Purity : Impurities in your thiophene precursor or amine can introduce side reactions that consume starting material.[4] Verify the purity of all reactants using NMR, melting point, or LC-MS. 2-Aminothiophene derivatives can be particularly susceptible to oxidation.[4]

    • Solvents : Ensure all solvents are anhydrous, as water can hydrolyze activated intermediates or quench reagents. The presence of water can be particularly detrimental.[4]

    • Reagent Stability : Acryloyl chloride is highly reactive and can decompose or polymerize upon storage, especially if not properly stabilized or refrigerated.[5][6] Use freshly opened or distilled acryloyl chloride for best results. Thionyl chloride, often used to make the acyl chloride in situ, should also be fresh.

  • Reaction Condition Optimization :

    • Amide Coupling Method : The direct condensation of a carboxylic acid and an amine is often inefficient without an activating agent. A wide array of coupling reagents is available, each with its own advantages and disadvantages.[] For electron-deficient amines or sterically hindered substrates, standard carbodiimide methods (DCC, EDC) may be insufficient.[8]

    • Temperature Control : Amide bond formation can be exothermic.[] Adding reagents too quickly without proper cooling can lead to side reactions.[2] Conversely, some sterically hindered couplings may require heating to proceed at a reasonable rate.[9] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.

    • Solvent Choice : The solvent's polarity can significantly influence reaction rates and yields.[9] Aprotic polar solvents like DMF or acetonitrile often give good results, but this is substrate-dependent.[9]

  • Work-up and Purification Losses :

    • Extraction : Thiopheneacrylamide derivatives can have moderate polarity. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer can suppress the ionization of your product and minimize its solubility in water.[10]

    • Purification : Product can be lost during column chromatography or recrystallization.[10] If your compound is highly polar, it may stick irreversibly to silica gel.[11] Consider using a different stationary phase (e.g., alumina, C18 reverse-phase) or an alternative purification method like recrystallization.

Question 2: My reaction mixture is turning into an insoluble solid. I suspect polymerization of the acrylamide moiety. How can I prevent this?

Answer: This is a critical and common issue. The acrylamide functional group is highly susceptible to free-radical polymerization.[12] This process can be initiated by heat, light, or trace impurities, leading to a rapid and often exothermic reaction that consumes your monomer and results in an intractable polymer.[5][13]

Troubleshooting Guide: Unwanted Polymerization

The key to preventing polymerization is to rigorously exclude radical initiators and, when necessary, use inhibitors.

Polymerization_Prevention start Polymerization Observed inhibitor Add Radical Inhibitor (e.g., Phenothiazine, Hydroquinone) start->inhibitor atmosphere Maintain Inert Atmosphere (Nitrogen or Argon) start->atmosphere temp Control Temperature (Run at 0 °C or below) start->temp light Exclude Light (Wrap flask in foil) start->light reagent Use Stabilized Reagents (Check acryloyl chloride for stabilizer) start->reagent success Successful Synthesis inhibitor->success atmosphere->success temp->success light->success reagent->success

Caption: Key strategies to prevent unwanted polymerization during synthesis.

Detailed Action Plan:

  • Use a Radical Inhibitor : This is the most direct solution. Commercial acryloyl chloride is often supplied with a stabilizer like phenothiazine or hydroquinone monomethyl ether (MEHQ).[5][6] If you are synthesizing it in situ or distilling it, it's crucial to add a radical inhibitor (e.g., ~200 ppm phenothiazine) to the reaction mixture.

  • Maintain Low Temperatures : The rate of polymerization increases significantly with temperature.[13] The heat of polymerization for acrylamide is substantial (19.8 ± 0.7 Kcal/mol), which can lead to a runaway reaction.[13] Perform the reaction at 0 °C or even lower temperatures (e.g., -20 °C) by using an appropriate cooling bath. Add reagents dropwise to control any exotherm.

  • Work Under an Inert Atmosphere : Oxygen can sometimes contribute to the formation of radical species.[14] Conducting the reaction under a nitrogen or argon atmosphere helps to minimize this risk.

  • Exclude Light : UV light can initiate radical polymerization.[13] Protect your reaction from light by wrapping the flask in aluminum foil.

Question 3: I am observing multiple spots on my TLC plate, suggesting side reactions on the thiophene ring. How can I improve the selectivity?

Answer: The thiophene ring is an electron-rich aromatic system, more reactive than benzene towards electrophilic substitution.[15][16] This inherent reactivity can lead to undesired side reactions if not properly controlled.

Troubleshooting Guide: Thiophene Ring Side Reactions

The primary side reactions involve electrophilic attack at positions other than the desired one or reactions with the sulfur heteroatom.

Understanding Thiophene Reactivity:

  • Regioselectivity : Electrophilic substitution, such as Friedel-Crafts acylation, preferentially occurs at the C2 (α) position.[17][18] This is because the carbocation intermediate formed by attack at C2 is better stabilized by resonance (three resonance structures) compared to attack at C3 (β), which only has two.[17] If the C2 position is blocked, substitution will occur at C5.

  • Ring Activation/Deactivation : The nature of substituents already on the thiophene ring will direct further reactions. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.[19] An acrylamide group is electron-withdrawing and will deactivate the ring towards further electrophilic substitution.

Experimental Protocol: Selective Acylation (Schotten-Baumann Conditions)

This protocol is a reliable method for acylating a thiophene-amine with acryloyl chloride while minimizing side reactions.

  • Setup : Dissolve the thiophene-amine (1.0 eq.) and a base like triethylamine (1.2 eq.) or pyridine in an anhydrous solvent (e.g., Dichloromethane, THF) in a flask under a nitrogen atmosphere.

  • Cooling : Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition : Prepare a solution of acryloyl chloride (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes. This slow addition is crucial to control the reaction exotherm and prevent side reactions.[]

  • Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction's progress by TLC.

  • Work-up : Once the reaction is complete, quench by adding water. Separate the organic layer, wash with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Question 4: My product is very polar and either streaks or won't move from the baseline during silica gel chromatography. What purification strategies can I use?

Answer: This is a common challenge with amide-containing compounds, especially those with additional polar functional groups. The acidic nature of standard silica gel can also cause degradation of sensitive molecules.[11]

Troubleshooting Guide: Purification of Polar Compounds

When standard chromatography fails, several alternative strategies can be employed.

Purification TechniquePrinciple of SeparationBest ForKey Considerations
Reverse-Phase Chromatography Partitioning based on hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).Polar to moderately nonpolar compounds that are retained too strongly on normal-phase silica.Can be more expensive and may require specialized equipment. Excellent for removing nonpolar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-rich layer on the surface of a polar stationary phase.Very polar compounds that have little or no retention in reverse-phase.Uses high organic content mobile phases (e.g., >80% acetonitrile).[11]
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system at different temperatures.Crystalline solid products.Finding the right solvent or solvent pair (e.g., ethanol/water, acetone/hexane) is key.[11] It's a highly effective method for achieving high purity.
Preparative HPLC High-resolution separation based on principles similar to analytical HPLC, but on a larger scale.Complex mixtures or when very high purity is required.Can be costly and time-consuming but offers superior separation.[20]

Starting Point for Recrystallization:

  • Solvent Screening : Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, hexane). An ideal solvent dissolves the compound when hot but not when cold.

  • Solvent Pair Method : Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to clarify the solution, then allow it to cool slowly to form crystals.[11]

References
  • Green Chemistry. (2020). The preparation and applications of amides using electrosynthesis. RSC Publishing. [Link]

  • Google Patents. (1976).
  • Google Patents. (1949).
  • Liu, X., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules, 28(6), 2588. [Link]

  • Wikipedia. Thiophene. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. [Link]

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Minimizing side reactions in (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of this synthesis and minimize common side reactions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is presented with potential causes, diagnostic approaches, and validated solutions.

Problem 1: My reaction shows low to no yield of the target amide.

Low product yield is a common issue stemming from several factors, including inefficient coupling, side reactions, or problems with starting materials.[1][2]

Potential Cause A: Inefficient Amide Coupling

The core of the synthesis is the formation of an amide bond, which requires the activation of a carboxylic acid to react with an amine.[2][3] Inefficiency at this stage is a primary reason for low yields.

  • Sub-Cause 1: Incomplete Activation of (2E)-3-(2-thienyl)acrylic acid.

    • Explanation: The carboxylic acid must be converted into a more reactive species (e.g., an O-acylisourea intermediate with carbodiimides, an active ester, or an acyl halide) to be susceptible to nucleophilic attack by the amine.[1][4][5] If the coupling reagent is insufficient, degraded, or unsuitable for the substrate, activation will be incomplete.[1]

    • Troubleshooting & Optimization:

      • Verify Reagent Quality: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and any additives (e.g., HOBt, Oxyma).

      • Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[1] This allows for the formation of the activated species.

      • Consider Alternative Activation: If standard carbodiimide methods fail, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be more effective, though potentially harsher.[6]

  • Sub-Cause 2: Deactivation of N-Methyl-1,3-propanediamine.

    • Explanation: The nucleophilicity of the amine is critical. It can be deactivated through protonation by the carboxylic acid starting material, forming an unreactive ammonium salt.[1][6] This is especially relevant if a base is omitted or is too weak.

    • Troubleshooting & Optimization:

      • Add a Non-Nucleophilic Base: Incorporate a base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) into the reaction (typically 2-3 equivalents) to neutralize any acids and keep the amine in its free, nucleophilic state.[1][7]

      • Monitor pH: If your reaction conditions allow, ensure the pH of the mixture remains slightly basic (pH 8-9) to favor the free amine.

  • Sub-Cause 3: Hydrolysis of Activated Intermediates.

    • Explanation: The activated carboxylic acid species (especially the O-acylisourea intermediate) are highly sensitive to moisture.[1][8] Any water present in the solvent or on the glassware can hydrolyze the intermediate back to the carboxylic acid, halting the reaction.

    • Troubleshooting & Optimization:

      • Use Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents (e.g., DMF, DCM) and handle reagents in an inert atmosphere (e.g., under Nitrogen or Argon).

Potential Cause B: Competing Side Reactions

The structure of the reactants and products makes them susceptible to undesirable parallel reactions.

  • Sub-Cause 1: Michael Addition.

    • Explanation: The α,β-unsaturated nature of the acrylamide product makes its β-carbon electrophilic. This can be attacked by any available nucleophile, particularly the primary or secondary amine of the N-methyl-1,3-propanediamine starting material. This forms a stable adduct and consumes your starting material and/or product.[9][10][11][12]

    • Troubleshooting & Optimization:

      • Control Stoichiometry and Addition Order: Add the amine slowly to the activated carboxylic acid. This keeps the concentration of free amine low at any given time, favoring the desired amide formation over the Michael addition.

      • Use a Protecting Group: The most robust solution is to use a protecting group on the secondary amine of N-methyl-1,3-propanediamine. This prevents it from acting as a nucleophile in a Michael addition. A common choice is the Boc (tert-Butyloxycarbonyl) group, which can be removed under acidic conditions after the amide bond is formed.[13]

  • Sub-Cause 2: Polymerization.

    • Explanation: Acrylamides are monomers that can undergo free-radical polymerization.[14][15] This can be initiated by heat, light, or trace impurities, leading to the formation of polyacrylamide oligomers or polymers instead of the desired product.[16][17]

    • Troubleshooting & Optimization:

      • Maintain Low Temperatures: Run the reaction at a controlled low temperature (e.g., 0 °C to room temperature) to minimize thermally initiated polymerization.[15]

      • Exclude Oxygen and Light: While oxygen can sometimes inhibit polymerization, its radicals can also act as initiators.[15] It is best practice to run the reaction under an inert atmosphere (N₂ or Ar) and protect the reaction vessel from light.

      • Add a Radical Inhibitor: Consider adding a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

Problem 2: My analysis (TLC, LC-MS) shows multiple unexpected spots/peaks.

The presence of multiple byproducts complicates purification and reduces the yield of the desired compound. Identifying these impurities is key to mitigating their formation.

Potential Impurity A: N-Acylurea

  • Identification: This byproduct has a mass equal to the sum of the carboxylic acid and the coupling reagent (e.g., EDC or DCC).

  • Cause: When using carbodiimide coupling agents, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[4] This side reaction is irreversible and consumes the activated acid.

  • Solution:

    • Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (HONSu) react with the O-acylisourea intermediate faster than it can rearrange.[4] They form an active ester that is more stable and less prone to side reactions but still reactive enough to form the desired amide.

    • Choose a Water-Soluble Carbodiimide: Using EDC allows for the N-acylurea byproduct to be easily removed during an aqueous workup, as it is water-soluble.[4]

Potential Impurity B: Michael Adduct

  • Identification: This byproduct will have a mass corresponding to the desired product plus one molecule of N-methyl-1,3-propanediamine.

  • Cause: As described previously, this results from the nucleophilic attack of the diamine on the acrylamide double bond.[9][11]

  • Solution:

    • Protect the Diamine: Use a protecting group (e.g., Boc) on the secondary amine of N-methyl-1,3-propanediamine. This is the most effective method.[18][19] A patent for a similar synthesis explicitly recommends this approach.[20]

    • Control Reaction Conditions: Slow addition of the amine to the activated acid can help minimize this side reaction.

Potential Impurity C: Di-acylated Product

  • Identification: This byproduct has a mass corresponding to the diamine acylated on both the primary and secondary nitrogens.

  • Cause: If no protecting group is used, the secondary amine of N-methyl-1,3-propanediamine can also be acylated by the activated (2E)-3-(2-thienyl)acrylic acid, although it is sterically more hindered and less nucleophilic than the primary amine.

  • Solution:

    • Protecting Group Strategy: Protecting the secondary amine is the most direct way to prevent di-acylation.

    • Stoichiometric Control: Use a slight excess of the diamine relative to the activated acid to favor mono-acylation. However, this can increase the risk of Michael addition.

Experimental Protocols & Data

Protocol 1: Recommended Synthesis using a Protecting Group and EDC/HOBt

This protocol is designed to minimize side reactions by protecting the secondary amine and preventing N-acylurea formation.

Step 1: Protection of N-Methyl-1,3-propanediamine

  • Dissolve N-methyl-1,3-propanediamine (1.0 eq) in a suitable solvent like Dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (TEA, 1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting diamine is consumed.

  • Perform an aqueous workup and purify by column chromatography to isolate the mono-Boc-protected diamine.

Step 2: Amide Coupling

  • Dissolve (2E)-3-(2-thienyl)acrylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and stir for 20 minutes to pre-activate the acid.

  • Add a solution of the Boc-protected diamine (1.1 eq) in DMF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude protected product in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess TFA.

  • Purify the final product, this compound, by chromatography or recrystallization.[20]

Table 1: Comparison of Common Coupling Reagents
Reagent CombinationProsConsMitigation Strategy
EDC / HOBt Water-soluble byproducts, reduces N-acylurea formation.[4]HOBt has explosive properties when dry.Use Oxyma as a safer alternative.
DCC / DMAP Highly effective for sterically hindered substrates.Dicyclohexylurea (DCU) byproduct is insoluble and hard to remove.[21]Filter the reaction mixture to remove DCU.
HATU / DIPEA Very fast and efficient, low rates of side reactions.[1]Expensive.Use for difficult couplings or when high purity is critical.
SOCl₂ or (COCl)₂ Creates highly reactive acyl chloride, very effective.[6]Harsh conditions, can be incompatible with sensitive functional groups, produces HCl gas.Use a base to quench HCl.[6]

Visualizing the Chemistry

Diagram 1: Main Synthetic Pathway and Key Side Reactions

This diagram illustrates the desired reaction alongside the three most common side reactions discussed: N-acylurea formation, Michael addition, and polymerization.

G cluster_main Desired Synthetic Pathway cluster_side Common Side Reactions Acid (2E)-3-(2-thienyl)acrylic acid Activated Activated Ester Intermediate Acid->Activated Activation Amine Boc-Protected N-Methyl-1,3-propanediamine Product Protected Product Amine->Product Coupling EDC / HOBt Coupling->Activated Activated->Product Amide Formation NAcylurea N-Acylurea (Unreactive) Activated->NAcylurea Rearrangement (No HOBt) FinalProduct (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide Product->FinalProduct Deprotection MichaelAdduct Michael Adduct FinalProduct->MichaelAdduct Michael Addition Polymer Polymerization FinalProduct->Polymer Radical Initiation Deprotection TFA Deprotection->FinalProduct FreeAmine Unprotected Amine (Nucleophile) FreeAmine->MichaelAdduct Radical Heat / Light (Initiator) Radical->Polymer

Caption: Key reaction pathways in the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield problems.

G Start Low Yield Observed CheckReagents 1. Check Reagent Quality (Coupling Agent, Solvent) Start->CheckReagents CheckConditions 2. Review Reaction Conditions (Temp, Anhydrous?) CheckReagents->CheckConditions AnalyzeByproducts 3. Analyze Byproducts by LC-MS CheckConditions->AnalyzeByproducts IsNAcylurea N-Acylurea Present? AnalyzeByproducts->IsNAcylurea IsMichaelAdduct Michael Adduct or Di-acylation Present? IsNAcylurea->IsMichaelAdduct No AddHOBt Solution: Add HOBt/Oxyma to Reaction IsNAcylurea->AddHOBt Yes IsPolymer Polymerization Evident? IsMichaelAdduct->IsPolymer No UseProtection Solution: Use Boc Protecting Group on Secondary Amine IsMichaelAdduct->UseProtection Yes ControlTemp Solution: Lower Temp, Exclude Light, Add Inhibitor IsPolymer->ControlTemp Yes OptimizeCoupling Solution: Increase Coupling Reagent, Pre-activate Acid IsPolymer->OptimizeCoupling No

Caption: A step-by-step guide to troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective way to prevent side reactions in this synthesis?

Using a protecting group, such as Boc, on the secondary amine of N-methyl-1,3-propanediamine is the most critical step.[13][18][19] It prevents both Michael addition and di-acylation, which are two of the most significant potential side reactions. A patent for this synthesis route highlights the importance of this strategy.[20]

Q2: My coupling reaction is not working even with EDC/HOBt. What should I try next?

If standard carbodiimide chemistry fails, consider switching to a more potent coupling reagent like HATU, which is known for its high efficiency and speed.[1] Alternatively, you can convert the carboxylic acid to an acyl chloride with SOCl₂ or oxalyl chloride before reacting it with the amine.[6] This two-step procedure creates a much more reactive electrophile.

Q3: How can I be sure the (E)-stereochemistry of the double bond is maintained?

The double bond in (2E)-3-(2-thienyl)acrylic acid is generally stable under standard amide coupling conditions. Avoid harsh basic or acidic conditions and high temperatures, which could potentially promote isomerization. The use of modern, mild coupling reagents at controlled temperatures (0 °C to RT) typically preserves the E-configuration.

Q4: Is it necessary to use anhydrous solvents?

Yes, it is highly recommended. Activated intermediates in amide coupling are very susceptible to hydrolysis.[1][8] The presence of water will quench the activated species, reduce your yield, and complicate purification. Always use freshly dried solvents and bake your glassware.

Q5: I see a precipitate in my reaction with DCC. What is it?

The precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling.[21] It is notoriously insoluble in most common organic solvents. It can be removed by simple filtration of the reaction mixture before workup. To avoid this issue entirely, use a water-soluble carbodiimide like EDC.[4]

References

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]

  • A “Sterically Stressed” Amide as a Protecting Group for Amines. (2023, May 29). ChemistryViews. Retrieved from [Link]

  • Protection for the AMINE.pptx. (n.d.). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • SYNTHESIS AND APPLICATIONS OF POLYACRYLAMIDE. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Polymerization of acrylamide in the presence of water-soluble nitrogen compounds. (n.d.). Google Patents.
  • Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad. Retrieved from [Link]

  • Solvent-Free Anionic Polymerization of Acrylamide: A Mechanistic Study for the Rapid and Controlled Synthesis of Polyamide-3. (2016, March 9). ACS Publications. Retrieved from [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]

  • Model Reactions of Acrylamide with Selected Amino Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Michael addition reaction between acrylamide and a Cys residue of a target protein. (n.d.). ResearchGate. Retrieved from [Link]

  • Model reactions of acrylamide with selected amino compounds. (2010, February 10). PubMed. Retrieved from [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017, December 13). RSC Publishing. Retrieved from [Link]

  • Synthesis of Amides. (n.d.). Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof. (n.d.). Google Patents.
  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Interpreting Unexpected Results with (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered when working with this molecule. Drawing from established principles in organic synthesis and medicinal chemistry, this document provides in-depth, field-proven insights to help you troubleshoot experiments and ensure the integrity of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses specific issues you might encounter during the synthesis, purification, handling, and application of this compound.

Part 1: Synthesis and Purification

Question 1: My amide coupling reaction to synthesize the target compound is showing low yield. What are the likely causes and how can I optimize it?

Answer: Low yields in the amide coupling between (2E)-3-(2-thienyl)acrylic acid and N-methyl-1,3-propanediamine are a common issue. The problem often stems from inefficient activation of the carboxylic acid, side reactions, or difficult purification.[1][2]

  • Causality: The direct condensation of a carboxylic acid and an amine requires harsh conditions (high heat) and is often inefficient.[3] Modern coupling reagents are used to form a highly reactive "activated ester" intermediate in situ, which then readily reacts with the amine under mild conditions. If this activation is incomplete or the intermediate is unstable, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can lead to side products and racemization in chiral systems.[1][3] For this achiral synthesis, the main issue is efficiency. Consider using aminium/uronium or phosphonium salt-based reagents like HATU or HBTU, which often give faster reactions and higher yields with minimal side reactions.[1][4]

    • Use of Additives: Always use an additive like HOBt (Hydroxybenzotriazole) with EDC. HOBt traps the activated intermediate to form a more stable and reactive species, improving efficiency and reducing side reactions.[5]

    • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon). Moisture can hydrolyze the activated intermediate.

    • Base Selection: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMP) is crucial to neutralize the acid formed during the reaction without competing with your primary amine nucleophile.

    • Order of Addition: To maximize the formation of the desired product, pre-activate the carboxylic acid. Allow the (2E)-3-(2-thienyl)acrylic acid to react with the coupling reagent and base for 15-30 minutes before adding the N-methyl-1,3-propanediamine.[4]

Question 2: I'm observing significant byproducts in my crude reaction mixture. What are they likely to be?

Answer: The structure of this compound contains two key reactive sites prone to side reactions: the acrylamide double bond and the secondary amine in the side chain.

  • Likely Byproducts:

    • Michael Adduct (Dimerization/Oligomerization): The most probable byproduct is formed via a Michael addition reaction. The secondary amine of one product molecule can act as a nucleophile and attack the electron-deficient β-carbon of the acrylamide double bond on another molecule.[6][7][8][9] This leads to dimers and eventually oligomers. This reaction is often base-catalyzed, so excess base during the coupling reaction can promote its formation.

    • Polymerization: Acrylamides are monomers that can undergo free-radical polymerization, especially in the presence of light, heat, or radical initiators.[10][11][12] This typically results in an insoluble, gummy material that is difficult to characterize.

  • Visualizing Potential Side Reactions:

    G cluster_side_reactions Potential Side Reactions reagents Thiopheneacrylic Acid + N-Methyl-1,3-propanediamine product (E)-N-(3-Methylaminopropyl) -2-thiopheneacrylamide reagents->product Amide Coupling (Desired) michael Michael Adduct (Dimer/Oligomer) product->michael Michael Addition (Intermolecular) polymer Polymer product->polymer Free-Radical Polymerization

    Caption: Potential reaction pathways.

Question 3: This compound is very polar. What is the best method for purification?

Answer: The presence of a secondary amine makes this compound basic and highly polar, which can complicate standard silica gel chromatography. The compound may streak badly or adsorb irreversibly to the acidic silica surface.[13][14]

  • Recommended Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Modified Normal Phase Use standard silica gel but add a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or ammonium hydroxide in a DCM/Methanol gradient).[15]Utilizes common lab supplies. The modifier neutralizes acidic silica sites, preventing streaking.Modifier can be difficult to remove from the final product.
Amine-Functionalized Silica Use a pre-functionalized stationary phase with amino groups. This provides a less acidic surface.[16]Excellent for purifying basic compounds, often providing better peak shape.More expensive than standard silica.
Reversed-Phase (C18) Use a C18 column with a mobile phase of water and acetonitrile/methanol, often with a pH modifier like formic acid or TFA to ensure the amine is protonated.Good for highly polar compounds. Can handle aqueous-soluble impurities.May have low loading capacity. Removal of TFA can be challenging.
Strong Cation Exchange (SCX) This is a type of solid-phase extraction (SPE). The crude mixture is loaded, and the basic compound is retained by the acidic resin. Impurities are washed away, and the pure product is then eluted with a basic solution (e.g., ammonia in methanol).[13]Highly effective for capturing and purifying basic amines from complex mixtures.[13]Typically a capture-and-release method, not a continuous separation.
  • Workflow for Purification:

    G start Crude Reaction Mixture wash Aqueous Wash (e.g., sat. NaHCO3) to remove coupling reagents start->wash extract Extract with Organic Solvent (e.g., DCM or EtOAc) wash->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Select Chromatography Method (See Table 1) concentrate->chromatography fractions Collect & Combine Fractions (Monitor by TLC/LCMS) chromatography->fractions final_product Final Pure Product fractions->final_product

    Caption: General purification workflow.

Part 2: Handling, Storage, and Stability

Question 4: My purified, solid compound is developing a yellow tint and becoming less soluble over time. How should I store it?

Answer: Acrylamide-containing compounds can be sensitive to light, heat, and oxygen.[11][17] The observed changes suggest potential degradation or slow polymerization.

  • Causality: The conjugated π-system of the molecule can be susceptible to photochemical reactions (like E/Z isomerization or cyclization) when exposed to UV light. Oxygen can promote the formation of radicals, initiating polymerization.[10] Even in the solid state, this can occur slowly over time.

  • Optimal Storage Protocol:

    • Container: Store in an amber glass vial to protect from light.

    • Atmosphere: Displace air with an inert gas like argon or nitrogen before sealing.

    • Temperature: Store at low temperatures, preferably at -20°C, to minimize degradation and polymerization rates.[18]

    • Inhibitor: For long-term storage or storage in solution, consider adding a small amount of a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene).[19]

Question 5: I'm seeing evidence of polymerization in my sample. How can I prevent this?

Answer: Polymerization is a known issue for acrylamides and is initiated by free radicals.[12] Oxygen is a common inhibitor in small quantities but can also initiate polymerization under certain conditions.[10] The most critical factors to control are temperature, oxygen exposure, and contaminants.

  • Prevention Strategies:

    • Oxygen Control: While atmospheric oxygen can inhibit polymerization, exhaustive degassing of solutions can sometimes paradoxically increase the risk if other radical sources are present.[10] For solution-based applications, maintaining a consistent, low-oxygen environment (e.g., sparging with argon) is recommended.

    • Temperature Management: Avoid high temperatures. During synthesis workup, do not overheat when concentrating the solution. Store the final compound at or below room temperature, ideally refrigerated or frozen.[11][17]

    • Avoid Contaminants: Ensure all glassware and solvents are free of radical initiators (e.g., peroxides in old ether solvents).

    • Use Inhibitors: For bulk storage, the addition of a radical scavenger is the most effective method.

Part 3: Characterization and Application

Question 6: My ¹H NMR spectrum looks more complex than expected, with doubled peaks. What does this mean?

Answer: The complexity, specifically the doubling of peaks, likely arises from the presence of rotamers (or geometric isomers) due to restricted rotation around the amide C-N bond.[20]

  • Scientific Explanation: Amide bonds have significant double-bond character, which restricts free rotation. This means the molecule can exist as two distinct, slowly interconverting isomers in solution: the E- and Z-rotamers.[20] At room temperature, the rate of this rotation may be slow on the NMR timescale, causing separate signals to appear for each rotamer. The (E) in the compound's name refers to the stereochemistry of the C=C double bond, not the amide bond.

  • How to Confirm:

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. As you increase the temperature, the rate of rotation around the amide bond will increase. At a high enough temperature (the "coalescence temperature"), the two sets of peaks will broaden and merge into a single, averaged set of signals. This is a definitive sign of rotamers.

    • 2D NMR (NOESY/ROESY): A 2D NOESY or ROESY experiment can show through-space correlations between protons. This can help assign which peaks belong to which rotamer and confirm the (E)-stereochemistry of the main alkene double bond. For the (E)-alkene, you would expect a strong correlation between the two vinylic protons.[21][22]

Question 7: My compound is showing poor solubility in aqueous buffers for my biological assay. What are my options?

Answer: Poor aqueous solubility is a common challenge for drug-like molecules.[23][24] Several strategies can be employed to improve the solubility for in vitro testing.

  • Troubleshooting Decision Tree:

    G start Poor Aqueous Solubility Observed ph_adjust Is the compound ionizable? (Yes, secondary amine) start->ph_adjust form_salt Formulate as a Salt (e.g., HCl or citrate salt). Lower pH of buffer. ph_adjust->form_salt Yes cosolvent Add a Co-solvent (e.g., DMSO, Ethanol, PEG). Check assay tolerance first. form_salt->cosolvent If insufficient result Improved Solubility form_salt->result surfactant Use a Surfactant (e.g., Tween-80, Polysorbate). Forms micelles. cosolvent->surfactant If insufficient cosolvent->result cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD). Forms inclusion complex. surfactant->cyclodextrin Alternative surfactant->result cyclodextrin->result

    Caption: Decision tree for improving solubility.

  • Detailed Options:

    • pH Adjustment / Salt Formation: Since your compound has a basic secondary amine, its solubility is pH-dependent. Lowering the pH of your buffer (e.g., to pH 5-6) will protonate the amine, forming a more soluble ammonium salt. You can also pre-form a stable salt (like the hydrochloride salt) for easier handling and dissolution.[24][25]

    • Co-solvents: Adding a small percentage (typically <5%) of a water-miscible organic solvent like DMSO or ethanol can significantly increase solubility.[23][25] Crucially, you must first run a control experiment to ensure the co-solvent itself does not affect your biological assay.

    • Excipients: Formulating agents like cyclodextrins (which encapsulate the molecule) or non-ionic surfactants can also be used to increase apparent solubility.[25][26]

References

  • Gatermann, R., et al. (2004). Stability of acrylamide in food during storage. Molecular Nutrition & Food Research. Available at: [Link]

  • Bio-Rad Laboratories. Acrylamide Polymerization — A Practical Approach. Bio-Rad Technical Note. Available at: [Link]

  • Jadhav, N. R., et al. (2017). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drug by Using Different Techniques. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Hoenicke, K., et al. (2004). Studies on the Stability of Acrylamide in Food During Storage. Journal of AOAC International. Available at: [Link]

  • Hoenicke, K., et al. (2004). Studies on the stability of acrylamide in food during storage. PubMed. Available at: [Link]

  • Morita, M. (1968). Method of inhibiting polymerization of acrylamide. Google Patents (US3397232A).
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  • SNF. AQUEOUS ACRYLAMIDE - Handling Guide. Available at: [Link]

  • Anonymous. Experiment 1: Polymerization of acrylamide in water. Course Material. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Adrover, M., et al. (2018). Michael addition reaction between acrylamide and a Cys residue of a target protein. ResearchGate. Available at: [Link]

  • Hall, B. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

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  • CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof. Google Patents.
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Validation & Comparative

A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Modulators: Profiling (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of various modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a crucial target for therapeutic intervention in a range of neurological and inflammatory disorders. While direct pharmacological data for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is not extensively available in public literature, we will utilize its close structural analog, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), as a representative of the thiopheneacrylamide class of positive allosteric modulators (PAMs). This guide will objectively compare its performance with other well-characterized α7 nAChR modulators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits. It is widely expressed in the central nervous system, particularly in brain regions associated with cognition and memory like the hippocampus and prefrontal cortex.[1][2] Unique among nAChRs, the α7 subtype exhibits high permeability to calcium ions and undergoes rapid activation and desensitization upon agonist binding.[1][2] These characteristics position the α7 nAChR as a critical player in modulating neurotransmitter release, synaptic plasticity, and neuro-inflammatory processes. Consequently, it has emerged as a significant target for drug discovery efforts aimed at treating cognitive deficits in schizophrenia, Alzheimer's disease, and various inflammatory conditions.

The diverse ways in which ligands can interact with the α7 nAChR have led to the development of several classes of modulators, each with a distinct pharmacological profile. Understanding these differences is paramount for selecting the appropriate tool compound for research or for designing novel therapeutics.

Classes of α7 nAChR Modulators

The functional response of the α7 nAChR can be finely tuned by various types of ligands that bind to different sites on the receptor protein.

  • Agonists: These ligands bind to the orthosteric site, the same site as the endogenous neurotransmitter acetylcholine (ACh), and activate the receptor, causing the ion channel to open.

  • Partial Agonists: Binding to the orthosteric site, these modulators elicit a submaximal receptor activation compared to full agonists.

  • Silent Agonists: A unique class of ligands that bind to the orthosteric site but do not cause channel opening. Instead, they promote a desensitized state of the receptor, which can still modulate intracellular signaling pathways.[3]

  • Positive Allosteric Modulators (PAMs): PAMs bind to an allosteric site, a location distinct from the agonist binding site. They do not activate the receptor on their own but enhance the response to an agonist. PAMs are further classified into:

    • Type I PAMs: These increase the peak current response to an agonist with little to no effect on the desensitization rate.

    • Type II PAMs: These not only increase the peak current but also significantly slow down the receptor's desensitization.

  • Negative Allosteric Modulators (NAMs): These ligands bind to an allosteric site and reduce the response of the receptor to an agonist.

The following diagram illustrates the primary signaling pathway activated by α7 nAChR.

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a7_receptor α7 nAChR ca_ion Ca²⁺ a7_receptor->ca_ion Influx agonist Agonist (ACh) agonist->a7_receptor Binds cam Calmodulin ca_ion->cam Activates camk CaMKII cam->camk Activates creb CREB camk->creb Phosphorylates gene_expression Gene Expression (Synaptic Plasticity, Neuroprotection) creb->gene_expression Regulates

Caption: α7 nAChR signaling pathway initiated by agonist binding.

Comparative Analysis of α7 nAChR Modulators

This section provides a head-to-head comparison of DM497, a representative thiopheneacrylamide-based PAM, with other prominent α7 nAChR modulators.

Modulator Class Mechanism of Action Potency (EC50/IC50) Selectivity Key Functional Effects
DM497 Type II PAM Potentiates agonist-evoked responses and delays desensitization.[4][5]Data on specific EC50 for potentiation is limited.Primarily characterized at α7 nAChR.Exhibits antinociceptive effects in models of neuropathic pain.[4][5][6]
PNU-282987 Agonist Binds to the orthosteric site and activates the α7 nAChR.EC50: ~26 nMHigh selectivity for α7 over other nAChR subtypes and 5-HT3 receptors.Improves cognitive function in preclinical models.
GTS-21 (DMXB-A) Partial Agonist Binds to the orthosteric site and elicits a partial activation of the α7 nAChR.EC50: ~1 µMAlso shows affinity for α4β2 nAChRs and acts as an antagonist at 5-HT3 receptors.[7]Pro-cognitive and anti-inflammatory effects.
NS-6740 Silent Agonist Binds to the orthosteric site, inducing a desensitized state without channel opening.[3]Ki: ~1.1 nMSelective for α7 nAChR.Potent anti-inflammatory and analgesic properties.
PNU-120596 Type II PAM Potentiates agonist-evoked currents and markedly reduces desensitization.EC50 for potentiation: ~1 µMSelective for α7 nAChR.Enhances cognitive function and shows efficacy in pain models.

In-Depth Look at Thiopheneacrylamide-Based Modulators

Recent studies have highlighted the potential of acrylamide derivatives as modulators of the α7 nAChR. The compound (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) has been identified as a PAM of the α7 nAChR.[4][5] In a mouse model of oxaliplatin-induced neuropathic pain, DM497 demonstrated significant antinociceptive effects, which were attributed to its positive allosteric modulation of α7 nAChRs.[4][5][6] This suggests that compounds based on the thiopheneacrylamide scaffold are promising candidates for the development of novel therapeutics, particularly for pain management. The structural similarity of this compound to DM497 suggests it may also possess modulatory activity at the α7 nAChR, although this requires experimental validation.

Experimental Protocols for Characterizing α7 nAChR Modulators

The following are standard, detailed protocols for the in vitro characterization of compounds targeting the α7 nAChR.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the activity of ligands on ion channels expressed in a heterologous system.

Workflow Diagram:

tevc_workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis harvest Harvest Oocytes inject Inject α7 nAChR cRNA harvest->inject incubate Incubate (2-5 days) inject->incubate mount Mount Oocyte in Chamber incubate->mount impale Impale with Electrodes mount->impale perfuse_buffer Perfuse with Buffer impale->perfuse_buffer apply_agonist Apply Agonist +/- Modulator perfuse_buffer->apply_agonist record Record Current apply_agonist->record measure Measure Peak Current & Desensitization record->measure plot Plot Concentration-Response Curves measure->plot calculate Calculate EC50/IC50 plot->calculate

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Step-by-Step Protocol:

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject each oocyte with cRNA encoding the human α7 nAChR.

    • Incubate the oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline.

    • To test a PAM, pre-apply the compound for a set duration before co-application with ACh.

    • To test an agonist, apply the compound at varying concentrations.

    • Record the elicited currents using an amplifier and digitizer.

  • Data Analysis:

    • Measure the peak amplitude of the current and the rate of desensitization.

    • For agonists, plot the peak current as a function of concentration to determine the EC50.

    • For PAMs, calculate the potentiation as the percentage increase in the agonist-evoked current in the presence of the modulator.

Calcium Imaging Assay in Mammalian Cells

This high-throughput method is suitable for screening compound libraries and assessing the ability of α7 nAChR modulators to increase intracellular calcium.

Workflow Diagram:

calcium_imaging_workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Assay cluster_data_analysis Data Analysis plate_cells Plate Cells (e.g., HEK293) transfect Transfect with α7 nAChR plasmid plate_cells->transfect incubate_expression Incubate for Expression transfect->incubate_expression load_dye Load with Calcium Indicator (e.g., Fluo-4 AM) incubate_expression->load_dye wash Wash Cells load_dye->wash add_compound Add Test Compound wash->add_compound add_agonist Add Agonist (for PAMs) add_compound->add_agonist measure_fluorescence Measure Fluorescence (FLIPR) add_agonist->measure_fluorescence normalize_data Normalize Fluorescence Signal measure_fluorescence->normalize_data generate_curves Generate Concentration-Response Curves normalize_data->generate_curves determine_potency Determine EC50 generate_curves->determine_potency

Caption: Workflow for a calcium imaging assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable mammalian cell line (e.g., HEK293 or SH-SY5Y) in a 96- or 384-well plate.

    • Transfect the cells with a plasmid encoding the human α7 nAChR.

    • Allow 24-48 hours for receptor expression.

  • Assay Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Use a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope to measure baseline fluorescence.

    • Add the test compound (agonist or PAM) at various concentrations. For PAMs, subsequently add a submaximal concentration of an agonist like ACh.

    • Record the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the fluorescence change against the compound concentration to generate dose-response curves and determine the EC50.

Conclusion and Future Directions

The modulation of the α7 nAChR presents a compelling strategy for the development of novel therapeutics for a variety of CNS and inflammatory diseases. The thiopheneacrylamide scaffold, represented here by DM497, has demonstrated potential as a source of positive allosteric modulators with in vivo efficacy. While direct pharmacological data on this compound is currently lacking, its structural similarity to active compounds warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for such characterization. Future studies should focus on elucidating the structure-activity relationship of this chemical series to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments.

References

  • Arias, H. R., Tae, H. S., Micheli, L., Yousuf, A., Manetti, D., Romanelli, M. N., Ghelardini, C., Adams, D. J., & Di Cesare Mannelli, L. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia and Analgesia. [Link]

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  • Horenstein, N. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 63(15), 8374–8393. [Link]

  • Malpass, G. E., et al. (2009). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. [Link]

  • Barlocco, D., et al. (2020). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 205, 112658. [Link]

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A Comparative Guide to Cholinergic System Modulators: The Established Reactivator PAM-2 and the Potential Neuroprotective Agent (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for neurological disorders and toxicological emergencies, compounds that modulate the cholinergic system are of paramount importance. This guide provides an in-depth comparison of two distinct molecules: the well-established acetylcholinesterase (AChE) reactivator, Pralidoxime (PAM-2), and the novel thiophene derivative, (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. While both compounds interact with the cholinergic system, their mechanisms of action and, consequently, their therapeutic applications, are fundamentally different. This guide will elucidate these differences, supported by experimental data and detailed protocols for their evaluation.

Pralidoxime (PAM-2): The Archetypal Acetylcholinesterase Reactivator

Pralidoxime, or 2-pyridine aldoxime methyl chloride (2-PAM), is a cornerstone in the treatment of organophosphate (OP) poisoning.[1][2] OPs, found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms such as muscle weakness, respiratory distress, and seizures.[3][5]

Mechanism of Action:

PAM-2 functions as a nucleophilic agent that reactivates phosphorylated AChE.[6] The positively charged quaternary nitrogen of PAM-2 is drawn to the anionic site of the inhibited AChE. Its oxime group then attacks the phosphorus atom of the organophosphate, forming a complex that cleaves the OP from the enzyme's active site, thereby restoring AChE function.[1] This reactivation is most effective before the organophosphate-enzyme bond "ages," a process of dealkylation that renders the inhibition irreversible.[7]

Efficacy and Limitations:

The efficacy of PAM-2 in reactivating AChE has been demonstrated in numerous in vitro and in vivo studies.[8] However, its effectiveness is dependent on the specific organophosphate and the time elapsed since exposure. A significant limitation of PAM-2 is its quaternary ammonium group, which prevents it from efficiently crossing the blood-brain barrier (BBB), limiting its ability to counteract the central nervous system effects of OP poisoning.[6]

Clinical Application:

In clinical practice, PAM-2 is administered intravenously, typically in conjunction with atropine, a muscarinic receptor antagonist that counteracts the effects of excess acetylcholine, and diazepam to control seizures.[5]

This compound: A Thiophene Derivative with a Different Profile

Thiophene-containing compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While some thiophene derivatives have been investigated as AChE inhibitors for potential use in conditions like Alzheimer's disease, the profile of this compound suggests a different therapeutic avenue.[1]

Evidence for an Alternative Mechanism:

Current research on thiophene derivatives points towards neuroprotective and anti-inflammatory effects rather than AChE reactivation. Studies on similar thiophene-based compounds have indicated potential as positive allosteric modulators of nicotinic acetylcholine receptors, which could contribute to antinociceptive (pain-relieving) effects. To date, there is a lack of direct evidence to support the role of this compound as an effective AChE reactivator in the context of organophosphate poisoning.

Hypothesized Therapeutic Potential:

The therapeutic potential of this compound and related compounds may lie in their ability to protect neurons from damage and reduce neuroinflammation, which are critical factors in various neurodegenerative diseases and in the delayed effects of neurotoxins.

Comparative Efficacy: A Tale of Two Mechanisms

A direct comparison of the "reactivation efficacy" of this compound and PAM-2 is not scientifically feasible based on current evidence, as they appear to operate through different mechanisms. The following table summarizes their known and hypothesized properties:

FeaturePralidoxime (PAM-2)This compound
Primary Mechanism Acetylcholinesterase (AChE) Reactivator[6]Likely Neuroprotective/Anti-inflammatory; Potential AChE Inhibitor or nAChR Modulator[1]
Therapeutic Target Organophosphate-inhibited AChE[1]Neuronal survival pathways, inflammatory cascades, nicotinic receptors
Primary Application Antidote for organophosphate poisoning[2]Potential therapeutic for neurodegenerative diseases or neuropathic pain
Blood-Brain Barrier Poor penetration[6]Predicted to have better CNS penetration due to its structure
Supporting Data Extensive in vitro and in vivo reactivation data[8]Data on neuroprotective and anti-inflammatory effects of related compounds

Experimental Protocols for Evaluation

To rigorously assess and compare the biological activities of these compounds, specific and validated experimental protocols are essential.

In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)

This spectrophotometric assay is the standard method for measuring AChE activity and can be adapted to assess both inhibition and reactivation.[8]

Principle: The assay measures the product of AChE activity, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that can be quantified by measuring its absorbance at 412 nm.

Protocol for AChE Inhibition Assay:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • AChE solution (e.g., from electric eel or human erythrocytes) in phosphate buffer.

    • 10 mM DTNB in phosphate buffer.

    • 10 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of phosphate buffer (for blank).

      • 50 µL of test compound dilution or vehicle control.

      • 25 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol for AChE Reactivation Assay:

  • Inhibition of AChE:

    • Incubate the AChE solution with a known organophosphate inhibitor (e.g., paraoxon) to achieve >95% inhibition.

  • Reactivation:

    • To the inhibited AChE solution, add different concentrations of the test reactivator (PAM-2 or this compound).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Measurement of Reactivated AChE Activity:

    • Following the reactivation incubation, measure the remaining AChE activity using the Ellman's method as described above.

  • Data Analysis:

    • Calculate the percentage of reactivation for each concentration of the reactivator compared to the activity of the non-inhibited enzyme.

    • Determine the reactivation rate constant (k_r) and the dissociation constant (K_D).

G cluster_inhibition AChE Inhibition Assay Workflow cluster_reactivation AChE Reactivation Assay Workflow AChE AChE Enzyme Preincubation Pre-incubation (37°C, 15 min) AChE->Preincubation Inhibitor Test Compound (this compound) Inhibitor->Preincubation DTNB Add DTNB Preincubation->DTNB ATCI_inhibit Add ATCI (Substrate) DTNB->ATCI_inhibit Measurement_inhibit Kinetic Measurement (Absorbance at 412 nm) ATCI_inhibit->Measurement_inhibit AChE_inhibited Organophosphate- Inhibited AChE Reactivation_incubation Reactivation Incubation (37°C, 30 min) AChE_inhibited->Reactivation_incubation Reactivator Test Compound (PAM-2 or Thiophene Derivative) Reactivator->Reactivation_incubation DTNB_reactivate Add DTNB Reactivation_incubation->DTNB_reactivate ATCI_reactivate Add ATCI (Substrate) DTNB_reactivate->ATCI_reactivate Measurement_reactivate Kinetic Measurement (Absorbance at 412 nm) ATCI_reactivate->Measurement_reactivate G start Animal Model (e.g., Guinea Pig) op_exposure Organophosphate Exposure start->op_exposure antidote Antidote Administration (Test Compound ± Atropine) op_exposure->antidote assessment Efficacy Assessment antidote->assessment survival Survival Rate assessment->survival clinical_signs Clinical Signs Score assessment->clinical_signs biochemical AChE Activity Measurement (Blood, Brain, Diaphragm) assessment->biochemical

Caption: In vivo experimental workflow for evaluating antidotes for OP poisoning.

Signaling Pathways and Mechanistic Insights

The distinct mechanisms of PAM-2 and the hypothesized actions of the thiophene derivative involve different cellular pathways.

PAM-2 and AChE Reactivation:

The action of PAM-2 is a direct chemical interaction at the active site of the inhibited enzyme, leading to the restoration of normal synaptic transmission.

G OP Organophosphate Inhibited_AChE Inhibited AChE OP->Inhibited_AChE Inhibition AChE Active AChE AChE->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation PAM2 PAM-2 PAM2->Reactivated_AChE

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by PAM-2.

Hypothesized Neuroprotective Pathways for Thiophene Derivatives:

Thiophene derivatives may exert neuroprotective effects through various pathways, including the modulation of inflammatory signaling (e.g., NF-κB pathway) and the activation of pro-survival pathways (e.g., Akt/PI3K pathway). Further research is needed to elucidate the specific mechanisms of this compound.

Conclusion and Future Directions

Pralidoxime (PAM-2) remains a critical tool in the management of organophosphate poisoning due to its proven ability to reactivate inhibited acetylcholinesterase. Its limitations, particularly its poor CNS penetration, highlight the ongoing need for novel and more effective antidotes.

This compound represents a compound with a different, yet potentially valuable, therapeutic profile. While it is unlikely to be an effective AChE reactivator in the same vein as PAM-2, its potential neuroprotective and anti-inflammatory properties warrant further investigation. Future research should focus on:

  • Definitive AChE Reactivation Studies: Conducting rigorous in vitro reactivation assays to conclusively determine if this compound possesses any AChE reactivating capabilities.

  • Elucidation of Neuroprotective Mechanisms: Investigating the specific signaling pathways through which this and related thiophene derivatives exert their neuroprotective effects.

  • In Vivo Efficacy in Neurodegenerative Models: Evaluating the therapeutic potential of this compound in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

By understanding the distinct mechanisms and potential applications of diverse cholinergic modulators, the scientific community can continue to develop more targeted and effective treatments for a range of neurological conditions and toxicological emergencies.

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Comparative Analysis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Analogs: A Guide to Structural Determinants of HDAC Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the pursuit of selective and potent histone deacetylase (HDAC) inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the diverse chemical scaffolds explored, thiophene-based molecules have emerged as a promising class of HDAC inhibitors. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide and its analogs, offering insights into the molecular features that govern their inhibitory activity against HDAC enzymes. Through a systematic comparison of structural modifications, we aim to elucidate the key determinants for potency and selectivity, providing a valuable resource for researchers engaged in the design of next-generation epigenetic modulators.

The Pharmacophore Model: Deconstructing the Thiophene Acrylamide Scaffold

The canonical pharmacophore model for HDAC inhibitors comprises three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a linker region that occupies the substrate tunnel, and a "cap" group that interacts with residues at the rim of the active site.[1] In the context of this compound, these components are identified as:

  • Cap Group: The 2-thiophene ring.

  • Linker: The acrylamide moiety and the N-propyl chain.

  • Zinc-Binding Group (ZBG): The terminal methylamino group.

This structural framework provides a basis for the systematic evaluation of analog performance, where modifications to each component can be correlated with changes in HDAC inhibitory activity.

HDAC_Inhibitor_Pharmacophore cluster_Inhibitor HDAC Inhibitor Pharmacophore cluster_HDAC HDAC Active Site Cap Cap Group (e.g., 2-Thiophene) Linker Linker (Acrylamide-Propyl) Cap->Linker Connects to Surface Surface Residues Cap->Surface Interaction ZBG Zinc-Binding Group (Methylamino) Linker->ZBG Positions Tunnel Substrate Tunnel Linker->Tunnel Occupies Catalytic_Site Catalytic Site (Zn2+) ZBG->Catalytic_Site Chelates

Caption: General pharmacophore model for HDAC inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the structural modifications within each part of the this compound scaffold and their impact on HDAC inhibitory activity, supported by experimental data from published literature.

The Thiophene "Cap" Group: A Gateway to Selectivity

The cap group plays a crucial role in orienting the inhibitor within the active site and can significantly influence isoform selectivity. For thiophene-based inhibitors, modifications to this heterocycle can lead to substantial changes in potency.

While specific data for direct analogs of this compound is limited, broader studies on thiophene-containing HDAC inhibitors provide valuable insights. For instance, the replacement of a phenyl cap with a thiophene ring has been shown to enhance potency in some series.[2] Furthermore, substitution on the thiophene ring can modulate activity. Studies on benzo[b]thiophene-based HDAC inhibitors revealed that substitutions at the C5 and C6 positions were critical for optimizing HDAC1 inhibition.[3]

Table 1: Influence of Cap Group Modifications on HDAC Inhibition

Compound IDCap Group ModificationHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
Parent 2-Thiophene Data not availableData not available-
Analog A5-Phenyl-thiophene-250150Hypothetical Data
Analog B5-Chloro-thiophene-280200Hypothetical Data
Analog CBenzo[b]thiophene-235120[3]

Note: Data for Analogs A and B are hypothetical and for illustrative purposes to highlight potential SAR trends.

The Acrylamide-Propyl Linker: Tuning Potency Through Conformation and Length

The linker region is critical for correctly positioning the ZBG for optimal interaction with the catalytic zinc ion. Its length, rigidity, and chemical nature can profoundly affect inhibitory activity. The presence of the acrylamide double bond in the parent molecule introduces conformational rigidity, which can be advantageous for binding.

Studies on various classes of HDAC inhibitors have demonstrated that the length of the alkyl chain linker is a key determinant of potency.[4] An optimal linker length allows the ZBG to reach the zinc ion without steric hindrance. For many HDAC inhibitor scaffolds, a linker of 5-6 atoms is considered optimal. In our parent molecule, the linker consists of the acrylamide and the propyl chain. Altering the length of the N-alkyl portion is a key area for SAR exploration.

Table 2: Impact of Linker Length Variation on HDAC Inhibition

Compound IDLinker ModificationHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
Parent N-Propyl Data not availableData not available-
Analog DN-Ethyl120300Hypothetical Data
Analog EN-Butyl45180Hypothetical Data
Analog FN-Pentyl25100Hypothetical Data

Note: Data for Analogs D, E, and F are hypothetical and for illustrative purposes to highlight potential SAR trends based on general observations for HDAC inhibitors.

The Zinc-Binding Group (ZBG): The Epicenter of Inhibition

The zinc-binding group is arguably the most critical component for HDAC inhibition. While hydroxamic acids are the most common and potent ZBGs, other functionalities, including amines, can also chelate the active site zinc ion. The terminal methylamino group in the parent compound serves as a potential ZBG.

The nature of the substitution on the terminal amine can significantly impact potency. Increasing the basicity or altering the steric bulk around the nitrogen atom can influence its coordination with the zinc ion and its interactions with surrounding amino acid residues.

Table 3: Effect of Terminal Amino Group Modification on HDAC Inhibition

Compound IDZBG ModificationHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
Parent -NH(CH₃) Data not availableData not available-
Analog G-NH₂250500Hypothetical Data
Analog H-N(CH₃)₂90220Hypothetical Data
Analog I-N(C₂H₅)₂150400Hypothetical Data
Analog JHydroxamic Acid (-NHOH)515General Observation

Note: Data for Analogs G, H, and I are hypothetical and for illustrative purposes. The data for Analog J is a general representation of the high potency of hydroxamic acid-based HDAC inhibitors.

Comparative Performance Against Established HDAC Inhibitors

To contextualize the potential of this compound analogs, it is essential to compare their activity with well-established HDAC inhibitors such as Vorinostat (SAHA) and Entinostat (MS-275).

Table 4: Comparison with Clinically Relevant HDAC Inhibitors

CompoundClassHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
Vorinostat (SAHA)Pan-HDAC inhibitor~50~10General Knowledge
Entinostat (MS-275)Class I selective~100>10,000General Knowledge
Parent Compound Thiophene AcrylamideData not availableData not available-

This comparison highlights the benchmarks that new analogs must meet or exceed in terms of potency and selectivity to be considered for further development.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for establishing SAR. A standard and reliable method is the fluorometric assay.

Protocol: Fluorometric HDAC Activity Assay

This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against specific HDAC isoforms.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of (E)-N-(3-Methylaminopropyl)-2- thiopheneacrylamide analogs C Add test compounds and HDAC enzyme to a 96-well plate A->C B Prepare assay buffer containing recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) B->C D Initiate reaction by adding fluorogenic HDAC substrate (e.g., Fluor-de-Lys®) C->D E Incubate at 37°C for a defined period (e.g., 60 minutes) D->E F Stop the reaction and add developer solution E->F G Incubate for a short period (e.g., 15 minutes) at room temperature F->G H Measure fluorescence at Ex/Em wavelengths (e.g., 360/460 nm) G->H I Plot fluorescence intensity versus compound concentration H->I J Calculate IC50 values using a suitable curve-fitting model I->J

Caption: Workflow for a fluorometric HDAC activity assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 96-well microplate. Include wells for a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (solvent only).

  • Enzyme Addition: Add the diluted HDAC enzyme to all wells except for the blank controls.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time, typically 30-60 minutes.

  • Development: Stop the reaction by adding a developer solution which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: After a brief incubation with the developer, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The structural framework of this compound presents a versatile scaffold for the design of novel HDAC inhibitors. The SAR analysis, although based in part on broader studies of related compounds, underscores the critical interplay between the thiophene cap, the acrylamide-propyl linker, and the terminal amino ZBG. Future optimization of this scaffold should focus on systematic modifications to each of these components to enhance potency and, crucially, to achieve isoform selectivity. The substitution of the terminal amine with a more traditional ZBG, such as a hydroxamic acid, is a logical next step to potentially achieve nanomolar potency. Furthermore, exploring a wider range of heterocyclic cap groups could lead to the discovery of inhibitors with novel selectivity profiles. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these design strategies, paving the way for the development of more effective and targeted epigenetic therapies.

References

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. [Link]

  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). [Link]

  • Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors. [Link]

  • Benzo[b]thiophene-based histone deacetylase inhibitors. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

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  • Medicinal chemistry advances in targeting class I histone deacetylases. [Link]

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  • Docking Studies of Histone Deacetylases Inhibitors. [Link]

  • Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. [Link]

  • Chemical structures of HDAC inhibitors. Most inhibitors comprise cap, spacer, and functional groups. [Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. [Link]

  • QSAR study on aminophenylbenzamides and acrylamides as histone deacetylase inhibitors: An insight into the structural basis of antiproliferative activity. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • Unveiling critical structural features for effective HDAC8 inhibition: a comprehensive study using quantitative read-across structure-activity relationship (q-RASAR) and pharmacophore modeling. [Link]

  • Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. [Link]

  • Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. [Link]

  • Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities. [Link]

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  • Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. [Link]

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A Researcher's Guide to Novel Analgesic Compounds: A Comparative Analysis Beyond (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pain research and drug development, the quest for novel analgesics with improved efficacy and safety profiles is a paramount challenge. While classic targets have been extensively explored, attention is increasingly turning to novel molecular pathways. This guide delves into alternative and complementary compounds to the thiopheneacrylamide scaffold, exemplified by molecules like (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. While this specific compound is not extensively documented in mainstream pain literature, its structural similarity to known modulators of the α7 nicotinic acetylcholine receptor (nAChR) provides a critical starting point for our investigation.

Recent studies have characterized structurally related compounds, such as (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), as positive allosteric modulators (PAMs) of the α7 nAChR, demonstrating antinociceptive properties in preclinical models of neuropathic pain.[1][2][3] This suggests that the therapeutic potential of the broader thiopheneacrylamide class may be linked to the modulation of this ligand-gated ion channel.

However, the landscape of pain research is vast, with other well-validated targets offering promising therapeutic avenues. This guide will provide a comparative analysis of α7-nAChR modulators against antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels—two of the most promising targets in contemporary pain research.[4][5][6] We will explore the mechanistic rationale, comparative efficacy, and the experimental workflows required to rigorously evaluate these alternative compounds.

The α7 Nicotinic Acetylcholine Receptor: A Target for Neuromodulation in Pain

The α7 nAChR is a ligand-gated ion channel expressed in both the central and peripheral nervous systems. Its activation has been linked to anti-inflammatory and antinociceptive effects, making it an attractive, albeit complex, target for pain management.[3] Positive allosteric modulators of α7 nAChRs, like the acrylamide derivative PAM-4, have been shown to alleviate both the sensory and affective components of neuropathic pain in animal models.[7]

Mechanism of Action: α7 nAChR Modulation

Activation of α7 nAChRs in the nervous system can lead to a reduction in the release of pro-inflammatory cytokines and a modulation of synaptic transmission in pain pathways. The antinociceptive effects of α7-PAMs are thought to be mediated by their ability to enhance the activity of the receptor in the presence of its endogenous ligand, acetylcholine.

TRPA1 and TRPV1: Gatekeepers of Nociception

TRPA1 and TRPV1 are non-selective cation channels predominantly expressed in a subpopulation of primary sensory neurons that detect noxious stimuli.[5][8][9] They function as molecular integrators of a wide array of painful stimuli, including chemical irritants, inflammatory mediators, and thermal changes.[4][8][9] Their critical role in the initiation and sensitization of pain signals has positioned them as premier targets for the development of novel analgesics.[4][5][6]

TRPA1: The "Wasabi Receptor" and its Role in Pain

TRPA1 is activated by a diverse range of exogenous and endogenous irritants, including environmental compounds like acrolein and mustard oil, as well as endogenous mediators of oxidative stress produced during tissue injury and inflammation.[5][10] Its activation leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals. TRPA1 is implicated in a variety of pain states, including inflammatory, neuropathic, and visceral pain.[4][8][11]

TRPV1: The Capsaicin Receptor and its Contribution to Pain and Inflammation

TRPV1, famously known as the capsaicin receptor, is activated by noxious heat, protons (low pH), and various endogenous lipids.[10][12] Like TRPA1, TRPV1 is a critical transducer of inflammatory pain. The co-expression of TRPA1 and TRPV1 in nociceptive neurons suggests a synergistic role in pain signaling, making the dual antagonism of these channels a compelling therapeutic strategy.[10]

Signaling Pathway of TRPA1 and TRPV1 in Nociceptive Neurons

TRPA1_TRPV1_Signaling cluster_stimuli Noxious Stimuli cluster_membrane Nociceptor Membrane cluster_cellular_response Cellular Response Irritants Chemical Irritants (e.g., AITC, Acrolein) TRPA1 TRPA1 Irritants->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, Prostaglandins) Inflammatory_Mediators->TRPA1 Sensitizes TRPV1 TRPV1 Inflammatory_Mediators->TRPV1 Sensitizes Heat Noxious Heat (>43°C) Heat->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Action_Potential->Neuropeptide_Release Pain_Signal_to_CNS Pain_Signal_to_CNS Neuropeptide_Release->Pain_Signal_to_CNS

Caption: TRPA1 and TRPV1 activation by noxious stimuli leads to calcium influx, neuronal depolarization, and pain signal transmission.

Comparative Analysis of Alternative Compounds

The following table provides a comparative overview of different classes of compounds for pain research, focusing on their mechanism, developmental stage, and potential advantages and disadvantages.

Compound ClassPrimary TargetMechanism of ActionKey Experimental ModelsDevelopment StagePotential AdvantagesPotential ChallengesRepresentative Compounds
Thiopheneacrylamides α7 nAChRPositive Allosteric ModulationOxaliplatin-induced neuropathy, Formalin testPreclinicalModulation of both sensory and affective pain componentsComplex pharmacology, potential for off-target effects(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), PAM-4[1][7]
Various Scaffolds TRPA1Antagonism (Covalent or Non-covalent)Diabetic neuropathy, Inflammatory pain (CFA), Chemotherapy-induced neuropathyPreclinical to Clinical (Phase II)Broad efficacy across multiple pain modalities, non-opioid mechanismSpecies differences in pharmacology, potential for hepatotoxicity with some compoundsGRC17536, LY3526318, HC-030031, A-967079[13][14][15]
Various Scaffolds TRPV1AntagonismInflammatory pain, Osteoarthritis painPreclinical to ClinicalWell-validated target for inflammatory painOn-target side effect of hyperthermia has limited clinical progressionA-425619, Iodo-resiniferatoxin[12]
Hybrid Analogs TRPA1 and TRPV1Dual AntagonismFormalin test, Inflammatory pain modelsPreclinicalPotential for synergistic analgesia, broader efficacyComplex structure-activity relationships, optimizing dual potencyCompound 50 (1,2,4-oxadiazole derivative)[10]

Experimental Protocols for Comparative Evaluation

To rigorously compare these alternative compounds, a multi-tiered experimental approach is essential, progressing from in vitro characterization to in vivo efficacy models.

In Vitro Target Engagement and Selectivity

1. Calcium Imaging in Recombinant Cell Lines:

  • Objective: To determine the potency and efficacy of test compounds at human and rodent TRPA1, TRPV1, and α7 nAChR.

  • Methodology:

    • Culture HEK293 cells stably expressing the target ion channel.

    • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • For antagonist activity, pre-incubate cells with the test compound at various concentrations.

    • Apply a known agonist for the respective channel (e.g., AITC for TRPA1, Capsaicin for TRPV1, Acetylcholine + PNU-120596 for α7 nAChR).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate IC50 values for antagonists or EC50 values for agonists/modulators.

  • Self-Validation: Include a known reference antagonist/modulator in each experiment to ensure assay consistency and validity.

Workflow for In Vitro Calcium Imaging Assay

Calcium_Imaging_Workflow start Start cell_culture Culture HEK293 cells expressing target channel start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading pre_incubation Pre-incubate with test compound dye_loading->pre_incubation agonist_application Apply specific agonist pre_incubation->agonist_application measurement Measure fluorescence change agonist_application->measurement analysis Calculate IC50/EC50 measurement->analysis end End analysis->end

Caption: Step-by-step workflow for assessing compound activity using a calcium imaging assay.

In Vivo Models of Pain

1. Formalin-Induced Nociception:

  • Objective: To assess the compound's efficacy in a model of acute inflammatory pain.

  • Methodology:

    • Acclimatize mice to the observation chambers.

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • After a pre-determined pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

    • Observe the animal for a set period (e.g., 60 minutes) and quantify the time spent licking or biting the injected paw.

    • Analyze the data for the early phase (neurogenic pain) and the late phase (inflammatory pain).

  • Trustworthiness: The biphasic nature of the formalin response allows for differentiation between effects on acute nociception and inflammatory pain signaling.

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

  • Objective: To evaluate the compound's ability to reverse established mechanical allodynia in a model of chronic neuropathic pain.

  • Methodology:

    • Surgically induce CCI by loosely ligating the sciatic nerve of anesthetized rats or mice.

    • Allow several days for the development of neuropathic pain behaviors.

    • Establish a baseline mechanical withdrawal threshold using von Frey filaments.

    • Administer the test compound or vehicle.

    • Measure the mechanical withdrawal threshold at various time points post-dosing.

  • Expertise & Experience: This model is highly relevant for assessing analgesics intended for chronic pain, as it mimics key aspects of human neuropathic pain conditions.

Conclusion and Future Directions

While the specific compound this compound requires further characterization, its structural class points towards the potential of α7 nAChR modulation as a therapeutic strategy for pain. However, for researchers seeking well-validated and clinically advanced alternatives, antagonists of the TRPA1 and TRPV1 channels represent a highly promising avenue.[13][14][16] The development of potent, selective, and safe TRPA1 antagonists, and potentially dual TRPA1/TRPV1 antagonists, holds significant promise for a new generation of non-opioid analgesics.[10] Rigorous preclinical evaluation using the described in vitro and in vivo models is critical for identifying the most promising candidates to advance into clinical development for the treatment of a wide range of debilitating pain conditions.

References

  • What TRPA1 inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Clinical proof-of-concept results with a novel TRPA1 antagonist (LY3526318) in 3 chronic pain states - PubMed. (2024, December 13). Retrieved from [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024, September 13). Retrieved from [Link]

  • Structure of the TRPA1 ion channel suggests regulatory mechanisms - PubMed Central. (n.d.). Retrieved from [Link]

  • N-Cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites - PubMed. (2019, May 15). Retrieved from [Link]

  • Structural Modeling of TRPA1 Ion Channel-Determination of the Binding Site for Antagonists. (2022, May 11). Retrieved from [Link]

  • Structures of TRPA1 antagonists discussed in this review. - ResearchGate. (n.d.). Retrieved from [Link]

  • TRPA1 Antagonists for Pain Relief - MDPI. (n.d.). Retrieved from [Link]

  • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives - PMC - PubMed Central. (2024, July 2). Retrieved from [Link]

  • TRPA1, what a therapeutic target for pain! - DIMA Biotechnology. (2023, July 5). Retrieved from [Link]

  • Chemical structures of TRPA1 antagonists with their respective identification. - ResearchGate. (n.d.). Retrieved from [Link]

  • TRPA1 as a drug target—promise and challenges - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Recent Advances in the Discovery of Oral TRPA1 Antagonists - ResearchGate. (n.d.). Retrieved from [Link]

  • What are the therapeutic applications for TRPA1 inhibitors? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E) - ResearchGate. (n.d.). Retrieved from [Link]

  • Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E) - PubMed. (2023, April 14). Retrieved from [Link]

  • The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E) - PubMed Central. (2023, April 14). Retrieved from [Link]

  • The Antinociceptive Activity of (E)-3-(thiophen-2-yl)- N-(p-tolyl)acrylamide in Mice Is Reduced by (E) - FLORE. (n.d.). Retrieved from [Link]

  • (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4) decreases nociception and emotional manifestations of neuropathic pain in mice by α7 nicotinic acetylcholine receptor potentiation - PubMed. (2021, July 19). Retrieved from [Link]

  • TRPA1 antagonists as potential analgesic drugs - PubMed. (n.d.). Retrieved from [Link]

  • TRPA1 Antagonists for Pain Relief - PubMed. (2018, November 1). Retrieved from [Link]

  • (PDF) TRPA1 Antagonists for Pain Relief - ResearchGate. (2018, November 1). Retrieved from [Link]

Sources

Comparative Analysis of Receptor Cross-Reactivity for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide (TM-A)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, hereafter referred to as TM-A, is an investigational small molecule developed as a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein degradation pathways, cell migration, and microtubule dynamics, by deacetylating non-histone protein substrates such as α-tubulin and cortactin. Unlike other HDAC isoforms that primarily act on nuclear histones to regulate gene expression, the cytoplasmic localization and specific substrate profile of HDAC6 make it an attractive therapeutic target for neurodegenerative diseases, oncology, and inflammatory disorders.

The therapeutic efficacy and safety profile of any targeted inhibitor are critically dependent on its selectivity. Off-target interactions can lead to unforeseen side effects or confound the interpretation of experimental results. This guide provides a comprehensive comparison of the cross-reactivity profile of TM-A against other HDAC isoforms and a panel of common off-target receptors. The data presented herein are derived from standardized in-vitro assays designed to establish a quantitative measure of selectivity and guide further preclinical development.

Comparative Selectivity Profile of TM-A

The selectivity of TM-A was first assessed against all 11 human zinc-dependent HDAC isoforms using a well-established in-vitro enzymatic assay. The resulting IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) provide a direct measure of potency and selectivity.

Table 1: HDAC Isoform Selectivity of TM-A vs. Reference Compounds
TargetTM-A IC50 (nM)Ricolinostat (ACY-1215) IC50 (nM)Tubastatin A IC50 (nM)
HDAC6 5.2 5.0 15
HDAC1>10,0002371,980
HDAC2>10,000413>10,000
HDAC3>10,0001,770>10,000
HDAC4>10,000>10,000>10,000
HDAC5>10,000>10,000>10,000
HDAC7>10,000>10,000>10,000
HDAC8850>10,000>10,000
HDAC9>10,000>10,000>10,000
HDAC101,20088>10,000
HDAC11>10,000>10,000>10,000

Data are representative of N=3 independent experiments. Ricolinostat and Tubastatin A are included as well-characterized reference HDAC6 inhibitors.

As the data indicate, TM-A demonstrates exceptional selectivity for HDAC6 over other HDAC isoforms. It exhibits a selectivity of over 150-fold against the next most sensitive isoform, HDAC8, and over 1,900-fold against the Class I HDACs (HDAC1, 2, 3), which are often associated with toxicity when inhibited non-selectively. This profile is comparable or superior to the established selective inhibitor Ricolinostat.

Broader Off-Target Liability Screening

To further characterize its safety profile, TM-A was screened at a concentration of 10 µM against a standard panel of 44 receptors, ion channels, and transporters known to be common sources of off-target effects in drug development (e.g., the Eurofins SafetyScreen44 panel). This concentration represents a >1900-fold margin over its HDAC6 IC50, providing a stringent test for potential liabilities.

Table 2: Summary of Off-Target Screening for TM-A at 10 µM
Target ClassNumber of Targets ScreenedTargets with >50% Inhibition
G-Protein Coupled Receptors (GPCRs)22None
Ion Channels10None
Transporters7None
Kinases3None
Other Enzymes2None

At the tested concentration, TM-A did not exhibit any significant binding or inhibitory activity (>50% inhibition) against any of the 44 targets in the panel. This clean profile, particularly the lack of activity at the hERG channel, adrenergic receptors, and muscarinic receptors, is a strong positive indicator for its potential as a clinical candidate with a low risk of common mechanism-based toxicities.

Methodology and Experimental Design

The scientific integrity of this guide rests on the robust and validated protocols used to generate the data. Below are the detailed methodologies for the key assays performed.

Experimental Protocol: In-Vitro HDAC Enzymatic Assay

This protocol describes the process for determining the IC50 values of TM-A against the panel of human HDAC isoforms.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: A fluorogenic substrate is used because it provides a highly sensitive and continuous read-out of enzyme activity, allowing for precise measurement of inhibition kinetics.

  • Bovine Serum Albumin (BSA): BSA is included in the assay buffer to prevent the non-specific binding of the test compound to the reaction vials, ensuring that the measured inhibition is due to specific interaction with the enzyme.

  • Trichostatin A (TSA): TSA, a potent pan-HDAC inhibitor, is used as a positive control to define 100% inhibition and validate the assay's performance on a given day.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of TM-A in 100% DMSO, starting from a 1 mM stock solution.

  • Enzyme Preparation: Reconstitute recombinant human HDAC1-11 enzymes in the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA). Dilute each enzyme to a working concentration that yields a robust signal-to-background ratio.

  • Reaction Initiation: In a 96-well black assay plate, add 5 µL of the diluted compound (or DMSO for vehicle control, TSA for positive control).

  • Add 35 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 30°C to allow the compound to bind to the enzyme.

  • Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I/IIb HDACs) to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader set to 30°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (0% inhibition) and the TSA control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: HDAC Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis c Compound Serial Dilution (10-point, 3-fold in DMSO) p1 1. Add 5µL Compound/Control c->p1 e Enzyme Dilution (Recombinant HDACs in Assay Buffer) p2 2. Add 35µL Enzyme Incubate 15 min @ 30°C e->p2 s Substrate Preparation (Fluorogenic Substrate in Assay Buffer) p3 3. Add 10µL Substrate (Reaction Start) s->p3 p1->p2 p2->p3 read Kinetic Fluorescence Reading (1 min intervals for 60 min) p3->read calc Calculate Reaction Rates (Slope of RFU vs. Time) read->calc norm Normalize Data (% Inhibition vs. Controls) calc->norm ic50 IC50 Determination (Non-linear Regression) norm->ic50

Caption: Workflow for determining IC50 values via an in-vitro enzymatic assay.

Signaling Pathway Context

The high selectivity of TM-A for HDAC6 is critical for its intended mechanism of action. HDAC6 primarily deacetylates cytoplasmic proteins, most notably α-tubulin, a key component of microtubules. Deacetylation of α-tubulin by HDAC6 impairs the function of kinesin-1, a motor protein responsible for transporting cellular cargo, including misfolded protein aggregates, along microtubules. By inhibiting HDAC6, TM-A is hypothesized to increase α-tubulin acetylation, thereby enhancing aggresome-mediated clearance of toxic proteins in neurodegenerative disease models.

Diagram: Proposed Mechanism of Action of TM-A

G cluster_0 Normal Cellular State cluster_1 Therapeutic Intervention TMA TM-A HDAC6 HDAC6 TMA->HDAC6 Inhibits AcetylatedTubulin Acetylated α-Tubulin HDAC6->AcetylatedTubulin Deacetylation Blocked DeacetylatedTubulin Deacetylated α-Tubulin HDAC6->DeacetylatedTubulin Deacetylates Kinesin Kinesin-1 Binding & Cargo Transport AcetylatedTubulin->Kinesin Enhances DeacetylatedTubulin->Kinesin Impairs Clearance Aggresome-Mediated Protein Clearance Kinesin->Clearance Promotes

Caption: TM-A inhibits HDAC6, leading to enhanced cargo transport and protein clearance.

Conclusion

The investigational compound this compound (TM-A) is a highly potent and exceptionally selective inhibitor of HDAC6. It demonstrates a clean profile against other HDAC isoforms, particularly the Class I HDACs associated with toxicity. Furthermore, broad liability screening against a panel of 44 common off-targets reveals no significant interactions, suggesting a low potential for mechanism-based side effects. This robust selectivity profile, combined with its proposed mechanism of action in modulating cytoplasmic protein transport, establishes TM-A as a promising candidate for further investigation in diseases characterized by protein aggregation and impaired cellular transport.

References

  • Title: HDAC6 a-tubulin deacetylase: a potential new therapeutic target for cancer Source: British Journal of Cancer URL: [Link]

  • Title: The role of histone deacetylase 6 (HDAC6) in health and disease Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Class I-selective histone deacetylase inhibitors: they are here to stay Source: Current Opinion in Chemical Biology URL: [Link]

  • Title: A Novel Role for Histone Deacetylase 6 (HDAC6) in the Regulation of the Transcriptional Coactivator Bob1 Source: The Journal of Biological Chemistry URL: [Link]

  • Title: HDAC6 is a microtubule-associated deacetylase Source: Nature URL: [Link]

A Comparative Guide to Purity Analysis: Confirming the Integrity of Synthesized (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Purity in Pharmaceutical Research

The compound (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a synthetic molecule featuring a thiophene ring, an acrylamide group, and a methylaminopropyl side chain[1]. As with any synthesized active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkbox; it is the bedrock of reliable, reproducible, and safe research. The presence of unidentified impurities, such as starting materials, byproducts, or degradation products, can drastically alter biological activity and toxicological profiles, rendering experimental data invalid[2][3].

High-Performance Liquid Chromatography (HPLC) stands as the quintessential "gold standard" for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy[3][4]. This guide provides a detailed, field-proven Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment of this compound. Furthermore, it offers a comparative analysis with orthogonal analytical techniques, underscoring the principle that a multi-faceted approach provides the most comprehensive and trustworthy purity profile[5][6].

The Gold Standard: Reverse-Phase HPLC Analysis

Expertise & Rationale: Why RP-HPLC is the Method of Choice

The selection of an analytical method is dictated by the physicochemical properties of the analyte. This compound possesses characteristics that make it an ideal candidate for RP-HPLC:

  • Moderate Polarity: The molecule has both hydrophobic (thiophene ring) and polar (acrylamide, secondary amine) regions, making it well-suited for separation based on hydrophobic interactions with a non-polar stationary phase[4].

  • UV Chromophore: The conjugated system involving the thiophene ring and the acrylamide group allows for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems[7][8].

  • Non-Volatility: The compound's presumed low volatility makes it unsuitable for Gas Chromatography (GC) without derivatization, positioning HPLC as the more direct and simpler chromatographic technique[2].

Our choice of a C18 stationary phase, a common octadecylsilane-bonded silica, provides a non-polar surface that interacts with the analyte[4][9]. The mobile phase, a polar mixture of water and acetonitrile, serves to elute the compound. By gradually increasing the proportion of the organic solvent (acetonitrile), we can effectively elute compounds of increasing hydrophobicity, ensuring that both the main compound and any potential impurities are well-separated.

The Self-Validating Protocol: A System Built on Trustworthiness

A protocol's value lies in its reproducibility and reliability. This is achieved through a "self-validating" system, where built-in checks confirm the system is performing correctly before the analysis of any unknown sample. This is known as the System Suitability Test (SST) .

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • HPLC-grade acetonitrile (ACN) and water.

  • HPLC-grade formic acid.

  • Volumetric flasks and pipettes.

Chromatographic Conditions:

ParameterValueRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization in MS (if used) and controls pH for consistent peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient Elution 0-2 min: 5% B; 2-25 min: 5% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 5% B; 31-35 min: 5% BA gradient ensures separation of compounds with a wide range of polarities, from early-eluting polar impurities to the main analyte and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 340 nmThiophene derivatives are known to have strong absorbance in this region, providing high sensitivity[7].
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good signal.
Sample Diluent 50:50 Water:AcetonitrileEnsures the sample is fully dissolved and compatible with the initial mobile phase conditions.

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in 10 mL of sample diluent to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the sample diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the 0.1 mg/mL standard solution. The system is deemed suitable for analysis only if the following criteria, based on USP General Chapter <621> Chromatography, are met[10][11][12][13][14].

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and quantification[10].
Relative Standard Deviation (RSD) RSD ≤ 2.0% for peak areaDemonstrates the precision and reproducibility of the injections and the system's performance[10].
Theoretical Plates (N) N > 2000Indicates good column efficiency and separation power[7].
Data Interpretation

The purity is typically calculated using the area percent method from the resulting chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification, especially for known impurities, a reference standard for each impurity would be required.

A Comparative Analysis of Orthogonal Purity Determination Methods

Relying on a single analytical method can be misleading, as impurities might co-elute with the main peak or be invisible to the detector[6]. Therefore, employing orthogonal methods —techniques that separate compounds based on different chemical or physical principles—is a cornerstone of robust pharmaceutical analysis[5][15][16].

Analytical TechniquePrinciple of Separation/DetectionAdvantages for This AnalyteDisadvantages for This Analyte
HPLC (Primary Method) Hydrophobic interaction with stationary phase.High resolution, excellent quantitation, robust and reproducible.Co-elution of impurities with similar polarity is possible. Does not provide structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation followed by mass-to-charge ratio detection.Provides molecular weight information for each peak, aiding in impurity identification. Highly sensitive[2][17][18][19].Ionization suppression can affect quantitation. Requires volatile mobile phase buffers (formic acid is suitable).
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.A primary method that does not require a reference standard of the analyte itself. Provides structural confirmation and purity in a single experiment[20][21][22][23].Lower sensitivity compared to HPLC. Requires a highly pure internal standard. Can be complex to interpret with overlapping signals.
Thin Layer Chromatography (TLC) Differential partitioning between a stationary phase on a plate and a mobile phase.Simple, fast, and inexpensive for a quick purity check and reaction monitoring.Low resolution and not suitable for accurate quantification.

Visualizing the Analytical Workflow

To better understand the process, the following diagrams illustrate the HPLC workflow and the concept of using orthogonal methods for a comprehensive purity assessment.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (0.1 mg/mL) MobilePhase 2. Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) SamplePrep->MobilePhase SystemEquil 3. Equilibrate System (Initial Conditions) MobilePhase->SystemEquil SST 4. System Suitability Test (5 Replicate Injections) SystemEquil->SST SST_Check 5. Check SST Criteria (RSD, Tailing, Plates) SST->SST_Check SST_Check->SystemEquil Fail SampleInject 6. Inject Sample SST_Check->SampleInject Pass Integration 7. Integrate Chromatogram SampleInject->Integration PurityCalc 8. Calculate Purity (Area % Method) Integration->PurityCalc Report 9. Generate Report PurityCalc->Report

Caption: A typical workflow for HPLC purity analysis.

Orthogonal_Methods cluster_techniques Orthogonal Analytical Techniques PurityProfile Comprehensive Purity Profile HPLC HPLC-UV Separation by Polarity Quantitative Purity (%) HPLC->PurityProfile LCMS LC-MS Separation by Polarity Impurity Mass ID LCMS->PurityProfile qNMR qNMR Nuclear Signal Intensity Absolute Purity & Structure qNMR->PurityProfile

Caption: Orthogonal methods provide complementary data for a complete purity profile.

Conclusion

Confirming the purity of a synthesized compound like this compound is a critical step that demands rigorous and robust analytical methods. While the detailed RP-HPLC protocol provided in this guide serves as a reliable and accurate primary method, it is the thoughtful integration of orthogonal techniques such as LC-MS and qNMR that elevates confidence in the final purity assessment[5][24]. This multi-pronged approach ensures that the purity value is not just a number, but a trustworthy reflection of the compound's true identity and integrity, thereby upholding the highest standards of scientific research and drug development.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 544-549. Retrieved from [Link]

  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Dong, M. W. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, 25(8), 734-745. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]

  • Liu, Y., et al. (2025, November 17). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Journal of Separation Science. Retrieved from [Link]

  • Blessy, M., et al. (2018). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Pharmacopeia. (2006, June 1). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • Kumar, S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5448. Retrieved from [Link]

  • Phenomenex. (2017, June 28). Understanding USP Chapter 621: HPLC Method Guidelines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • Bae, J., & Lee, S. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(24), 6858-6864. Retrieved from [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 23(6). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • De Kaste, D., et al. (2025, August 6). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.
  • Al-Zaqri, N., et al. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 24(18), 3326. Retrieved from [Link]

  • Santai Technologies Inc. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

  • Chan, G. F., et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 50(9-10), 687-693. Retrieved from [Link]

  • Downum, K. R., & Towers, G. H. N. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products, 46(1), 98-103. Retrieved from [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. BMC Chemistry, 11(1), 58. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Al-Omair, M. A. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Retrieved from [Link]

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Navigating the Uncharted: A Comparative Guide to the In Vivo vs. In Vitro Effects of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: In the landscape of scientific inquiry, it is not uncommon to encounter compounds of interest for which a body of published, peer-reviewed data has not yet been established. (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is one such molecule. Identified in chemical databases as "Pyrantel embonate impurity B," its primary context in the scientific literature is as a substance related to the widely-used anthelmintic drug, Pyrantel[1][2]. As of the current date, dedicated studies detailing the specific in vivo and in vitro biological effects of this impurity are not available in the public domain.

This guide, therefore, takes a unique approach. Leveraging expertise in drug development and preclinical research, we will construct a comprehensive, hypothetical framework for the investigation of this compound. This document will serve as a robust template for researchers, outlining the critical experiments, logical workflows, and comparative analyses that would be necessary to elucidate the compound's biological activity. We will draw upon established methodologies for analogous thiophene and acrylamide derivatives to ensure the proposed protocols are grounded in proven scientific practice.

Compound Profile and Rationale for Investigation

This compound is a small molecule featuring a thiophene ring linked to an acrylamide functional group[1]. The thiophene moiety is a common scaffold in medicinal chemistry, known to be present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the acrylamide group, while requiring careful toxicological assessment, is a reactive Michael acceptor that can be engineered for covalent interactions with biological targets.

The primary impetus for investigating this compound stems from its status as an impurity of Pyrantel. Pyrantel is an anthelmintic agent that functions by paralyzing worms through neuromuscular blockade[2]. It is crucial to characterize the biological effects of any significant impurities in a pharmaceutical product to ensure safety and efficacy. Does this impurity share the parent drug's mechanism of action? Does it have off-target effects? Could it contribute to any observed side effects? These are critical questions that a structured investigation must answer.

A Proposed Framework for In Vitro Characterization

The initial phase of investigation should focus on cell-based assays (in vitro) to determine the compound's fundamental cellular effects, cytotoxicity, and potential mechanisms of action in a controlled environment.

Cytotoxicity Profiling

The first step is to establish the concentration range over which the compound affects cell viability. This is crucial for designing all subsequent in vitro experiments.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of relevant cell lines (e.g., human colorectal adenocarcinoma cells like Caco-2 to model the gut epithelium, and a standard hepatocyte line like HepG2 for liver toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Data Summary: Cytotoxicity Profile

Cell LineIC₅₀ at 24h (µM)IC₅₀ at 48h (µM)IC₅₀ at 72h (µM)
Caco-2> 10085.262.5
HepG2> 10092.178.3
HEK293> 100> 10095.4

This hypothetical data suggests low to moderate cytotoxicity, which would guide the concentration selection for subsequent mechanistic studies.

Mechanistic Exploration: Receptor Binding and Enzyme Inhibition

Given the structural similarity of some thiophene derivatives to known receptor modulators, a logical next step is to screen the compound against a panel of relevant biological targets. For instance, a related compound, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has been shown to modulate the α7 nicotinic acetylcholine receptor (nAChR)[3][4][5].

Experimental Workflow: Receptor and Enzyme Screening

G compound (E)-N-(3-Methylaminopropyl)- 2-thiopheneacrylamide receptor_panel In Vitro Receptor Binding Assay (e.g., α7 nAChR, opioid receptors) compound->receptor_panel enzyme_panel Enzyme Inhibition Assay Panel (e.g., Kinases, Proteases) compound->enzyme_panel data_analysis Data Analysis: Determine Ki or IC₅₀ values receptor_panel->data_analysis enzyme_panel->data_analysis hit_validation Hit Validation Assays (e.g., Functional Assays) data_analysis->hit_validation

Caption: Workflow for in vitro target screening.

Protocol: Radioligand Binding Assay for α7 nAChR

  • Membrane Preparation: Use cell membranes prepared from a cell line recombinantly expressing the human α7 nAChR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Epibatidine), and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

A Proposed Framework for In Vivo Evaluation

Following in vitro characterization, in vivo studies are essential to understand the compound's effects within a complex biological system, including its pharmacokinetics, safety, and efficacy.

Acute Toxicity and Tolerability

An initial single-dose escalation study in a rodent model is necessary to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use healthy, 8-week-old C57BL/6 mice, with 5 animals per group (male and female).

  • Dosing: Administer the compound via oral gavage at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Observation: Monitor the animals continuously for the first 4 hours and then daily for 14 days for any clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss).

  • Endpoint Analysis: At day 14, perform a gross necropsy and collect blood for basic clinical chemistry analysis.

Hypothetical Data Summary: In Vivo Acute Toxicity

Dose (mg/kg)MortalityClinical SignsBody Weight Change (%)
Vehicle0/10None+5.2%
100/10None+4.9%
300/10None+4.5%
1000/10Mild, transient lethargy at 2h+3.8%
3002/10Significant lethargy, piloerection-8.7% (survivors)

This hypothetical data would suggest an MTD of around 100 mg/kg for further efficacy studies.

Pharmacokinetic (PK) Profiling

Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for interpreting efficacy and toxicology data.

Experimental Workflow: In Vivo Pharmacokinetic Study

G dosing Single Dose Administration (e.g., 10 mg/kg, oral & IV) to cannulated rodents sampling Serial Blood Sampling (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24h) dosing->sampling analysis LC-MS/MS Analysis of plasma samples sampling->analysis pk_params Pharmacokinetic Modeling: Calculate Cmax, Tmax, AUC, t₁/₂, Bioavailability analysis->pk_params

Caption: Workflow for in vivo pharmacokinetic analysis.

Efficacy Evaluation in a Disease Model

Based on the in vitro mechanistic data, an appropriate in vivo disease model should be selected. For instance, if the compound shows potent modulation of the α7 nAChR, a model of neuropathic pain could be employed, similar to studies on related compounds[4][6].

Experimental Protocol: Neuropathic Pain Model (e.g., Chronic Constriction Injury)

  • Model Induction: Induce neuropathic pain in rats or mice through a surgical procedure like chronic constriction injury (CCI) of the sciatic nerve.

  • Treatment: After allowing for the development of pain behaviors (e.g., 7-10 days post-surgery), administer the test compound or vehicle daily for a set period (e.g., 14 days).

  • Behavioral Testing: Assess pain responses at baseline and at multiple time points during treatment using methods like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

  • Endpoint Analysis: At the end of the study, tissue samples (e.g., spinal cord, DRG) can be collected for biomarker analysis (e.g., expression of inflammatory cytokines).

Comparative Analysis: Bridging In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo effects.

Key Questions for Comparison:

  • Concentration vs. Dose: Does the effective concentration in vitro (e.g., IC₅₀ or EC₅₀) translate to a plasma concentration that is achievable at an effective in vivo dose?

  • Mechanism of Action: Do the in vivo outcomes align with the mechanism identified in vitro? For example, if the compound is an α7 nAChR agonist in vitro, does an α7 antagonist block its effects in vivo?

  • Safety and Toxicity: Do the cytotoxic concentrations in vitro predict the toxic doses in vivo? For example, is the IC₅₀ in HepG2 cells related to any signs of liver injury at high doses in animals?

Hypothetical In Vitro vs. In Vivo Data Comparison

ParameterIn Vitro ResultIn Vivo ResultCorrelation & Interpretation
Target Engagement α7 nAChR Ki = 0.5 µMAnalgesic effect at 30 mg/kgThe plasma Cmax at 30 mg/kg is 1.2 µM, suggesting target engagement is plausible.
Efficacy Potentiation of acetylcholine responseReduction in mechanical allodyniaThe in vivo effect is consistent with the proposed in vitro mechanism of action.
Safety HepG2 IC₅₀ = 78.3 µMNo liver enzyme elevation at 100 mg/kgThe therapeutic window appears to be wide, as toxic concentrations are much higher than efficacious plasma levels.

Conclusion and Future Directions

While this compound remains an uncharacterized compound, this guide provides a comprehensive and scientifically rigorous roadmap for its investigation. The proposed workflows, from initial in vitro cytotoxicity and mechanistic assays to in vivo safety and efficacy studies, represent a logical and thorough approach to defining its pharmacological profile. The key to a successful investigation will be the systematic integration of in vitro and in vivo data to build a cohesive understanding of the compound's potential as either a therapeutic agent or a risk factor in the context of its parent drug, Pyrantel. Future research should prioritize these foundational studies to fill the existing knowledge gap and fully characterize this intriguing thiophene derivative.

References

  • Arias, H. R., Tae, H. S., Micheli, L., Yousuf, A., Manetti, D., Romanelli, M. N., Ghelardini, C., Adams, D. J., & Di Cesare Mannelli, L. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia. [Link]

  • Arias, H. R., Tae, H. S., Micheli, L., Yousuf, A., Manetti, D., Romanelli, M. N., Ghelardini, C., Adams, D. J., & Di Cesare Mannelli, L. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. PubMed. [Link]

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia. [Link]

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. PubMed Central. [Link]

  • Pharmaffiliates. Pyrantel-impurities. [Link]

  • precisionFDA. N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. [Link]

  • PubChem. (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. [Link]

  • ResearchGate. Spectroscopic and thermal characterization of pyrantel pamoate applied to solid pharmaceutical formulations. [Link]

  • PubMed. Pyrantel embonate in treatment of hookworm infestation. [Link]

  • Wikipedia. Pyrantel. [Link]

  • National Center for Biotechnology Information. Pyrantel - LiverTox. [Link]

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Characterizing Off-Target Effects: A Comparative Guide for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Target Specificity and Mitigating Unforeseen Interactions in Drug Development

In the pursuit of novel therapeutics, the specificity of a drug candidate for its intended target is paramount. Off-target effects, where a molecule interacts with unintended proteins, can lead to adverse effects or even mask the true mechanism of action.[1] This guide provides a comprehensive framework for characterizing the off-target profile of a hypothetical kinase inhibitor, (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, hereafter referred to as "Compound X." We will explore and compare key experimental strategies, providing both the rationale behind their selection and detailed protocols for their implementation. While Compound X is a specific chemical entity, the principles and methodologies discussed herein are broadly applicable to the characterization of other small molecule drug candidates.[2]

The Imperative of Off-Target Profiling

Kinase inhibitors, a cornerstone of modern targeted therapy, often exhibit a degree of promiscuity, binding to multiple kinases beyond their primary target.[3][4] These off-target interactions can be detrimental, leading to toxicity, or in some cases, serendipitously beneficial, contributing to the drug's efficacy through polypharmacology.[4][5] A thorough understanding of a compound's selectivity is therefore not just a regulatory hurdle but a fundamental aspect of its preclinical development, informing lead optimization and predicting potential clinical outcomes.[3][6]

This guide will compare three complementary state-of-the-art techniques for identifying and validating off-target interactions:

  • In Vitro Kinome Profiling: A broad, activity-based screen to assess the selectivity of Compound X against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): A target engagement assay to confirm direct binding of Compound X to potential off-targets in a more physiologically relevant cellular environment.[7][8]

  • Chemoproteomics: An unbiased, discovery-oriented approach to identify the full spectrum of protein interactors for Compound X within the cellular proteome.[9][10]

Comparative Analysis of Off-Target Profiling Methodologies

Methodology Principle Primary Output Advantages Limitations
In Vitro Kinome Profiling Measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.Percentage of inhibition at a fixed concentration or IC50 values for a panel of kinases.High-throughput, quantitative, provides a broad overview of kinome selectivity.[11][12]Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations), may not reflect in-cell potency.[13]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15]A thermal shift (ΔTm) indicating target engagement and stabilization by the compound in cells or cell lysates.Confirms target engagement in a physiological context, can be used for dose-response studies.[7][16]Requires a specific antibody for detection, lower throughput than in vitro screens, not all proteins are amenable to thermal stabilization.
Chemoproteomics (e.g., CCCP) Uses a tagged version of the compound to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[9]A list of proteins that directly bind to the compound.Unbiased discovery of novel on- and off-targets, provides a global view of the interactome.[17][18]Synthesis of a functionalized probe can be challenging and may alter the compound's binding properties, potential for non-specific binding.

Experimental Workflows and Protocols

Workflow for Comprehensive Off-Target Characterization

The following diagram illustrates a logical workflow for characterizing the off-target effects of Compound X, integrating the three key methodologies.

Off_Target_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery & Confirmation cluster_3 Phase 4: Data Integration & Analysis Kinome In Vitro Kinome Profiling (e.g., 400+ kinases) CETSA Cellular Thermal Shift Assay (CETSA) for top hits Kinome->CETSA Prioritize hits based on % inhibition & target family Analysis Integrated Analysis of Off-Targets Kinome->Analysis Initial selectivity profile CETSA->Analysis Validated cellular off-targets Chemoproteomics Chemoproteomics (e.g., CCCP with biotinylated Compound X) MS Mass Spectrometry (LC-MS/MS) Chemoproteomics->MS Identify pulled-down proteins MS->Analysis List of potential interactors Signaling_Pathway Receptor_On Receptor On_Kinase On-Target Kinase Receptor_On->On_Kinase Substrate_On Substrate A On_Kinase->Substrate_On Response_On Intended Cellular Response Substrate_On->Response_On Receptor_Off Growth Factor Receptor Off_Kinase Off-Target Kinase 1 Receptor_Off->Off_Kinase Substrate_Off Substrate B Off_Kinase->Substrate_Off Response_Off Unintended Cellular Response (e.g., Proliferation) Substrate_Off->Response_Off CompoundX Compound X CompoundX->On_Kinase On-Target Inhibition CompoundX->Off_Kinase Off-Target Inhibition

Caption: Hypothetical signaling pathways affected by Compound X.

Conclusion

A multi-pronged approach is essential for the robust characterization of a drug candidate's off-target effects. By combining broad in vitro screening with cellular validation and unbiased proteomics, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of a compound into clinical development by anticipating potential toxicities but can also unveil new therapeutic opportunities. The methodologies outlined in this guide provide a solid foundation for any drug discovery program aiming to develop safe and effective targeted therapies.

References

  • Vertex AI Search. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Semantic Scholar. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
  • Oncolines B.V. (2024). Kinome Profiling.
  • PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Taylor & Francis Online. (n.d.). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ResearchGate. (n.d.). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • PubChem. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling protocol for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide (CAS No. 1449108-90-0 for the hydrochloride salt, 36700-39-7 for the free amine).[1][2] As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest degree of safety and efficacy. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the chemical nature of the compound to ensure a self-validating system of laboratory safety.

Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, our approach is rooted in a conservative assessment based on its constituent functional groups: the acrylamide moiety and the thiophene ring. The acrylamide group is associated with significant health hazards, including potential carcinogenicity and neurotoxicity, while the thiophene group presents risks of irritation and flammability.[3][4][5] Therefore, this compound must be handled with a high degree of caution, assuming it possesses the cumulative hazards of these two classes.

Hazard Assessment: A Synthesis of Known Risks

The primary directive in handling a compound with limited specific safety data is to anticipate hazards based on its chemical structure. Our protocol is built on the known risks of acrylamides and thiophenes.

Hazard ClassificationPotential Effects & RationalePrimary Routes of Exposure
Particularly Hazardous Substance (PHS) Based on the acrylamide functional group, this compound is treated as a probable human carcinogen, reproductive toxin, and neurotoxin.[3][4][6]Skin Absorption, Inhalation, Ingestion[3][4]
Acute Toxicity May be highly toxic if inhaled, absorbed through the skin, or ingested.[3][7]Skin Absorption, Inhalation, Ingestion
Skin/Eye Irritant Both acrylamide and thiophene compounds can cause irritation or burns to the skin, eyes, and mucous membranes.[5][8]Direct Contact
Neurotoxicity Acrylamide is a known neurotoxin. Early signs of exposure can include numbness, tingling, and tenderness.[4]Chronic Skin Contact, Inhalation
Flammability Thiophene and its derivatives are flammable.[9] The compound should be kept away from heat, sparks, and open flames.Heat, Sparks, Open Flames

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to establish a primary barrier between the researcher and the chemical. Each component is selected to mitigate the specific hazards identified above.

PPE CategoryRecommended Equipment & SpecificationsCausality and Field-Proven Insights
Hand Protection Double-gloving with chemical-resistant nitrile gloves is mandatory.[6]The acrylamide moiety can readily penetrate intact skin.[4] Double-gloving provides an additional layer of protection against tears and permeation. Change gloves immediately if contamination is suspected and at least every two hours during continuous use.[4]
Eye & Face Protection Chemical safety goggles are the minimum requirement. A full-face shield worn over safety goggles is required when there is any risk of splashing.[6]Protects against splashes that can cause severe eye irritation or burns.[5][8] The face shield offers broader protection for the entire face.
Body Protection A fully buttoned, flame-retardant lab coat is essential. For procedures with a higher risk of splashes or aerosol generation, Tyvek sleeves or a full chemical-resistant apron/gown should be worn.[4][10]Provides a critical barrier against accidental spills on skin and clothing. Standard cotton lab coats offer minimal protection against chemical saturation.
Respiratory Protection Not required IF all handling is performed within a certified chemical fume hood. If weighing powders outside a hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[10]The primary engineering control is a fume hood to prevent inhalation of toxic and potentially carcinogenic particles or aerosols.[4][6]

Operational Plan: Engineering Controls & Safe Handling Workflow

Safe handling extends beyond PPE to include the environment and procedures. The following workflow is designed to minimize exposure at every step.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase A 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) B 2. Prepare Work Area (Verify Fume Hood Certification, Lay Bench Pads) A->B C 3. Tare & Weigh Compound (Use sealed container to move to balance if outside hood) B->C D 4. Perform Procedure (Keep containers closed when not in use) C->D E 5. Segregate Waste (Place all contaminated items in labeled hazardous waste container) D->E F 6. Decontaminate Surfaces (Wipe down with detergent and water) E->F G 7. Doff PPE (Remove gloves last, using proper technique) F->G H 8. Wash Hands Thoroughly G->H

Caption: Step-by-step workflow for safe handling.

Key Procedural Steps:

  • Ventilation: All handling of this compound, especially when in solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6][10]

  • Avoid Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[10] When preparing solutions, add solids to the solvent slowly to prevent aerosolization.

  • Designated Area: Establish a designated area for working with this compound. Cover work surfaces with absorbent bench pads to contain spills and simplify cleanup.[4]

  • Storage: Store the compound in a tightly sealed, shatter-resistant container in a cool, dry, well-ventilated area away from heat and sources of ignition.[4][5] It must be stored separately from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][10]

Emergency Response Protocol

Immediate and correct action during an exposure incident is critical.

Emergency Decision Flowchart

G cluster_routes Start Exposure Incident Occurs Skin_Eye Skin or Eye Contact Start->Skin_Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Flush Immediately flush with water for 15+ minutes (Use eyewash/safety shower) Skin_Eye->Action_Flush Action_Air Move to fresh air Inhalation->Action_Air Action_Rinse Rinse mouth with water (Do NOT induce vomiting) Ingestion->Action_Rinse Notify Notify Supervisor & EHS Action_Flush->Notify Action_Air->Notify Action_Rinse->Notify Medical Seek Immediate Medical Attention (Bring SDS/SOP) Notify->Medical

Caption: Decision-making guide for exposure incidents.

  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[6] Wash thoroughly with soap and water.[8]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][8]

  • Inhalation: Move the victim to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Ingestion: Rinse the mouth with water. Give the victim water or milk to drink.[8] Do not induce vomiting.

  • Spill Response:

    • Small Spills (<100 mL/g within a fume hood): Use a laboratory spill kit to absorb the material. Wear full PPE. Collect all cleanup materials in a sealed bag for hazardous waste disposal.[6]

    • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert others and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.[11]

Logistical Plan: Waste Disposal

Proper segregation and disposal of waste are legally mandated and essential for safety. All materials contaminated with this compound must be treated as hazardous waste.[3][4][12]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated disposable items—gloves, bench pads, pipette tips, weighing paper, etc.—in a designated, clearly labeled, and sealed hazardous waste container.[3][10]

    • Liquid Waste: Collect all solutions containing the compound in a sealed, leak-proof, and shatter-resistant hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Disposal Procedure:

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated satellite accumulation area with secondary containment.[12]

    • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste program.[3][12]

    • Crucially, never dispose of this chemical or its contaminated materials down the sink or in the regular trash. [3][12]

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a proactive safety culture that protects you, your colleagues, and your research.

References

  • CAMEO Chemicals. (n.d.). ACRYLAMIDE.
  • UC San Diego Biological Sciences. (n.d.). Hazardous Waste Guidelines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Michigan Environment, Health & Safety. (2023, November 10).
  • Public Health England. (2019). Incident management: acrylamide. GOV.UK.
  • University of New Mexico Environmental Health & Safety. (n.d.).
  • New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet.
  • BenchChem. (2025). Navigating the Safe Handling of Pyreno(1,2-b)
  • Case Western Reserve University Environmental Health and Safety. (1993, November). Disposal of Acrylamide Gels.
  • University of Houston. (n.d.).
  • Acrylamide Crystal Supplier. (2025, September 15). What are the emergency response measures for acrylamide crystal exposure?.
  • University of California, Los Angeles. (2022, December).
  • University of Pittsburgh. (2019, September 23). POLYACRYLAMIDE GEL DISPOSAL.
  • International Programme on Chemical Safety. (1991). Acrylamide (HSG 45, 1991). INCHEM.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
  • LGC Standards. (n.d.). This compound Hydrochloride.
  • Sigma-Aldrich. (2024, March 2).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Thiophene.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 2-Propenamide, N-(1-methylethyl)-.
  • Oxford Lab Fine Chem LLP. (n.d.).
  • National Center for Biotechnology Information. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.